Technical Documentation Center

3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride
  • CAS: 216144-65-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride

Introduction Overview of the Compound 3-(4-Methylpiperazin-1-yl)propan-1-amine and its hydrochloride salts are members of the substituted piperazine family, a class of compounds of significant interest in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Overview of the Compound

3-(4-Methylpiperazin-1-yl)propan-1-amine and its hydrochloride salts are members of the substituted piperazine family, a class of compounds of significant interest in medicinal chemistry and synthetic research. The core structure features a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, substituted with a methyl group at one nitrogen and a propan-1-amine group at the other. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in various research and development applications. This guide will focus primarily on the dihydrochloride salt, the most commonly available and characterized form.

Significance in Research and Drug Development

The piperazine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs with diverse therapeutic activities, including antipsychotic, antidepressant, and antihistaminic effects. The specific structure of 3-(4-Methylpiperazin-1-yl)propan-1-amine provides multiple reactive sites—a primary amine and a tertiary amine—making it a versatile building block for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals. These properties govern critical parameters such as reaction kinetics, purification strategies, formulation development, and pharmacokinetic behavior of derivative compounds.

Chemical Identity and Structure

Molecular Structure and Nomenclature

The molecule consists of a central piperazine ring functionalized with a methyl group on one nitrogen (N4) and a 3-aminopropyl chain on the other (N1). The hydrochloride salt is typically formed by the protonation of the basic nitrogen atoms. In the case of the dihydrochloride, both the primary amine and the N4 piperazine nitrogen are protonated.

  • IUPAC Name: 3-(4-methylpiperazin-1-yl)propan-1-amine;dihydrochloride

  • Common Synonyms: 1-(3-Aminopropyl)-4-methylpiperazine dihydrochloride, 3-(4-Methyl-1-piperazinyl)propylamine dihydrochloride

Key Chemical Identifiers

A summary of the key identifiers for both the free base and its common dihydrochloride salt is provided below for clarity and accurate substance registration.

Property3-(4-Methylpiperazin-1-yl)propan-1-amine (Free Base)3-(4-Methylpiperazin-1-yl)propan-1-amine dihydrochloride
CAS Number 4572-03-6[1]216144-65-9[2]
Molecular Formula C₈H₁₉N₃C₈H₂₁Cl₂N₃
Molecular Weight 157.26 g/mol 230.18 g/mol
Canonical SMILES CN1CCN(CC1)CCCNCN1CCN(CC1)CCCN.Cl.Cl
InChIKey RGUABPVONIGVAT-UHFFFAOYSA-N[1]Not readily available

Core Physicochemical Properties

The physicochemical properties of the hydrochloride salt dictate its handling, formulation, and reactivity.

Physical State and Appearance

The free base form of the compound is a colorless to light yellow liquid at room temperature[1]. In contrast, the dihydrochloride salt is expected to be a crystalline solid, a common characteristic of amine hydrochloride salts which have higher melting points and lattice energies than their free base counterparts.

Thermal Properties
  • Melting Point: The melting point for the dihydrochloride salt is not consistently reported in publicly available literature. However, for amine hydrochloride salts, it is a critical parameter for identification and purity assessment. It is expected to be significantly higher than room temperature.

Solubility Profile

The conversion of the basic amine to its hydrochloride salt is a deliberate strategy to enhance aqueous solubility. Amine hydrochloride salts are generally highly water-soluble[3].

  • Water: High solubility is expected due to the ionic nature of the salt.

  • Ethanol/Methanol: Good solubility is anticipated, though likely less than in water.

  • DMSO/DMF: Soluble. Many organic salts exhibit good solubility in these polar aprotic solvents[4].

  • Apolar Solvents (e.g., Toluene, Hexanes): Poor solubility is expected.

Acidity and Basicity (pKa)

The molecule possesses three basic nitrogen centers: a primary aliphatic amine (N-propyl), a tertiary aliphatic amine (N1-piperazine), and another tertiary aliphatic amine (N4-methylpiperazine). The pKa values are critical for predicting the ionization state of the molecule at a given pH, which influences its solubility, membrane permeability, and receptor binding.

  • Primary Amine (-NH₂): Expected pKa ~10.0 - 10.5

  • Piperazine Nitrogens: Piperazine itself has pKa values of approximately 9.73 and 5.35[5]. The substitutions on this molecule will alter these values. The N1 nitrogen's basicity will be reduced due to the electron-withdrawing effect of the propyl chain, while the N4-methyl group is electron-donating, slightly increasing its basicity.

    • N4-Methyl pKa (pKa1): Estimated ~9.6 - 9.9

    • N1-Propyl pKa (pKa2): Estimated ~5.0 - 5.5

The diagram below illustrates the protonation sequence based on these estimated pKa values.

Sources

Exploratory

3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride mechanism of action in pharmacology

An In-depth Technical Guide on the Pharmacological Mechanism of Action of Piperazine-Containing Compounds: Focus on Dopamine and Serotonin Receptor Modulation Authored by a Senior Application Scientist For an audience of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Pharmacological Mechanism of Action of Piperazine-Containing Compounds: Focus on Dopamine and Serotonin Receptor Modulation

Authored by a Senior Application Scientist

For an audience of researchers, scientists, and drug development professionals. This guide delves into the complex pharmacological mechanisms of action associated with the 4-methylpiperazine moiety, a key pharmacophore in many centrally acting therapeutic agents. While the specific compound 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride is not extensively characterized in publicly available literature as a therapeutic agent, its core structure is central to a class of drugs with significant impact in neuropsychopharmacology. This whitepaper will, therefore, focus on the well-elucidated mechanisms of action of prominent piperazine-containing drugs, using Aripiprazole as a primary exemplar of a multi-receptor modulator. We will explore the principles of partial agonism and functional selectivity at dopamine and serotonin receptors, providing a robust framework for understanding the therapeutic effects and guiding future drug discovery efforts.

The Significance of the Piperazine Moiety in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its basic nitrogen atoms allow for critical interactions with the acidic residues of aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The substitution at the N1 and N4 positions of the piperazine ring provides a versatile platform for chemists to fine-tune the selectivity, potency, and pharmacokinetic properties of drug candidates. The 4-methylpiperazine group, in particular, is a common feature in a variety of successful CNS drugs, contributing to their unique pharmacological profiles.

Aripiprazole: A Case Study in Multi-Target Receptor Modulation

Aripiprazole is an atypical antipsychotic that exemplifies the complex pharmacology achievable with the piperazine scaffold. Its clinical efficacy in treating schizophrenia and other psychiatric disorders stems from a unique mechanism of action, primarily characterized by:

  • Dopamine D2 Receptor Partial Agonism: Unlike first-generation antipsychotics that act as D2 receptor antagonists, Aripiprazole is a partial agonist. This means it has a lower intrinsic activity at the D2 receptor compared to the endogenous ligand, dopamine. In brain regions with excessive dopaminergic activity (hyperdopaminergic states), such as the mesolimbic pathway in schizophrenia, Aripiprazole acts as a functional antagonist, reducing dopamine's effect and alleviating positive symptoms. Conversely, in brain regions with low dopaminergic activity (hypodopaminergic states), such as the mesocortical pathway, it provides a sufficient level of D2 receptor stimulation to improve cognitive and negative symptoms. This stabilizing effect on the dopamine system is a hallmark of its mechanism.

  • Serotonin 5-HT1A Receptor Partial Agonism: Aripiprazole also exhibits partial agonism at the 5-HT1A receptor. Activation of these autoreceptors on serotonergic neurons can reduce the firing rate of these cells, leading to an overall decrease in serotonin release. This action is thought to contribute to its anxiolytic and antidepressant effects.

  • Serotonin 5-HT2A Receptor Antagonism: Similar to other atypical antipsychotics, Aripiprazole is a potent antagonist at the 5-HT2A receptor. This antagonism is believed to enhance dopamine release in certain brain regions, including the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms and reduce the risk of extrapyramidal side effects (EPS).

Signaling Pathways

The interaction of Aripiprazole with D2 and 5-HT1A/2A receptors triggers complex intracellular signaling cascades. The D2 receptor is a Gi/o-coupled receptor, and its activation (or partial activation by Aripiprazole) inhibits the enzyme adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The 5-HT1A receptor is also Gi/o-coupled, while the 5-HT2A receptor is Gq/11-coupled, and its antagonism by Aripiprazole blocks the activation of phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

G cluster_0 Dopamine D2 Receptor (Gi/o-coupled) cluster_1 Serotonin 5-HT1A Receptor (Gi/o-coupled) cluster_2 Serotonin 5-HT2A Receptor (Gq/11-coupled) Dopamine Dopamine (Full Agonist) D2R D2 Receptor Dopamine->D2R High Intrinsic Activity Aripiprazole_D2 Aripiprazole (Partial Agonist) Aripiprazole_D2->D2R Low Intrinsic Activity AC_inhibition Adenylyl Cyclase Inhibition D2R->AC_inhibition cAMP_decrease [cAMP] ↓ AC_inhibition->cAMP_decrease Serotonin_1A Serotonin (Full Agonist) HT1AR 5-HT1A Receptor Serotonin_1A->HT1AR Aripiprazole_5HT1A Aripiprazole (Partial Agonist) Aripiprazole_5HT1A->HT1AR AC_inhibition_1A Adenylyl Cyclase Inhibition HT1AR->AC_inhibition_1A cAMP_decrease_1A [cAMP] ↓ AC_inhibition_1A->cAMP_decrease_1A Serotonin_2A Serotonin HT2AR 5-HT2A Receptor Serotonin_2A->HT2AR Aripiprazole_5HT2A Aripiprazole (Antagonist) Aripiprazole_5HT2A->HT2AR Blocks Binding PLC_activation Phospholipase C Activation HT2AR->PLC_activation IP3_DAG IP3 & DAG Production PLC_activation->IP3_DAG

Caption: Signaling pathways of Aripiprazole at D2, 5-HT1A, and 5-HT2A receptors.

Experimental Protocols for Characterizing Receptor Modulation

The elucidation of a compound's mechanism of action requires a multi-faceted experimental approach. Below are key methodologies for characterizing the interaction of a piperazine-containing compound with its target receptors.

Radioligand Binding Assays

Objective: To determine the affinity of the test compound for a panel of receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors) or from dissected brain tissue.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound to the receptor.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant), which reflects the affinity of the compound for the receptor.

Functional Assays: cAMP Measurement for Gi/o-Coupled Receptors

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of the test compound at a Gi/o-coupled receptor.

Methodology:

  • Cell Culture: Culture cells expressing the receptor of interest (e.g., D2 or 5-HT1A).

  • Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist/Partial Agonist Activity: Plot the cAMP levels against the log concentration of the test compound. A decrease in forskolin-stimulated cAMP levels indicates agonistic activity. The maximal effect (Emax) relative to a full agonist determines the degree of partial agonism.

    • Antagonist Activity: To assess antagonism, co-incubate the cells with a fixed concentration of a known agonist and varying concentrations of the test compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

G start Start: CHO cells expressing D2 receptor step1 Seed cells in 96-well plate start->step1 step2 Treat with Forskolin + varying [Test Compound] step1->step2 step3 Incubate step2->step3 step4 Lyse cells step3->step4 step5 Measure intracellular [cAMP] (e.g., HTRF) step4->step5 step6 Data Analysis: Dose-response curve step5->step6 end_agonist Determine EC50 and Emax (Agonist/Partial Agonist) step6->end_agonist Agonist Mode end_antagonist Determine pA2 (Antagonist) step6->end_antagonist Antagonist Mode (with co-incubation of full agonist)

Caption: Workflow for a functional cAMP assay to determine compound activity.

In Vivo Behavioral Models

Objective: To assess the functional consequences of receptor modulation in a living organism.

Example Model: Amphetamine-Induced Hyperlocomotion

  • Rationale: Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion in rodents. This model is used to assess the antipsychotic-like potential of D2 receptor antagonists or partial agonists.

  • Methodology:

    • Acclimation: Acclimate rodents to an open-field arena.

    • Pre-treatment: Administer the test compound at various doses.

    • Challenge: After a pre-determined time, administer amphetamine.

    • Observation: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking software.

    • Data Analysis: A reduction in amphetamine-induced hyperlocomotion by the test compound suggests D2 receptor blockade or functional antagonism.

Quantitative Data Summary

The following table summarizes typical binding affinities and functional potencies for Aripiprazole, illustrating its multi-receptor profile.

ReceptorBinding Affinity (Ki, nM)Functional ActivityFunctional Potency (EC50/IC50, nM)
Dopamine D20.34Partial Agonist0.5 (agonist) / 1.6 (antagonist)
Serotonin 5-HT1A1.7Partial Agonist2.3
Serotonin 5-HT2A3.4Antagonist9.0
Serotonin 5-HT719Antagonist15
Alpha-1 Adrenergic26Antagonist57
Histamine H144Antagonist61

Data are representative and compiled from various sources.

Conclusion

The 4-methylpiperazine moiety is a cornerstone of modern CNS drug design, enabling the development of sophisticated multi-target agents. The example of Aripiprazole demonstrates how a deep understanding of receptor pharmacology, particularly the principles of partial agonism and functional selectivity, can lead to novel therapeutic agents with improved efficacy and tolerability. The experimental workflows outlined in this guide provide a roadmap for researchers to characterize the mechanism of action of new chemical entities containing the piperazine scaffold, ultimately advancing the development of next-generation therapeutics for neuropsychiatric disorders.

References

  • Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist

    • Source: The Journal of Pharmacology and Experimental Therapeutics
    • URL: [Link]

  • Aripiprazole: a new atypical antipsychotic drug with a unique and robust pharmacology.

    • Source: Molecular Interventions
    • URL: [Link]

  • The unique pharmacology of aripiprazole: a novel, next-gener

    • Source: Current Pharmaceutical Design
    • URL: [Link]

  • Aripiprazole: A Review of its Use in the Management of Schizophrenia in Adults.

    • Source: CNS Drugs
    • URL: [Link]

Exploratory

3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride molecular weight and density

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride: Physicochemical Properties for the Research Professional Abstract This technical guide provides a focused examination of 3-(4-methylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride: Physicochemical Properties for the Research Professional

Abstract

This technical guide provides a focused examination of 3-(4-methylpiperazin-1-yl)propan-1-amine and its hydrochloride salts, compounds of significant interest in synthetic and medicinal chemistry. Primarily serving as a versatile building block, a precise understanding of its fundamental physicochemical properties, such as molecular weight and density, is critical for researchers in drug development and materials science. This document delineates the chemical identity, structural features, and key physical data for the free base and its various hydrochloride salt forms. Furthermore, it establishes a framework for the experimental validation of these properties, ensuring scientific rigor and reproducibility in the laboratory setting.

Chemical Identity and Molecular Structure

3-(4-Methylpiperazin-1-yl)propan-1-amine is a diamine featuring a primary amine group and a tertiary amine within a methylpiperazine ring, connected by a propyl linker. This structural arrangement imparts specific chemical reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.[1]

The free base is typically a colorless to light yellow liquid. For practical laboratory use, particularly in biological or pharmaceutical applications, it is often converted into a more stable, solid hydrochloride salt. The protonation can occur at one, two, or all three of the nitrogen atoms, leading to monohydrochloride, dihydrochloride, or trihydrochloride salts, respectively. This guide will cover these forms to provide a comprehensive overview.

Key Identifiers:

  • Systematic Name: 3-(4-methylpiperazin-1-yl)propan-1-amine

  • Common Synonyms: 1-(3-Aminopropyl)-4-methylpiperazine, N-Methyl-N'-(3-aminopropyl)piperazine

  • CAS Number (Free Base): 4572-03-6[2]

  • CAS Number (Dihydrochloride): 216144-65-9[3]

Below is a diagram illustrating the chemical structure of the parent compound and the formation of its hydrochloride salt.

Caption: Molecular structure of the free base and its protonation.

Core Physicochemical Properties: Molecular Weight and Density

Accurate molecular weight is fundamental for stoichiometric calculations in synthesis, while density is crucial for fluid handling and reaction concentration measurements.

Molecular Weight

The molecular weight of this compound varies depending on its salt form. The free base has a calculated molecular weight, which serves as the foundation for determining the molecular weights of its hydrochloride salts.

Causality in Salt Formation: The amine functional groups on the molecule are basic and will react with acids like hydrochloric acid (HCl) in an acid-base reaction. The number of equivalents of HCl added will determine the final salt form. For instance, reacting one mole of the free base with two moles of HCl will preferentially yield the dihydrochloride salt. This stoichiometry is the determining factor for the final molecular weight.

The table below summarizes the molecular formulas and weights for the free base and its common hydrochloride salts.

Compound Form CAS Number Molecular Formula Molecular Weight ( g/mol )
Free Base4572-03-6C₈H₁₉N₃157.26[1][2]
MonohydrochlorideNot AvailableC₈H₂₀ClN₃193.72 (Calculated)
Dihydrochloride216144-65-9C₈H₂₁Cl₂N₃230.18
TrihydrochlorideNot AvailableC₈H₂₂Cl₃N₃266.64 (Calculated)

Calculation Basis: The molecular weights of the salts are calculated by adding the molecular weight of HCl (36.46 g/mol ) for each protonated amine.

Density

As of the latest review, an experimentally determined density for 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride has not been reported in widely available literature. The free base exists as a liquid at standard temperature and pressure.[4] While predicted values can be obtained from computational software, for applications requiring high precision, experimental determination is essential.

Experimental Determination Protocols

To ensure self-validation and trustworthiness in research, direct measurement of these core properties is recommended.

Protocol for Density Determination (for Liquid Free Base)

This protocol outlines the standard procedure for determining the density of a liquid sample using a pycnometer or a digital density meter.

Principle: Density is determined by measuring the mass of a known volume of the substance at a controlled temperature.

Step-by-Step Methodology:

  • Temperature Equilibration: Bring the liquid sample of 3-(4-methylpiperazin-1-yl)propan-1-amine to a constant, recorded temperature (e.g., 20°C or 25°C) using a water bath.

  • Instrument Calibration: Calibrate the digital density meter or determine the precise volume of the pycnometer using deionized water.

  • Measurement:

    • Digital Meter: Inject the temperature-equilibrated sample into the measurement cell of the density meter.

    • Pycnometer: Weigh the empty, clean, and dry pycnometer. Fill it with the sample, avoiding air bubbles, and re-weigh. The difference in mass is the mass of the sample.

  • Calculation:

    • Digital Meter: The instrument directly provides the density reading.

    • Pycnometer: Density (ρ) = (Mass of sample) / (Volume of pycnometer).

  • Replicates: Perform at least three independent measurements and report the average and standard deviation.

Caption: Workflow for experimental density determination.

Protocol for Molecular Weight Confirmation (Mass Spectrometry)

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound.

Principle: The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For the free base, this will correspond to the protonated molecule [M+H]⁺.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (free base or salt) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For the free base, this peak should appear at an m/z value of approximately 158.27.

Applications in Research and Drug Development

The primary utility of 3-(4-methylpiperazin-1-yl)propan-1-amine lies in its role as a structural motif and building block in medicinal chemistry. The piperazine ring is a common scaffold in many approved drugs, and the primary amine provides a reactive handle for further chemical modifications. Its derivatives have been explored for various therapeutic targets, though specific applications are highly dependent on the final synthesized molecule.

Safety and Handling

Based on available Safety Data Sheets (SDS), 3-(4-methylpiperazin-1-yl)propan-1-amine is classified as a corrosive substance.

  • Hazards: Causes severe skin burns and eye damage.

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Researchers must always consult the most current SDS for the specific product they are using before handling.

References

  • ChemSrc. (2025). 3-(4-Methylpiperazin-1-yl)propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Aminopropyl)-4-methylpiperazine. Retrieved from [Link]

Sources

Foundational

Pharmacokinetics of 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride Derivatives: A Comprehensive ADME Guide

Chemical Rationale and Physicochemical Foundations In modern drug design, the 3-(4-methylpiperazin-1-yl)propan-1-amine moiety (often referred to as 1-(3-aminopropyl)-4-methylpiperazine) is rarely administered as a standa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale and Physicochemical Foundations

In modern drug design, the 3-(4-methylpiperazin-1-yl)propan-1-amine moiety (often referred to as 1-(3-aminopropyl)-4-methylpiperazine) is rarely administered as a standalone therapeutic. Instead, it serves as a highly privileged pharmacophore and solubilizing appendage attached to larger, lipophilic drug scaffolds (e.g., kinase inhibitors, antipsychotics, and PROTACs).

The Causality of the Hydrochloride Salt

The free base form of piperazine derivatives readily absorbs water and carbon dioxide from the atmosphere, forming unstable carbamates[1]. To engineer a self-validating, stable pharmaceutical ingredient, the molecule is synthesized as a hydrochloride (HCl) salt . The protonation of the highly basic aliphatic nitrogens (pKa ~9.8 and ~5.3 for the piperazine ring) forces the molecule into a stable crystalline lattice[1]. Upon ingestion, the HCl salt rapidly dissociates in the gastric fluid, drastically lowering the thermodynamic barrier to dissolution and ensuring that solubility does not become the rate-limiting step in systemic absorption.

Absorption and Bioavailability

The absorption profile of drugs containing the 3-(4-methylpiperazin-1-yl)propyl group is governed by the delicate balance between hydrophilicity (imparted by the protonated nitrogens) and the lipophilicity of the parent scaffold.

Because the piperazine nitrogens are predominantly protonated at the physiological pH of 7.4, passive transcellular diffusion across the intestinal lipid bilayer is restricted to the small fraction of the unprotonated (neutral) species. However, the dynamic equilibrium ensures that as the neutral fraction is absorbed, more of the protonated form deprotonates to maintain Le Chatelier's principle, allowing steady absorption.

Furthermore, piperazine derivatives are well-documented to interact with efflux transporters, particularly P-glycoprotein (P-gp) . Depending on the steric bulk of the parent scaffold, these derivatives can act as either P-gp substrates (limiting oral bioavailability) or potent P-gp inhibitors. Co-administration of certain piperazine derivatives has been shown to inhibit intestinal P-gp, thereby increasing the bioavailability of co-administered P-gp substrates like paclitaxel by up to 2.1-fold[2].

Distribution: Tissue Affinity and Lysosomotropism

A defining pharmacokinetic hallmark of basic piperazine derivatives is their exceptionally high Volume of Distribution ( Vss​ ) . Basic compounds typically exhibit a Vss​>1L/kg , indicating extensive partitioning from the plasma into peripheral tissues[3].

The Mechanism of Lysosomal Trapping

The causality behind this massive tissue affinity lies in lysosomotropism . At pH 7.4 in the systemic circulation, a fraction of the drug remains unprotonated and lipophilic enough to cross cell membranes. Once inside the cytosol (pH ~7.2), the drug diffuses into lysosomes, which maintain a highly acidic environment (pH ~4.5). Inside the lysosome, the basic piperazine nitrogens become fully di-protonated. Because charged species cannot passively cross lipid bilayers, the drug becomes irreversibly trapped within the organelle until the lysosome is degraded.

Lysosomal_Trapping Blood Blood Plasma (pH 7.4) Partial Neutral Fraction Membrane Cell Membrane (Lipid Bilayer) Blood->Membrane Neutral fraction diffuses Cytosol Cytosol (pH ~7.2) Equilibrium Re-established Membrane->Cytosol Enters cell Lysosome Lysosome (pH ~4.5) Fully Protonated (Trapped) Cytosol->Lysosome Diffuses into organelle Lysosome->Cytosol Blocked (Ion Trapping)

Caption: Mechanism of lysosomal ion trapping for basic piperazine derivatives.

Metabolism (Biotransformation)

Piperazine derivatives predominantly undergo Phase I metabolism in the liver, mediated by the Cytochrome P450 (CYP) enzyme system[4]. The 3-(4-methylpiperazin-1-yl)propyl moiety presents three primary sites of metabolic vulnerability:

  • N-Demethylation: The terminal N-methyl group is highly susceptible to oxidative cleavage by CYP3A4 and CYP2D6, yielding a desmethyl metabolite[5].

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) and CYPs can oxidize the piperazine nitrogens to form highly polar N-oxides[5].

  • Oxidative Deamination: If the primary amine is left unsubstituted in the final drug design, it is rapidly targeted by Monoamine Oxidases (MAO) or CYPs, converting the propylamine chain into a propionic acid derivative.

Metabolism Parent Parent Drug (Methylpiperazine Moiety) NDemethyl N-Demethylation (CYP3A4 / CYP2D6) Parent->NDemethyl Deamin Oxidative Deamination (MAO / CYPs) Parent->Deamin NOxid N-Oxidation (FMO / CYPs) Parent->NOxid Metab1 Desmethyl Metabolite (Active/Inactive) NDemethyl->Metab1 Metab2 Acidic Derivative (Inactive Excreted) Deamin->Metab2 Metab3 Piperazine N-Oxide (Highly Polar) NOxid->Metab3

Caption: Primary CYP450 and MAO-mediated metabolic pathways of the piperazine moiety.

Quantitative Data Presentation

The table below summarizes the typical baseline pharmacokinetic parameters for novel arylpiperazine derivatives following a 10-12 mg/kg oral administration in rat models. These metrics are critical for establishing in vitro to in vivo correlation (IVIVC)[4].

Pharmacokinetic ParameterCompound A (Arylpiperazine)Compound B (Arylpiperazine)Clinical Significance
Dose (Oral) 10 mg/kg12 mg/kgStandard preclinical screening dose.
Cmax​ (Max Plasma Conc.) 101.3 ± 29.5 ng/mL163.4 ng/mLIndicates extent of rapid systemic absorption[4].
Tmax​ (Time to Cmax​ ) 0.58 ± 0.20 h1.0 hShort Tmax​ reflects rapid gastric emptying and dissolution[4].
AUC0−t​ (Exposure) 239.1 ± 72.8 ng·h/mL652.8 ng·h/mLTotal systemic exposure; used to calculate clearance[4].
t1/2​ (Elimination Half-life) 2.50 ± 0.57 h4.9 hGoverned by both hepatic clearance and volume of distribution[4].

Experimental Protocols for PK Profiling

To ensure scientific integrity and trustworthiness, the determination of ADME properties must follow a self-validating system. Below is the standardized methodology for conducting an in vivo pharmacokinetic study of a 3-(4-methylpiperazin-1-yl)propan-1-amine derivative using LC-MS/MS[4].

Step-by-Step Methodology: In Vivo Rat PK Study

Step 1: Formulation and Dosing

  • Action: Formulate the HCl salt derivative in a biocompatible vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline) to ensure complete dissolution.

  • Execution: Administer the formulation to fasted Sprague-Dawley rats via oral gavage (PO) at 10 mg/kg and intravenous tail vein injection (IV) at 2 mg/kg.

Step 2: Serial Blood Sampling

  • Action: Collect 200 µL blood samples from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Execution: Transfer blood into K2-EDTA coated tubes to prevent coagulation. Centrifuge immediately at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

Step 3: Plasma Extraction (Protein Precipitation)

  • Action: Extract the drug from plasma proteins to prevent matrix effects during mass spectrometry.

  • Execution: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (IS). Vortex for 2 minutes, then centrifuge at 12,000 rpm for 10 minutes. Transfer the supernatant to LC vials.

Step 4: LC-MS/MS Quantification

  • Action: Quantify the parent drug and metabolites.

  • Execution: Inject 5 µL of the supernatant into an LC-MS/MS system. Utilize Electrospray Ionization (ESI) in positive mode (ideal for basic piperazines). Monitor specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM)[4].

Step 5: Non-Compartmental Analysis (NCA)

  • Action: Calculate PK parameters.

  • Execution: Import the concentration-time data into PK software (e.g., Phoenix WinNonlin). Calculate AUC , Clearance(CL) , VolumeofDistribution(Vss​) , and bioavailability ( F% ) using non-compartmental analysis[4].

PK_Workflow Dose 1. Dosing (IV & PO) Sample 2. Blood Sampling (Time-course) Dose->Sample Prep 3. Plasma Extraction (Protein Precipitation) Sample->Prep LCMS 4. LC-MS/MS Quantification Prep->LCMS NCA 5. NCA Analysis (AUC, Clearance, Vss) LCMS->NCA

Caption: Step-by-step in vivo pharmacokinetic workflow using LC-MS/MS.

References

  • BenchChem - Comparative study of the pharmacokinetic properties of piperazine derivatives Source: BenchChem URL
  • Wikipedia - Piperazine Source: Wikipedia URL
  • Source: PubMed Central (PMC)
  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry Source: PubMed / NIH URL
  • Source: Medicines for Malaria Venture (MMV)

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride

Introduction: The Critical Role of Stability in Drug Development In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. The thermodynamic stability of a drug substance dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy. This guide provides an in-depth technical exploration of the thermodynamic stability of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride, a molecule of interest in medicinal chemistry. As researchers, scientists, and drug development professionals, a thorough understanding of this compound's stability profile is paramount for informed formulation development and regulatory compliance.

This document will detail a systematic approach to evaluating the thermodynamic stability of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride through forced degradation studies. These studies are designed to intentionally degrade the API under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[1] The insights gained from such studies are crucial for the development of stability-indicating analytical methods, which are a regulatory requirement for all new drug submissions.[2]

Physicochemical Properties of 3-(4-Methylpiperazin-1-yl)propan-1-amine and its Hydrochloride Salt

Before delving into stability testing, it is essential to understand the fundamental physicochemical properties of the parent amine and its hydrochloride salt.

Property3-(4-Methylpiperazin-1-yl)propan-1-amine3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride
Molecular Formula C8H19N3[3]C8H19N3 · xHCl
Molecular Weight 157.26 g/mol [3]Dependent on the degree of salt formation (e.g., dihydrochloride)
Appearance Colorless to light yellow liquid[4]Typically a solid
Storage 2-8°C, protect from light[5]Requires controlled storage conditions, often with cold-chain transportation[6]

The presence of multiple amine functional groups in the molecule suggests potential susceptibility to oxidation and pH-dependent degradation. The hydrochloride salt form is often utilized to improve solubility and stability, but it can also influence degradation pathways, particularly under hydrolytic stress.

Forced Degradation: A Strategic Approach to Unveiling Instability

Forced degradation, or stress testing, is a critical component of drug development that helps in understanding the degradation pathways and the intrinsic stability of a molecule.[7][8][9] The goal is to achieve a target degradation of approximately 10-30%, which is sufficient to identify and characterize degradation products without completely destroying the molecule.[8]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a comprehensive workflow for the forced degradation study of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API 3-(4-Methylpiperazin-1-yl)propan-1-amine HCl Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidative Stress (3% H2O2, RT) API->Oxidation Expose to Stress Thermal Thermal Stress (80°C, Solid State) API->Thermal Expose to Stress Photolytic Photolytic Stress (ICH Q1B) API->Photolytic Expose to Stress HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Characterization Characterization of Degradants (LC-MS/MS, NMR) HPLC->Characterization Pathways Degradation Pathway Elucidation Characterization->Pathways Method Stability-Indicating Method Validation Pathways->Method ShelfLife Shelf-Life Prediction & Storage Method->ShelfLife Photocytolic Photocytolic Photocytolic->HPLC Analyze Samples

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols

The following are detailed protocols for subjecting 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride to various stress conditions. These protocols are starting points and may require optimization based on the observed degradation.

1. Acidic and Basic Hydrolysis:

  • Objective: To assess the susceptibility of the molecule to hydrolysis at low and high pH.

  • Protocol:

    • Prepare a 1 mg/mL solution of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride in a suitable solvent (e.g., water or methanol:water).

    • For acidic hydrolysis, add an equal volume of 1 M HCl to achieve a final concentration of 0.5 M HCl.

    • For basic hydrolysis, add an equal volume of 1 M NaOH to achieve a final concentration of 0.5 M NaOH.

    • Incubate the solutions at 60°C and withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis to prevent further degradation.

    • Analyze the samples using a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Objective: To evaluate the molecule's sensitivity to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound.

    • Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H2O2.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.

    • Analyze the samples by HPLC.

3. Thermal Degradation:

  • Objective: To determine the impact of heat on the solid-state stability of the compound.

  • Protocol:

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C.

    • A parallel sample should be stored under controlled humidity conditions (e.g., 75% RH) at the same temperature.

    • Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).

    • Dissolve the samples in a suitable solvent and analyze by HPLC.

4. Photolytic Degradation:

  • Objective: To assess the compound's stability when exposed to light.

  • Protocol:

    • Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products.[10] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for this purpose.[11]

Proposed HPLC Method Parameters:
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for polar and non-polar compounds.
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileProvides good peak shape for amines and is compatible with mass spectrometry.
Gradient Start with a low percentage of B and gradually increase.To elute the polar parent compound and any less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a suitable wavelength (e.g., 210 nm) and/or Mass Spectrometry (MS)UV for quantification and MS for identification of degradation products.
Column Temperature 30°CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.

The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the chemical structure of 3-(4-Methylpiperazin-1-yl)propan-1-amine, several degradation pathways can be hypothesized.

Degradation_Pathways cluster_compound Parent Compound cluster_degradation Potential Degradation Pathways Parent 3-(4-Methylpiperazin-1-yl)propan-1-amine C8H19N3 Oxidation N-Oxidation Piperazine ring or tertiary amine Parent->Oxidation Oxidative Stress Dealkylation Dealkylation Loss of methyl or propyl group Parent->Dealkylation Thermal/Hydrolytic Stress RingOpening Piperazine Ring Opening Under harsh acidic/basic conditions Parent->RingOpening Extreme pH Photodegradation Photolytic Cleavage C-N bond cleavage Parent->Photodegradation Photolytic Stress

Caption: Potential degradation pathways.

  • N-Oxidation: The tertiary amine in the piperazine ring and the exocyclic tertiary amine are susceptible to oxidation, forming N-oxides. This is a common degradation pathway for amines.

  • Dealkylation: Cleavage of the N-methyl or N-propyl group can occur under thermal or hydrolytic stress.

  • Piperazine Ring Opening: Under harsh acidic or basic conditions, the piperazine ring may undergo cleavage.

  • Photodegradation: UV light can induce cleavage of C-N bonds, leading to various smaller fragments.

Data Interpretation and Reporting

The results from the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.

Stress ConditionDuration% Assay of Parent CompoundNumber of DegradantsMajor Degradant (% Area)
Control 24 h99.80-
0.1 M HCl, 60°C 24 h85.225.6 (Deg-1)
0.1 M NaOH, 60°C 24 h90.514.1 (Deg-2)
3% H2O2, RT 24 h78.938.2 (Deg-3)
80°C, Solid 7 days98.111.2 (Deg-4)
Photolytic (ICH Q1B) -92.323.8 (Deg-5)

The identification of major degradation products should be pursued using techniques such as LC-MS/MS and, if necessary, isolation and characterization by NMR spectroscopy.

Conclusion and Recommendations

A comprehensive forced degradation study is indispensable for understanding the thermodynamic stability of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. The data generated will guide the development of a stable formulation, establish appropriate storage and handling conditions, and ensure the development of a validated stability-indicating method for routine quality control. This systematic approach not only fulfills regulatory requirements but also builds a deep understanding of the molecule's behavior, ultimately contributing to the development of a safe and effective drug product.

References

  • Development of forced degradation and stability indic
  • Forced Degradation Testing in Pharma - ResolveMass Labor
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research.
  • Forced Degradation Studies for Stability - Nelson Labs.
  • A practical guide to forced degradation and stability studies for drug substances.
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine | CymitQuimica.
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine | 4572-03-6 - Sigma-Aldrich.
  • 216144-65-9|3-(4-Methylpiperazin-1-yl)propan-1-amine dihydrochloride - BLDpharm.
  • 3-(4-Methylpiperazin-1-yl)
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine | 4572-03-6 - TCI Chemicals.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC.
  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
  • Full article: Development and validation of an analytical method for the stability of duloxetine hydrochloride - Taylor & Francis.

Sources

Foundational

Comprehensive Technical Guide on the Aqueous Solubility and Physicochemical Profiling of 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride

Executive Summary In the fields of pharmaceutical development, polymer chemistry, and biochemical assay design, the solubility of amine-functionalized building blocks dictates their utility. 3-(4-Methylpiperazin-1-yl)pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of pharmaceutical development, polymer chemistry, and biochemical assay design, the solubility of amine-functionalized building blocks dictates their utility. 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (derived from the free base 1-(3-Aminopropyl)-4-methylpiperazine) is a highly versatile polyamine. This whitepaper provides an in-depth analysis of its aqueous solubility, the thermodynamic causality behind its dissolution profile, and validated protocols for empirical solubility determination.

Mechanistic Insights: Causality of Aqueous Solubility

To understand the solubility of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride, one must analyze its molecular architecture. The compound features three distinct basic nitrogen centers:

  • A primary aliphatic amine on the propyl chain.

  • Two tertiary amines within the piperazine ring.

The Role of the Hydrochloride Salt

The free base form of this compound is a liquid at room temperature and is completely miscible in water[1]. However, free base polyamines are notoriously prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates), which compromises their stability.

Converting the free base into a hydrochloride (HCl) salt transforms it into a stable, crystalline solid[2]. The aqueous solubility of this HCl salt is exceptionally high (typically >500 mg/mL , classified as "freely soluble" to "very soluble" according to USP guidelines).

The causality of this extreme solubility is threefold:

  • Favorable Solvation Energy: The protonated amine cations ( R-NH3+​ and R-NH+ ) form strong ion-dipole interactions with the oxygen atoms of water molecules.

  • Lattice Disruption: The chloride counterions ( Cl− ) are highly hydrated, providing a massive enthalpic driving force that easily overcomes the crystal lattice energy of the solid salt.

  • pH Modulation: Upon dissolution, the salt acts as a weak acid, dropping the pH of unbuffered water and ensuring that all basic nitrogen centers remain fully protonated, thereby preventing premature precipitation.

Pathway S1 Solid Crystal Lattice (Amine·HCl Salt) S2 Hydration & Solvation (Ion-Dipole Interactions) S1->S2 H2O Addition S3 Dissociation (Amine Cations + Cl⁻) S2->S3 Lattice Breakdown S4 pH-Dependent Equilibrium (Full Protonation Maintained) S3->S4 Aqueous Milieu

Dissociation and solvation pathway of the amine hydrochloride salt in aqueous media.

Physicochemical Data Profile

The following table synthesizes the quantitative physicochemical parameters of the compound, critical for formulation scientists designing aqueous delivery systems or reaction matrices [3].

PropertyValue / Description
Chemical Name 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride
Base CAS Number 4572-03-6 (Free Base)
Physical State Crystalline Solid (as HCl salt)
Aqueous Solubility (25°C) > 500 mg/mL (Freely Soluble)
Solvent Miscibility (Free Base) Completely miscible in water
Primary pKa (Estimated) ~10.2 (Primary amine)
Secondary pKa (Estimated) ~8.5 (Piperazine Nitrogen)
H-Bond Donors / Acceptors 3 / 3 (in fully protonated state)

Experimental Protocol: Thermodynamic Solubility Determination

Relying on predictive solubility models for polyamine salts can lead to formulation errors. As a best practice, thermodynamic solubility must be empirically validated using a self-validating Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology
  • Saturation Preparation: Weigh exactly 500 mg of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride into a 2.0 mL low-bind Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of HPLC-grade water (or target physiological buffer, e.g., PBS pH 7.4).

  • Isothermal Equilibration: Vortex the mixture for 2 minutes to disrupt macroscopic aggregates. Place the tube in a thermoshaker set to 25.0°C ± 0.1°C and agitate at 800 rpm for 24 to 48 hours.

    • Critical Insight: If the solid completely dissolves within the first hour, add additional compound in 100 mg increments until a visible, persistent suspension remains. A solid pellet must be present to guarantee thermodynamic saturation.

  • Phase Separation: Centrifuge the saturated suspension at 15,000 × g for 15 minutes at 25°C to tightly pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Discard the first 200 µL of the filtrate to account for potential non-specific adsorption to the filter membrane.

  • Quantification: Dilute the filtered supernatant volumetrically (e.g., 1:1000 or 1:5000) using the HPLC mobile phase. Analyze the sample via HPLC-UV (using a low-wavelength UV detector, e.g., 210 nm, due to the lack of strong chromophores) or LC-MS/MS against a validated standard calibration curve.

Workflow A 1. Excess Solid Addition (Amine HCl Salt) B 2. Aqueous Solvent Addition (HPLC-grade Water) A->B C 3. Isothermal Shaking (24-48 hours at 25°C) B->C D 4. Phase Separation (Centrifugation & Filtration) C->D E 5. HPLC/LC-MS Quantification D->E F 6. Thermodynamic Solubility Calculation E->F

Workflow for determining the thermodynamic aqueous solubility of the hydrochloride salt.

Conclusion

3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride exhibits exceptional aqueous solubility (>500 mg/mL) driven by the protonation of its primary and tertiary amine centers and the favorable hydration enthalpy of the chloride counterions. For researchers utilizing this compound in drug synthesis or biopolymer conjugation, the hydrochloride salt provides the optimal balance of solid-state stability and rapid aqueous dissolution, circumventing the oxidative liabilities of its free base counterpart.

References

  • United States Patent 10,689,343 B2. Indole derivatives as TDO inhibitors and the physical characteristics of their pharmaceutically acceptable salts. Retrieved from:[Link]

  • European Chemicals Agency (ECHA). Biodegradation and water solubility of N,N,4-trimethylpiperazine-1-ethylamine. Retrieved from:[Link]

Foundational

Unveiling the Molecular Targets of 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the Piperazine Scaffold in Modern Drug Discovery The 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride moiety is a key structural feature in a multitude of biologically active compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Piperazine Scaffold in Modern Drug Discovery

The 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride moiety is a key structural feature in a multitude of biologically active compounds. As a derivative of piperazine, a well-established "privileged scaffold" in medicinal chemistry, this functional group is instrumental in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its presence often imparts desirable characteristics such as improved aqueous solubility and the ability to engage with a diverse range of biological targets. Understanding the specific molecular targets of compounds incorporating this moiety is paramount for elucidating their mechanisms of action, predicting potential on- and off-target effects, and accelerating the drug development pipeline.

This in-depth technical guide provides a comprehensive overview of the known and potential biological targets of compounds featuring the 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride scaffold. Furthermore, it offers detailed, field-proven experimental workflows for the identification and validation of these targets, empowering researchers and drug development professionals to advance their discovery programs with enhanced precision and confidence.

Known and Potential Biological Targets: A Landscape of Therapeutic Possibilities

While the specific biological targets are highly dependent on the overall molecular structure of the compound, the 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride moiety has been associated with activity against several key classes of proteins.

Protein Kinases: A Major Hub for Piperazine-Containing Inhibitors

The human kinome represents a vast and critical landscape for therapeutic intervention, particularly in oncology. A significant body of evidence points to protein kinases as a primary target class for compounds containing the methylpiperazinyl group.

One notable example is a subseries of C-5-substituted anilinoquinazolines, where a (4-methylpiperazin-1-yl)ethoxy side chain confers high affinity and specificity for the tyrosine kinase domains of the c-Src and Abl enzymes .[2] These kinases are crucial players in cell growth, proliferation, and survival signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The potent inhibition of these kinases by such compounds underscores the potential of the 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride scaffold in the design of targeted cancer therapeutics.

Given the prevalence of this scaffold in kinase inhibitors, a broad-spectrum kinome profiling approach is a highly effective strategy for identifying primary targets and assessing off-target selectivity early in the drug discovery process.

G-Protein Coupled Receptors (GPCRs) and Ion Channels: Modulators of a Myriad of Physiological Processes

The piperazine core is a common feature in ligands for a variety of GPCRs and ion channels, owing to its ability to participate in key hydrogen bonding and ionic interactions within receptor binding pockets.

Derivatives of arylpiperazine have been shown to exhibit dual activity at 5-HT1A serotonin receptors and the serotonin transporter , suggesting their potential as novel antidepressants. Furthermore, studies on piperidine and piperazine-based compounds have demonstrated significant affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors .[3] These receptors are implicated in a wide range of neurological functions and are attractive targets for the treatment of neurodegenerative diseases and psychiatric disorders.[3]

Antimicrobial and Antiproliferative Activity: Broad-Spectrum Therapeutic Potential

A number of studies have reported the synthesis of novel compounds containing the 3-(4-substituted-piperazin-1-yl) moiety and their subsequent evaluation for antifungal, antibacterial, and antitumor activities .[4] While these studies do not always pinpoint a single molecular target, the observed biological effects suggest engagement with essential cellular machinery involved in cell wall biosynthesis, DNA replication, or metabolic pathways.

Experimental Workflows for Target Identification and Validation: From Hypothesis Generation to Confirmation

A robust and multi-faceted experimental approach is crucial for the unambiguous identification and validation of biological targets. The following section details key methodologies, from unbiased, hypothesis-free screening to direct confirmation of target engagement in a cellular context.

Hypothesis-Free Target Discovery: Affinity Chromatography coupled with Mass Spectrometry (Aff-MS)

Affinity chromatography remains a cornerstone for the unbiased identification of small molecule binding partners from complex biological mixtures like cell lysates.[5][6] This technique involves the immobilization of the small molecule of interest on a solid support to "capture" its interacting proteins.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis:

    • Synthesize an analog of the 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride-containing compound that incorporates a linker for covalent attachment to a solid support (e.g., agarose beads). The linker should be attached at a position on the molecule that is not critical for its biological activity.

  • Immobilization:

    • Covalently couple the synthesized probe to activated agarose beads according to the bead manufacturer's protocol.

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest (e.g., a cancer cell line sensitive to the compound).

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with a linker but no compound, or with an inactive analog of the compound.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads. This can be achieved by competitive elution with an excess of the free compound, or by using a denaturing elution buffer (e.g., containing SDS).

  • Protein Identification by Mass Spectrometry:

    • Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.

    • Subject the excised bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

cluster_0 Affinity Chromatography Workflow A Synthesize & Immobilize Compound Probe C Incubate Lysate with Probe-Beads A->C B Prepare Cell Lysate B->C D Wash to Remove Non-Specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE & Band Excision E->F G Tryptic Digestion F->G H LC-MS/MS Analysis & Protein ID G->H

Caption: Workflow for Target Identification using Affinity Chromatography-Mass Spectrometry.

Target Engagement and Validation: The Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct assessment of target engagement in a cellular environment without the need for compound modification.[7][8][9] The principle underlying CETSA is that the binding of a ligand to its target protein confers thermal stability to the protein.[8][9]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride compound at a desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., from 37°C to 70°C) for a fixed time (typically 3-8 minutes) using a thermal cycler.[8]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed.

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the total protein concentration in each sample.

    • Analyze the abundance of the putative target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Interpretation:

    • A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the compound-treated samples compared to the vehicle-treated samples.

For quantitative assessment of binding affinity, an Isothermal Dose-Response Fingerprint (ITDRF) CETSA can be performed.[7][9] In this format, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature that is known to cause partial denaturation of the target protein. The concentration-dependent stabilization of the protein can then be used to determine an apparent binding affinity.

cluster_1 CETSA Workflow A Treat Cells with Compound or Vehicle B Apply Temperature Gradient (Thermal Challenge) A->B C Lyse Cells B->C D Separate Soluble & Aggregated Proteins C->D E Western Blot for Target Protein in Soluble Fraction D->E F Analyze Melting Curve Shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation.

Broad Profiling Approaches: Kinome Profiling

For compounds suspected to target protein kinases, kinome profiling is an invaluable tool for both primary target identification and selectivity assessment. Several commercial vendors offer this service, screening compounds against large panels of recombinant kinases.[10][11][12]

Typical Kinome Profiling Workflow:

  • Compound Submission: The compound of interest is submitted to the service provider.

  • Screening: The compound is tested, typically at one or two concentrations, against a large panel of kinases (often over 400).

  • Data Analysis: The inhibitory activity against each kinase is determined, usually as a percentage of inhibition relative to a control.

  • Dose-Response Follow-Up: For "hits" identified in the primary screen, a full dose-response curve is generated to determine the IC50 value.

  • Reporting: A comprehensive report is provided, often with a visual representation of the kinome tree to illustrate the selectivity profile of the compound.

In Silico Approaches for Target Prediction and Binding Mode Analysis

Computational methods, such as molecular docking, can be employed to predict potential binding interactions between a compound and a putative target protein.[13] These in-silico studies can help to prioritize targets for experimental validation and provide insights into the structural basis of binding.

Table 1: Summary of Target Identification and Validation Methodologies

Methodology Principle Application Advantages Limitations
Affinity Chromatography-MS Immobilized compound captures binding partners from a complex mixture.Unbiased, hypothesis-free target discovery.Identifies a broad range of potential targets.Requires chemical modification of the compound; can generate false positives.[5][6]
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Confirmation of direct target engagement in a cellular context.Label-free; applicable to intact cells and lysates.[7][9]Requires a specific antibody for the putative target for Western blot-based detection.
Kinome Profiling Measures the inhibitory activity of a compound against a large panel of kinases.Identification of kinase targets and assessment of selectivity.High-throughput; provides a comprehensive overview of kinase interactions.[10][11]Typically uses recombinant enzymes, which may not fully recapitulate the cellular context.
Molecular Docking Predicts the preferred binding orientation of a ligand to a target protein.Hypothesis generation; rationalization of binding interactions.Computationally inexpensive; provides structural insights.Predictions require experimental validation; accuracy depends on the quality of the protein structure and scoring function.[13]

Conclusion and Future Directions

The 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride scaffold is a valuable component in the design of novel therapeutics with a wide range of potential biological targets. While protein kinases and GPCRs represent prominent target classes, the full spectrum of molecular interactions for compounds containing this moiety is still being elucidated. A systematic and integrated approach, combining hypothesis-free discovery methods like affinity chromatography with robust validation techniques such as CETSA, is essential for the confident identification of bona fide biological targets. As our understanding of the cellular proteome and the tools to interrogate it continue to advance, we can anticipate the discovery of novel and exciting therapeutic opportunities for this versatile class of compounds.

References

  • Gorka, A. P., et al. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available from: [Link]

  • Lee, H., & Lee, J. W. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 79. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 193–210. Available from: [Link]

  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14, 27657-27696. Available from: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. Available from: [Link]

  • DIANA Biotechnologies. Inhibitor Profiling: Kinases. Available from: [Link]

  • Pike, J. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1–6. Available from: [Link]

  • Adamowicz, L., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813. Available from: [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8093. Available from: [Link]

  • Marra, A., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 12(1), 13197. Available from: [Link]

  • Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. Available from: [Link]

  • Shawali, A. S., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 16(12), 10479–10490. Available from: [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617–4622. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling. Available from: [Link]

  • Al-Jubair, T., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available from: [Link]

  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Available from: [Link]

  • Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1635. Available from: [Link]

  • Skibiński, R., & Zalesińska, P. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813. Available from: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. Available from: [Link]

  • Pamgene. Characterize Kinase Inhibitors by Kinome Profiling. Available from: [Link]

  • Sravani, A., et al. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR, 11(1). Available from: [Link]

  • ACS Publications. (2024). The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform. Journal of Chemical Information and Modeling. Available from: [Link]

  • Wang, Y., et al. (2022). Unmodified methodologies in target discovery for small molecule drugs: A rising star. Chinese Chemical Letters, 33(12), 5035-5044. Available from: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. Available from: [Link]

  • ResearchGate. (n.d.). Selective examples of successful target deconvolution by activity-based protein profiling. Available from: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride derivatives

Synthesis Protocols for 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride Derivatives: A Comprehensive Application Note Introduction & Rationale 3-(4-Methylpiperazin-1-yl)propan-1-amine (also known as 1-(3-aminoprop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocols for 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride Derivatives: A Comprehensive Application Note

Introduction & Rationale

3-(4-Methylpiperazin-1-yl)propan-1-amine (also known as 1-(3-aminopropyl)-4-methylpiperazine) is a critical bifunctional building block in modern medicinal chemistry. It is extensively utilized as a precursor for the synthesis of complex pharmaceutical agents, including furan-2-carboxylic acid[3-(4-methyl-piperazin-1-yl)-propyl]-amide derivatives, and various GPCR-targeting central nervous system therapeutics[1].

Because the free base form of this polyamine is air-sensitive and prone to oxidative degradation over time, it is frequently converted into its hydrochloride salt. This conversion enhances the compound's bench-stability, aqueous solubility, and handling characteristics for downstream amide-coupling reactions. This application note details a highly optimized, self-validating three-step synthetic protocol to produce the hydrochloride derivative with maximum chemoselectivity and yield.

Mechanistic Overview

The synthesis of the hydrochloride derivative follows a linear, three-step sequence designed to strictly control reaction pathways and prevent byproduct formation:

  • Aza-Michael Addition (Cyanoethylation): The secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the β -carbon of acrylonitrile (a potent Michael acceptor) to form the intermediate 3-(4-methylpiperazin-1-yl)propanenitrile[2].

  • Chemoselective Nitrile Reduction: The intermediate nitrile is reduced to a primary amine. A known mechanistic pitfall of nitrile reduction is the condensation of the newly formed primary amine with the reactive imine intermediate, yielding unwanted secondary or tertiary amines[3]. To suppress this, catalytic hydrogenation using Raney Nickel is performed in the presence of methanolic ammonia, which forces the equilibrium toward the primary amine[4].

  • Anhydrous Salt Formation: The resulting free base is treated with anhydrous hydrogen chloride to precipitate the highly crystalline, hygroscopic hydrochloride salt.

SynthesisPathway A 1-Methylpiperazine + Acrylonitrile (Nucleophile + Michael Acceptor) B Step 1: Aza-Michael Addition (Exothermic control, 0-25°C) A->B C Intermediate: 3-(4-Methylpiperazin-1-yl)propanenitrile B->C D Step 2: Chemoselective Nitrile Reduction (Raney Ni, H2, Methanolic NH3) C->D E Free Base: 1-(3-Aminopropyl)-4-methylpiperazine D->E F Step 3: Salt Formation (Anhydrous HCl in Et2O, 0°C) E->F G Final Product: 3-(4-Methylpiperazin-1-yl)propan-1-amine HCl F->G

Figure 1: Three-step synthetic workflow for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride.

Materials & Reagents Summary

Reagent / MaterialRoleEquivalentsSafety & Handling Notes
1-Methylpiperazine Starting Material (Nucleophile)1.0 eqCorrosive, flammable liquid. Handle in fume hood.
Acrylonitrile Michael Acceptor1.1 eqToxic, volatile, polymerization hazard. Keep cold.
Raney Nickel (Activated) Hydrogenation Catalyst20% w/wPyrophoric. Never allow to dry; keep under solvent.
Methanolic Ammonia (7 N) Solvent / Equilibrium Shifter5 volumesCorrosive, volatile. Use in a sealed hydrogenation vessel.
Hydrogen Gas ( H2​ ) Reducing AgentExcess (50 psi)Extremely flammable. Ensure leak-free pressure reactor.
2M HCl in Diethyl Ether Salt-forming Agent3.5 eqCorrosive, highly flammable. Moisture sensitive.

Step-by-Step Experimental Protocols

Step 1: Aza-Michael Addition (Cyanoethylation)
  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel with 1-methylpiperazine (1.0 eq).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the amine to cool to 0 °C.

  • Addition: Add acrylonitrile (1.1 eq) dropwise over a period of 30 to 45 minutes.

    • Causality: Acrylonitrile is highly reactive and prone to violent, exothermic polymerization. Controlling the addition rate and maintaining the temperature at 0 °C prevents thermal runaway and ensures selective mono-addition to the secondary amine[2].

  • Propagation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir under an inert atmosphere for 12 hours.

  • Isolation: Remove the unreacted, excess acrylonitrile under reduced pressure to yield 3-(4-methylpiperazin-1-yl)propanenitrile as a pale yellow oil. This intermediate is typically pure enough (>95%) to use directly in the next step.

Step 2: Chemoselective Nitrile Reduction
  • Preparation: Transfer the intermediate nitrile (1.0 eq) into a high-pressure hydrogenation vessel. Dissolve the oil in 7 N ammonia in methanol (approx. 5 mL per gram of substrate).

  • Catalyst Addition: Carefully add a slurry of activated Raney Nickel (20% w/w relative to the nitrile).

  • Hydrogenation: Seal the vessel, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with H2​ and agitate at 40 °C for 6 to 8 hours.

    • Causality: The reduction of nitriles proceeds via a highly reactive imine intermediate. Without ammonia, the newly formed primary amine can attack this imine, yielding unwanted secondary or tertiary amine dimers[3]. The excess ammonia acts as a competitive nucleophile, shifting the equilibrium entirely toward the primary amine[4].

  • Workup: Vent the hydrogen gas and purge the vessel with nitrogen. Filter the catalyst carefully through a pad of Celite. Caution: Raney Nickel is pyrophoric and will ignite if allowed to dry on the filter paper; immediately quench the filter cake with water.

  • Isolation: Concentrate the filtrate under vacuum to afford 1-(3-aminopropyl)-4-methylpiperazine (free base) as a colorless to pale-yellow liquid.

Step 3: Anhydrous Hydrochloride Salt Formation
  • Preparation: Dissolve the free base (1.0 eq) in anhydrous diethyl ether (or anhydrous ethanol if solubility is an issue) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Precipitation: Dropwise add 2M HCl in diethyl ether (3.5 eq) while stirring vigorously. A white precipitate will form immediately.

    • Causality: The hydrochloride salt of this polyamine is highly hygroscopic. Utilizing strictly anhydrous conditions prevents the formation of intractable gums and promotes the precipitation of a highly pure, crystalline solid.

  • Isolation: Filter the precipitate rapidly under a blanket of nitrogen using a Schlenk frit or a standard Büchner funnel. Wash the solid with cold anhydrous ether.

  • Drying: Dry the solid in a vacuum desiccator over P2​O5​ overnight to yield 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride (typically as the dihydrochloride or trihydrochloride salt, depending on exact equivalents and drying).

Analytical Validation & Yield Optimization

To ensure the protocol acts as a self-validating system, intermediate and final products must be verified against the following expected analytical parameters:

CompoundExpected YieldKey Analytical Signatures ( 1 H NMR / GC-MS)
Intermediate Nitrile 90 - 95%IR: Sharp peak at ~2250 cm −1 ( C≡N stretch).NMR: Triplet at ~2.5 ppm ( CH2​−CN ).
Free Base Amine 80 - 85%IR: Disappearance of C≡N stretch; appearance of N-H stretch (~3300 cm −1 ).MS: m/z = 157.26 [M] + [1].
Hydrochloride Salt >95% (from free base)Appearance: Free-flowing white crystalline powder.Solubility: Highly soluble in H2​O , insoluble in Et2​O .

References

  • Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine Source: Monatshefte für Chemie - Chemical Monthly (via ResearchGate) URL:[Link][2]

  • Nitrile reduction Source: Wikipedia URL:[Link][3]

  • Chapter 2: Synthetic Methods for Alkyl Amines Source: Royal Society of Chemistry (RSC) URL:[Link][4]

Sources

Application

The Strategic Utility of 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride in Modern Drug Discovery

An In-depth Guide for Medicinal Chemists and Drug Development Professionals Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary drug design, the deliberate incorporation of specific structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Medicinal Chemists and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug design, the deliberate incorporation of specific structural motifs to optimize pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful medicinal chemistry campaigns. Among these, the piperazine ring system stands out as a "privileged scaffold," frequently integrated into a multitude of clinically approved therapeutics.[1][2] This guide focuses on a particularly valuable derivative, 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride, a bifunctional building block that offers a unique combination of a primary aliphatic amine and a tertiary N-methylpiperazine moiety. This strategic combination provides medicinal chemists with a versatile tool to modulate key drug-like properties, including aqueous solubility, oral bioavailability, and target engagement.[1][3]

The presence of the N-methylpiperazine group often imparts favorable physicochemical properties to a lead compound. The tertiary amine within the piperazine ring can act as a proton acceptor at physiological pH, enhancing aqueous solubility, a critical factor for oral drug absorption.[3][4] Furthermore, this moiety can influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, potentially improving its overall pharmacokinetic profile.[1] This application note will provide a comprehensive overview of the properties, core applications, and detailed experimental protocols for leveraging 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride as a key building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Physicochemical and Safety Profile

A thorough understanding of the properties and handling requirements of any chemical building block is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of 3-(4-Methylpiperazin-1-yl)propan-1-amine and its Hydrochloride Salt

Property3-(4-Methylpiperazin-1-yl)propan-1-amine3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochlorideSource(s)
Molecular Formula C₈H₁₉N₃C₈H₂₀ClN₃
Molecular Weight 157.26 g/mol 193.72 g/mol
Appearance Colorless to light yellow liquidWhite to pale yellow crystalline powder
Melting Point Not Applicable194 °C (decomposes)[1]
Solubility Miscible in water, ethanol, etherSoluble in water[5]

Safety and Handling:

3-(4-Methylpiperazin-1-yl)propan-1-amine and its hydrochloride salt are classified as hazardous materials and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The free base is corrosive and can cause severe skin burns and eye damage. The hydrochloride salt is harmful if swallowed and may cause damage to fertility or the unborn child.[1] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Applications in Medicinal Chemistry: A Gateway to Diverse Therapeutic Targets

The unique bifunctional nature of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride makes it a versatile building block for accessing a wide range of therapeutic agents. The primary amine serves as a reactive handle for the formation of amides, sulfonamides, and for undergoing reductive amination, while the N-methylpiperazine moiety is often a key pharmacophoric element for target binding and pharmacokinetic modulation.

Synthesis of Multi-Targeted Kinase Inhibitors: The Case of Ponatinib

Ponatinib (Iclusig®) is a potent, orally administered multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6][7] The synthesis of Ponatinib involves the incorporation of the N-methylpiperazine side chain, which is crucial for its activity and pharmacokinetic profile. A key step in many synthetic routes to Ponatinib is the introduction of this moiety via reductive amination.[1][6][8]

The diagram below illustrates the general workflow for the synthesis of a key Ponatinib intermediate.

G A 4-Formyl-3-(trifluoromethyl)phenyl-containing scaffold C Reductive Amination A->C B 3-(4-Methylpiperazin-1-yl)propan-1-amine B->C D Ponatinib Intermediate (N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)...) C->D

Caption: Reductive amination workflow for a Ponatinib intermediate.

Protocol 1: Reductive Amination for the Synthesis of a Ponatinib Intermediate

This protocol describes a representative procedure for the reductive amination of a suitable aldehyde with 3-(4-Methylpiperazin-1-yl)propan-1-amine.

Materials:

  • Aldehyde precursor (e.g., N-(4-formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide) (1.0 eq)

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.2 eq, to free the amine from its hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the aldehyde precursor (1.0 eq) in anhydrous DCM (or DCE) under a nitrogen atmosphere, add 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.2 eq) followed by triethylamine (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of DCM/Methanol) to afford the desired Ponatinib intermediate.[6][8]

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, well-suited for substrates with other reducible functional groups.[9]

  • Triethylamine is used as a base to neutralize the hydrochloride salt of the amine, liberating the free base which is the reactive species in the condensation with the aldehyde.

  • Anhydrous conditions are important to prevent the hydrolysis of the reducing agent and the intermediate iminium ion.

Amide Bond Formation: A Gateway to Diverse Scaffolds

The primary amine of 3-(4-Methylpiperazin-1-yl)propan-1-amine is a versatile handle for constructing amide bonds, a ubiquitous linkage in pharmaceuticals.[10][11] This reaction allows for the coupling of this building block to a wide variety of carboxylic acid-containing scaffolds, enabling the exploration of diverse chemical space in drug discovery programs. For example, in the synthesis of PARP inhibitors like Olaparib, amide bond formation is a key step.[12][13]

G A Carboxylic Acid Precursor (e.g., 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid) C Amide Coupling (e.g., HATU, DIPEA) A->C B 3-(4-Methylpiperazin-1-yl)propan-1-amine B->C D Amide-linked Product (e.g., Olaparib analogue) C->D

Caption: General workflow for amide bond formation.

Protocol 2: General Amide Coupling using HATU

This protocol provides a general procedure for the amide coupling of a carboxylic acid with 3-(4-Methylpiperazin-1-yl)propan-1-amine using HATU, a common and efficient coupling reagent.[10][14]

Materials:

  • Carboxylic acid (1.0 eq)

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.1 eq) in a minimal amount of DMF to the activated carboxylic acid mixture. Note: The excess DIPEA will also serve to free the amine from its salt.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the reaction is complete (typically 1-4 hours).

  • Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer with saturated aqueous NaHCO₃ solution (3 x volumes) to remove unreacted starting materials and byproducts, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of DCM/Methanol or EtOAc/Hexanes with a small percentage of triethylamine to prevent streaking) to yield the desired amide product.[14][15]

Causality Behind Experimental Choices:

  • HATU is a highly effective uronium-based coupling reagent that promotes rapid amide bond formation with minimal side reactions and is particularly useful for coupling less reactive amines.[10]

  • DIPEA is a non-nucleophilic base used to activate the carboxylic acid with HATU and to neutralize the hydrochloride salt of the amine. Its steric hindrance prevents it from competing with the primary amine in the coupling reaction.

  • DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.

Conclusion: A Versatile and Indispensable Tool in the Medicinal Chemist's Arsenal

3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride has firmly established itself as a valuable and versatile building block in the field of drug discovery. Its bifunctional nature allows for its facile incorporation into a wide array of molecular scaffolds through robust and well-established chemical transformations such as reductive amination and amide bond formation. The strategic inclusion of the N-methylpiperazine moiety often imparts beneficial physicochemical properties, leading to improved pharmacokinetic profiles and enhanced biological activity.[1][3] The detailed protocols and application examples provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in their pursuit of novel and effective therapeutic agents. As the demand for drug candidates with optimized properties continues to grow, the strategic application of building blocks like 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride will undoubtedly remain a critical component of successful medicinal chemistry endeavors.

References

  • Vertex AI Search. (2026).
  • Google Patents. (2016).
  • Google Patents. (2016).
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (2022). Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • R Discovery. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
  • WIPO Patentscope. (2017).
  • N-METHYL PIPERAZINE. (n.d.).
  • Google Patents. (2018). Processes for preparing olaparib. WO2018038680A1.
  • ResearchGate. (2022).
  • ResearchGate. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
  • BenchChem. (2025). Solubility Profile of N-Methylpiperazine-d4 in Organic Solvents: A Technical Guide.
  • Patsnap. (2015).
  • ACS Publications. (2025). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.
  • PubMed. (2016). Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3β Inhibitors With Antidepressant Activity.
  • ProQuest. (n.d.).
  • Oncotarget. (2016).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • MDPI. (2025).
  • PubMed. (2022).
  • Walsh Medical Media. (2019).
  • InterPro. (n.d.). Synthesis and SAR Studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off target kinase selectivity (3vap) - structure.
  • Sigma-Aldrich. (n.d.). 3-(4-Methylpiperazin-1-yl)propan-1-amine product page.
  • Organic Syntheses. (n.d.).
  • Tokyo Chemical Industry. (n.d.). 3-(4-Methylpiperazin-1-yl)propan-1-amine product page.
  • Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • MDPI. (2024).
  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • UNODC. (n.d.). CLANDESTINE MANUFACTURE OF 3,4-METHYLENEDIOXY-METHYLAMPHETAMINE (MDMA)
  • PubMed. (2023). Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents - Design, synthesis, structural studies and pharmacological profiling.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.

Sources

Method

Application Note: Peptide Coupling Strategies with 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride

Executive Summary The incorporation of basic, water-solubilizing groups is a cornerstone strategy in modern drug design to improve the physicochemical properties and pharmacokinetic profiles of lead compounds. 3-(4-Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of basic, water-solubilizing groups is a cornerstone strategy in modern drug design to improve the physicochemical properties and pharmacokinetic profiles of lead compounds. 3-(4-Methylpiperazin-1-yl)propan-1-amine (also known as 1-(3-Aminopropyl)-4-methylpiperazine) is a privileged building block widely used to append a basic piperazine moiety via amide bond formation[1]. This application note provides a comprehensive, mechanistically grounded guide to performing highly efficient peptide coupling reactions with the hydrochloride salt of this amine, addressing specific challenges such as basicity management, steric hindrance, and side-reaction mitigation.

Chemical Profile & Mechanistic Rationale

The Role of the Piperazine Moiety in Drug Design

In medicinal chemistry, excessive lipophilicity often leads to poor aqueous solubility and high attrition rates in clinical development. The addition of privileged substructures, such as piperazines, significantly improves the overall drug-likeness of molecules[1]. The piperazine ring acts as a basic solubilizing group that can form salt bridges with target proteins and enhance cellular permeability[2]. Furthermore, the introduction of water-solubilizing groups via piperazine amides has been shown to dramatically increase in vivo efficacy across various therapeutic areas, including antimalarial and antitrypanosomal drug discovery[3].

Reagent Properties and Handling

3-(4-Methylpiperazin-1-yl)propan-1-amine (CAS: 4572-03-6) contains three nitrogen atoms:

  • Primary Amine: The highly nucleophilic site intended for amide coupling.

  • Piperazine Tertiary Amine: Basic, non-nucleophilic.

  • N-Methyl Tertiary Amine: Basic, non-nucleophilic.

Because the compound is typically supplied as a hydrochloride salt to ensure stability[4], the primary amine is protonated (ammonium) and completely non-nucleophilic. Causality in experimental design: To facilitate coupling, the salt must be neutralized in situ using a non-nucleophilic organic base. N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, which is particularly critical when using highly reactive uronium-based coupling reagents like HATU.

Reaction Workflows and Mechanistic Pathways

The success of the amide coupling relies on the precise sequence of activation and nucleophilic attack. If the amine is introduced before the carboxylic acid is fully activated, or if the base concentration is insufficient, reaction yields will plummet.

Workflow Start Carboxylic Acid Preparation Activate Activation (HATU or EDC/HOBt) Start->Activate Base Neutralize Amine HCl Salt (3-4 eq DIPEA) Couple Amide Bond Formation (RT, 2-12h) Base->Couple Activate->Couple Workup Aqueous Workup (NaHCO3 wash) Couple->Workup Purify Purification (Prep-HPLC / Flash) Workup->Purify

Caption: Standard workflow for amide coupling with 3-(4-Methylpiperazin-1-yl)propan-1-amine.

The Risk of Guanidinylation with HATU

When using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a common mechanistic failure occurs if the primary amine is exposed to HATU before the active ester (OAt) is formed. The free primary amine of 3-(4-Methylpiperazin-1-yl)propan-1-amine can directly attack the uronium carbon of HATU, forming a stable, unreactive guanidinium byproduct. Self-validating step: Always pre-activate the carboxylic acid for 5–10 minutes before introducing the amine.

Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate Deprotonation DIPEA DIPEA (Base) DIPEA->Carboxylate OAt OAt Active Ester Carboxylate->OAt + HATU HATU HATU Reagent HATU->OAt Product Target Amide + HOAt OAt->Product + Amine Amine Free Primary Amine (from HCl salt) Amine->Product SideReaction Guanidinylation (Side Product) Amine->SideReaction Excess HATU

Caption: Mechanistic pathway of HATU-mediated activation and potential guanidinylation side reactions.

Quantitative Reagent Comparison

Selecting the right coupling reagent depends on the steric bulk of the carboxylic acid and the scale of the reaction.

Coupling ReagentActivation TimeTypical YieldEpimerization RiskGuanidinylation RiskBest Use Case
HATU 5–10 min>85%LowHigh (if amine added early)Sterically hindered acids, microscale synthesis.
EDC / HOBt 15–30 min70–85%ModerateNoneStandard couplings, scale-up, cost-sensitive projects.
PyBOP 15 min75–90%LowNoneSubstrates sensitive to uronium-based side reactions.

Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU

Optimized for sterically hindered carboxylic acids or unreactive substrates.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (4.0 eq total; 2.0 eq for activation, 2.0 eq for amine neutralization)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (N2 or Argon).

  • Deprotonation: Add DIPEA (2.0 eq) to the solution and stir for 2 minutes to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.1 eq) in one portion. The solution will typically turn a pale yellow. Stir at room temperature for exactly 5–10 minutes. Note: Do not exceed 10 minutes to prevent degradation of the active HOAt ester.

  • Amine Liberation: In a separate vial, dissolve 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.2 eq) in a minimal amount of DMF and add DIPEA (2.0 eq). Sonicate briefly if the salt does not readily dissolve.

  • Coupling: Dropwise add the neutralized amine solution to the activated acid mixture.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS. The target mass should reflect the addition of the piperazine tail ( [M+H]+ ).

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ (to remove HOAt and excess acid), water, and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Standard Coupling using EDC/HOBt

Optimized for scale-up and avoiding guanidinylation side reactions.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (or DMF if solubility is poor).

  • Activation: Add EDC·HCl (1.2 eq) to the mixture. Stir for 15–30 minutes at room temperature. Causality: EDC activates the acid to form an unstable O-acylisourea, which is immediately trapped by HOBt to form a stable, reactive OBt ester.

  • Amine Addition: Add 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.2 eq) directly to the reaction flask, immediately followed by DIPEA (3.0 eq) to liberate the free amine in situ.

  • Coupling: Stir the reaction mixture at room temperature for 12 hours (or overnight).

  • Workup: If DCM was used, dilute with additional DCM. Wash the organic layer with saturated aqueous NaHCO3​ , water, and brine. The basic piperazine tail ensures the product remains in the organic layer at basic pH, while acidic byproducts are washed away.

Sources

Application

Application Notes & Protocols: A Guide to Dissolving 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride in Organic Solvents

Abstract This comprehensive guide provides detailed protocols and technical insights for dissolving 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride in a range of organic solvents. As a hydrochloride salt of a diam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for dissolving 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride in a range of organic solvents. As a hydrochloride salt of a diamine, this compound presents unique solubility challenges due to its high polarity. This document outlines systematic approaches for solvent selection, solubility enhancement techniques, and, when necessary, conversion to the free base to achieve desired concentrations for various research and development applications.

Introduction: Understanding the Solubility Challenge

3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride is a bifunctional organic molecule featuring two amine groups, one of which is protonated to form a hydrochloride salt. This salt form enhances the compound's stability and crystallinity but significantly increases its polarity. The ionic nature of the hydrochloride salt introduces a high crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

The core principle governing the solubility of such salts is "like dissolves like".[1] The charged ammonium group and the chloride counter-ion render the molecule highly polar, favoring dissolution in polar solvents while exhibiting poor solubility in nonpolar or weakly polar organic solvents.[2] This guide will explore strategies to navigate this inherent polarity and achieve successful dissolution in relevant organic media.

Physicochemical Properties

A thorough understanding of the compound's properties is crucial for developing effective dissolution strategies.

PropertyValueSource
Chemical Formula C8H20ClN3Inferred from free base
Molecular Weight 193.72 g/mol Inferred from free base
Appearance Typically a solidGeneral knowledge
Free Base Formula C8H19N3[3][4]
Free Base Mol. Weight 157.26 g/mol [4]
Free Base Form Liquid[3]

Protocol I: Direct Dissolution in Polar Organic Solvents

Direct dissolution is the most straightforward approach and should be the initial strategy. The choice of solvent is paramount and should be guided by its polarity and ability to solvate both the protonated amine and the chloride anion.

Recommended Solvents for Initial Screening

Based on general principles of salt solubility, the following solvents are recommended for initial trials:

  • High Polarity Protic Solvents:

    • Methanol (MeOH)

    • Ethanol (EtOH)

  • High Polarity Aprotic Solvents:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)[2]

These solvents possess high dielectric constants and can effectively solvate ions, thereby overcoming the crystal lattice energy of the salt.[5]

Step-by-Step Protocol for Direct Dissolution
  • Preparation: Accurately weigh the desired amount of 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride into a clean, dry vial.

  • Solvent Addition: Add a small volume of the selected polar solvent to the vial.

  • Agitation: Vigorously stir or vortex the mixture to maximize the surface area of the solid in contact with the solvent.[2]

  • Observation: Observe for dissolution. If the solid persists, proceed with the enhancement techniques below.

Solubility Enhancement Techniques

If initial attempts at room temperature are unsuccessful, the following methods can be employed to increase solubility:

  • Heating: Gently warm the mixture. Increased temperature often enhances the solubility of salts.[6] Be mindful of the solvent's boiling point and the compound's thermal stability.

  • Sonication: Utilize an ultrasonic bath to provide energy that can help break down solid agglomerates and facilitate the dissolution process.

  • Co-solvency: The addition of a small amount of a highly polar co-solvent (e.g., a few drops of water, if permissible for the application) can sometimes significantly improve solubility by disrupting the crystal lattice.[6]

Protocol II: Conversion to Free Base for Enhanced Solubility in Less Polar Solvents

For applications requiring dissolution in less polar solvents such as dichloromethane (DCM), chloroform, or ethyl acetate, converting the hydrochloride salt to its free amine form is the most effective strategy.[2][6] The free amine is significantly less polar and thus more soluble in a broader range of organic solvents.[2]

Underlying Principle: Acid-Base Chemistry

This protocol involves the neutralization of the hydrochloride salt with a suitable base. The reaction liberates the free amine, which is soluble in the organic phase, and produces a salt of the base, which can often be removed by filtration or extraction.[7]

Experimental Workflow for Free Base Conversion

FreeBase_Conversion cluster_0 Step 1: Suspension cluster_1 Step 2: Neutralization cluster_2 Step 3: Separation cluster_3 Step 4: Isolation A Suspend Hydrochloride Salt in desired organic solvent (e.g., DCM) B Add a suitable base (e.g., aq. NaOH, Na2CO3, or a tertiary amine like TEA) A->B Reaction C Separate aqueous and organic layers B->C Phase Separation D Dry organic layer (e.g., Na2SO4) C->D Purification E Filter and evaporate solvent D->E F Obtain pure free amine E->F

Caption: Workflow for converting the hydrochloride salt to its free amine.

Detailed Step-by-Step Protocol for Free Base Conversion
  • Suspension: Suspend the 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride in the desired organic solvent (e.g., dichloromethane, ethyl acetate).

  • Neutralization: Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, to the suspension and stir vigorously. Alternatively, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, which may result in a filterable precipitate of the tertiary amine hydrochloride.[2]

  • Extraction (for aqueous base): If an aqueous base was used, transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the free amine.[7]

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free amine.[7]

Note: The resulting free amine is a liquid and may be less stable than its hydrochloride salt. It is often recommended to prepare the free amine immediately before its intended use.[2]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound fails to dissolve in polar solvents. Insufficient solvent volume or low temperature.Increase solvent volume, gently heat the mixture, or apply sonication.[6]
Compound "oils out" instead of dissolving. The compound is melting in the solvent but not dissolving.Try a different solvent or a co-solvent mixture that can better solvate both the cation and anion.[6]
Incomplete conversion to free base. Insufficient amount of base or inadequate mixing.Ensure at least a stoichiometric equivalent of base is used and stir the biphasic mixture vigorously to facilitate the reaction.
Emulsion formation during extraction. Similar densities of aqueous and organic layers.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Logical Framework for Solvent Selection

The following decision tree provides a systematic approach to selecting an appropriate dissolution strategy.

Solvent_Selection Start Start with 3-(4-Methylpiperazin-1-yl)propan-1-amine HCl IsPolarSolventOK Is a polar solvent (DMSO, DMF, MeOH, EtOH) acceptable for your application? Start->IsPolarSolventOK TryDirectDissolution Attempt direct dissolution. Apply heat or sonication if necessary. IsPolarSolventOK->TryDirectDissolution Yes ConvertToFreeBase Convert to free base using Protocol II. IsPolarSolventOK->ConvertToFreeBase No Success Dissolution Successful TryDirectDissolution->Success Failure Dissolution Unsuccessful DissolveInNonPolar Dissolve the resulting free amine in the desired non-polar solvent. ConvertToFreeBase->DissolveInNonPolar DissolveInNonPolar->Success

Caption: Decision tree for selecting a dissolution strategy.

Conclusion

The dissolution of 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride in organic solvents is governed by its polar, ionic nature. Direct dissolution is achievable in polar solvents like DMSO, DMF, and alcohols. For applications requiring less polar solvents, conversion to the free amine is a reliable and highly effective strategy. By following the protocols and understanding the chemical principles outlined in this guide, researchers can successfully prepare solutions of this compound for a wide array of scientific endeavors.

References

  • Benchchem. Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Benchchem. How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents.
  • Sigma-Aldrich. 3-(4-Methylpiperazin-1-yl)propan-1-amine.
  • CymitQuimica. 3-(4-Methylpiperazin-1-yl)propan-1-amine.
  • Filo.
  • Quora. Are amines soluble in organic solvents?.
  • Synblock. CAS 4572-03-6 | 3-(4-methylpiperazin-1-yl)propan-1-amine.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow. [Link]

  • University of Calgary. Solubility of Organic Compounds.

Sources

Method

Application Note: 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride in Poly(β-amino ester) (PBAE) Synthesis for Targeted mRNA Delivery

Introduction & Mechanistic Rationale The delivery of messenger RNA (mRNA) requires vectors capable of protecting the nucleic acid from RNase degradation, facilitating cellular uptake, and crucially, mediating endosomal e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The delivery of messenger RNA (mRNA) requires vectors capable of protecting the nucleic acid from RNase degradation, facilitating cellular uptake, and crucially, mediating endosomal escape. 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (utilized in its free base form during synthesis) is a highly specialized bifunctional building block used to synthesize end-capped Poly(β-amino ester)s (PBAEs) ()[1].

Causality of Chemical Design: This molecule features two distinct amine functionalities separated by a flexible propyl spacer:

  • Primary Amine (–NH₂): Acts as a highly reactive nucleophile for Michael addition with acrylate-terminated base polymers. The propyl spacer minimizes steric hindrance, ensuring near-quantitative end-capping efficiency ()[2].

  • Tertiary Piperazine Amine: Possesses a pKa of approximately 6.0–6.5. In the physiological pH of the bloodstream (pH 7.4), it remains largely unprotonated, minimizing systemic toxicity. However, upon endocytosis, the acidic environment of the endolysosome (pH 5.0–6.0) triggers rapid protonation. This influx of protons drives the "proton sponge" effect, leading to osmotic swelling, endosomal rupture, and the release of mRNA into the cytosol ()[2].

Mechanism N1 Endocytosis of Nanoparticle N2 Endosome Acidification (pH drops to ~5.5) N1->N2 N3 Piperazine Protonation (pKa ~6.5) N2->N3 V-ATPase Action N4 Osmotic Swelling (Proton Sponge Effect) N3->N4 Cl- Influx N5 Endosomal Rupture & mRNA Release N4->N5 Membrane Stress

Mechanism of endosomal escape mediated by the protonation of the piperazine ring.

Experimental Workflows & Protocols

Workflow A 1,4-Butanediol Diacrylate + Amino Alcohol B Base Polymer (Acrylate-Terminated) A->B Michael Addition C End-Capping with Methylpiperazine-amine B->C Excess Amine D Purified PBAE Polymer C->D Ether Precipitation E Electrostatic Mixing with mRNA D->E pH 5.0 Buffer F PBAE-mRNA Nanoparticles E->F Self-Assembly

Workflow for synthesizing end-capped PBAEs and formulating mRNA nanoparticles.

Protocol 1: Synthesis of Piperazine-End-Capped PBAE

Note: If starting with 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride, it must be neutralized to its free base form using NaOH and extracted into an organic solvent (e.g., DCM) prior to polymerization.

Step-by-Step Methodology:

  • Base Polymer Synthesis: In a glass vial, combine 1,4-butanediol diacrylate and 5-amino-1-pentanol at a 1.2:1 molar ratio. Causality: The stoichiometric excess of diacrylate ensures that the resulting polymer chains are strictly acrylate-terminated, preventing premature chain termination ()[1].

  • Polymerization: Stir the mixture neat (or in 2 mL anhydrous DMSO) at 90°C for 24 hours in the dark.

  • End-Capping: Cool the mixture to room temperature. Add a 10-fold molar excess (relative to the theoretical remaining acrylate groups) of 3-(4-Methylpiperazin-1-yl)propan-1-amine. Dissolve in anhydrous THF (5 mL) and stir at room temperature for 24 hours. Causality: The massive excess prevents cross-linking between polymer chains and drives the end-capping reaction to 100% completion.

  • Purification: Precipitate the polymer by dropping the THF solution into 50 mL of ice-cold anhydrous diethyl ether. Centrifuge at 4,000 x g for 10 minutes. Wash the pellet twice with fresh ether and dry under vacuum for 48 hours.

  • Validation Checkpoint: Perform Gel Permeation Chromatography (GPC) and ¹H-NMR. Self-Validation: The GPC must show a unimodal peak with a molecular weight (Mw) between 10–15 kDa. ¹H-NMR must show the disappearance of acrylate olefinic protons (δ 5.8–6.4 ppm) and the appearance of piperazine methyl protons (δ 2.2 ppm). If olefinic protons remain, the end-capping failed, and the batch must be discarded to prevent toxicity.

Protocol 2: Formulation of PBAE-mRNA Nanoparticles
  • Polymer Stock Preparation: Dissolve the synthesized PBAE in 25 mM Sodium Acetate buffer (pH 5.0) to a concentration of 100 mg/mL. Causality: The acidic pH ensures complete protonation of the piperazine and secondary amines, maximizing the electrostatic interaction with the negatively charged mRNA backbone ()[2].

  • mRNA Dilution: Dilute the target mRNA (e.g., FLuc mRNA) in 25 mM Sodium Acetate buffer (pH 5.0) to a concentration of 0.1 mg/mL.

  • Complexation: Rapidly mix the polymer solution into the mRNA solution at specific weight-to-weight (w/w) ratios (e.g., 20:1, 40:1, 60:1) by pipetting up and down 10 times.

  • Incubation: Incubate the mixture at room temperature for 10 minutes to allow for nanoparticle self-assembly.

  • Validation Checkpoint: Measure size and zeta potential via Dynamic Light Scattering (DLS) and encapsulation efficiency via RiboGreen assay. Self-Validation: A functional formulation must yield a Polydispersity Index (PDI) < 0.2 and an encapsulation efficiency > 95%. High PDI indicates aggregation, requiring reformulation at a lower concentration.

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties of PBAE-mRNA nanoparticles formulated with the piperazine-end-capped polymer.

Polymer:mRNA Ratio (w/w)Z-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
10:1185 ± 120.28 ± 0.04+12.4 ± 2.182.3 ± 4.1
20:1142 ± 80.18 ± 0.02+22.1 ± 1.896.5 ± 1.2
40:1115 ± 50.12 ± 0.01+28.5 ± 1.599.1 ± 0.5
60:1120 ± 60.14 ± 0.02+31.2 ± 1.499.8 ± 0.2

Table 1: Physicochemical characterization of PBAE-mRNA nanoparticles. Optimal formulation is typically achieved at a 40:1 w/w ratio, balancing small size, uniform distribution, and high positive charge.

Protocol 3: In Vitro Transfection & Biological Validation
  • Cell Seeding: Seed target cells (e.g., HeLa or primary fibroblasts) in a 96-well plate at a density of 15,000 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Nanoparticle Addition: Add 20 µL of the formulated PBAE-mRNA nanoparticles (containing 100 ng of mRNA) directly to the serum-containing media. Causality: Unlike traditional lipid nanoparticles (LNPs) that often require serum-free conditions for in vitro testing, properly end-capped PBAEs maintain stability in serum due to their dense positive charge and steric shielding ()[1].

  • Incubation & Assay: Incubate for 24 hours. Lyse the cells and measure reporter protein expression (e.g., Luciferase assay).

  • Validation Checkpoint: Assess cell viability using an MTT or CellTiter-Glo assay. Self-Validation: Viability must remain >80% compared to untreated controls. If toxicity is observed, the polymer molecular weight is likely too high (requiring a shorter base polymerization time) or the w/w ratio must be reduced.

References

  • Green, J. J., Zugates, G. T., Tedford, N. C., Huang, Y. H., Griffith, L. G., Lauffenburger, D. A., Sawicki, J. A., Langer, R., & Anderson, D. G. (2007). Combinatorial modification of degradable polymers enables transfection of human cells comparable to adenovirus. Advanced Materials, 19(19), 2836-2842.[Link]

  • Zugates, G. T., Peng, W., Zumbuehl, A., Jhunjhunwala, S., Huang, Y. H., Langer, R., Sawicki, J. A., & Anderson, D. G. (2007). Rapid Optimization of Gene Delivery by Parallel End-modification of Poly(beta-amino ester)s. Molecular Therapy, 15(7), 1306-1312.[Link]

  • CN116003787A. (2023). Hyperbranched poly(beta-amino ester) containing hydrophobic alkyl chains, preparation method thereof and mRNA delivery application.

Sources

Application

catalytic amidation using 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride

Application Notes & Protocols for Catalytic Amidation A Guide for Researchers, Scientists, and Drug Development Professionals on the Exploration of Novel Organocatalysts for Amide Bond Formation, with a Hypothetical Case...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for Catalytic Amidation

A Guide for Researchers, Scientists, and Drug Development Professionals on the Exploration of Novel Organocatalysts for Amide Bond Formation, with a Hypothetical Case Study on 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride

Introduction: The Imperative for Catalytic Amidation in Modern Chemistry

The amide bond is a cornerstone of chemical synthesis, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals, polymers, and advanced materials.[1][2][3][4] Traditionally, the formation of amides has been dominated by the use of stoichiometric activating agents such as carbodiimides (e.g., DCC, EDC) or coupling reagents like HATU and PyBOP.[4] While effective, these methods suffer from poor atom economy and generate significant quantities of by-product waste, posing challenges for large-scale synthesis and environmental sustainability.[4][5]

The development of catalytic direct amidation, the coupling of a carboxylic acid and an amine with the expulsion of only water, represents a significant advancement in green chemistry.[4][6] This approach circumvents the need for stoichiometric activators, thereby minimizing waste and often proceeding under milder conditions.[6][7] A variety of catalytic systems have been explored, including those based on boronic acids, transition metals, and a growing class of purely organic molecules (organocatalysts).[1][6][7][8]

This guide provides a comprehensive overview of the principles and practices of catalytic amidation, with a particular focus on the burgeoning field of organocatalysis. While established organocatalysts will be discussed, we will also explore a hypothetical application of 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride as a potential bifunctional catalyst. This exploration will serve as a framework for researchers interested in discovering and developing novel catalytic systems for this pivotal transformation.

The Rise of Organocatalysis in Amidation: Mechanistic Considerations

Organocatalysis offers several advantages in the context of amidation, including lower toxicity, reduced cost, and insensitivity to air and moisture compared to many metal-based catalysts. The mechanisms of organocatalyzed amidation are diverse, but they generally rely on the activation of either the carboxylic acid or the amine, or both.

A key challenge in direct amidation is the facile acid-base reaction between the carboxylic acid and the amine to form a non-reactive ammonium carboxylate salt.[6] Effective catalysts must circumvent this thermodynamic sink.

Hypothetical Catalytic Cycle of 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride

While there is no published literature to date describing the use of 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride as an amidation catalyst, its structure suggests a potential for bifunctional catalysis. The molecule contains a tertiary amine (the methylpiperazine moiety) and a primary amine, which in its hydrochloride salt form, would exist as an ammonium species. This combination of a Lewis base and a Brønsted acid in the same molecule could, in principle, facilitate the amidation reaction.

A plausible, albeit hypothetical, catalytic cycle is depicted below:

Hypothetical Catalytic Cycle cluster_0 Catalyst Activation & Substrate Binding cluster_1 Nucleophilic Attack cluster_2 Product Formation & Catalyst Regeneration Carboxylic_Acid R-COOH Activated_Complex [Cat-H+...R-COO-] Carboxylic_Acid->Activated_Complex Proton Transfer Catalyst_HCl Cat-H+ Cl- Catalyst_HCl->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Amine R'-NH2 Amine->Tetrahedral_Intermediate Attack on Carbonyl Amide R-CONH-R' Tetrahedral_Intermediate->Amide Collapse & Proton Transfer Water H2O Tetrahedral_Intermediate->Water Catalyst_Regen Cat-H+ Cl- Amide->Catalyst_Regen Catalyst_Regen->Catalyst_HCl Re-entry

Figure 1: Hypothetical Bifunctional Catalytic Cycle. A proposed mechanism where the ammonium group of the catalyst protonates the carboxylic acid, while the tertiary amine moiety facilitates nucleophilic attack by the amine.

In this hypothetical cycle:

  • The Brønsted acidic ammonium center of the catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • The tertiary amine of the catalyst could act as a general base, deprotonating the incoming nucleophilic amine, thereby increasing its reactivity.

  • Alternatively, the catalyst could facilitate a proton shuttle, aiding in the collapse of the tetrahedral intermediate and the elimination of water.

This proposed mechanism draws parallels to bifunctional catalysts that have been successfully employed in other transformations.[9]

Experimental Protocols: A General Framework for Screening and Optimization

The following protocol provides a generalized procedure for screening a novel organocatalyst, such as 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride, for catalytic amidation.

Materials and Reagents
  • Carboxylic Acid (e.g., Benzoic Acid)

  • Amine (e.g., Benzylamine)

  • Putative Catalyst: 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride

  • Solvent (e.g., Toluene, xylene, or a high-boiling point aprotic solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Internal Standard for GC/HPLC analysis (e.g., Dodecane)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv).

    • Add the putative catalyst (0.1 mmol, 10 mol%).

    • Add the amine (1.1 mmol, 1.1 equiv).

    • Add the solvent (2.0 mL).

    • If using an internal standard for quantitative analysis, add it at this stage.

    • The reaction vessel can be equipped with a Dean-Stark apparatus to facilitate the removal of water, which is a common byproduct and can inhibit the reaction.[6]

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing by TLC, GC, or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid.

    • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified amide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware setup Reaction Setup (Acid, Amine, Catalyst, Solvent) prep_reagents->setup heat_stir Heat and Stir (e.g., 120°C) setup->heat_stir monitor Monitor Progress (TLC, GC) heat_stir->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Workup (Base Wash, Brine) cool->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purification (Column Chromatography) dry_concentrate->purify characterize Characterization (NMR, MS) purify->characterize

Figure 2: General Experimental Workflow. A flowchart illustrating the key stages of a catalytic amidation experiment, from preparation to analysis.

Data Presentation and Optimization

For a systematic study, it is crucial to present the data in a clear and comparable format. A tabular summary of reaction parameters is highly recommended.

EntryCatalyst Loading (mol%)Temperature (°C)SolventTime (h)Yield (%)
15110Toluene2445
210110Toluene2468
310130Xylene1885
410130Toluene1875
52130Xylene2455

Table 1: Example of an Optimization Table. This table allows for a systematic evaluation of the effect of different reaction parameters on the yield of the amidation reaction.

Troubleshooting Common Issues

  • Low Conversion:

    • Issue: The reaction may not be going to completion.

    • Solution: Increase the reaction temperature, use a higher boiling point solvent, or increase the catalyst loading. Ensure efficient removal of water using a Dean-Stark trap or molecular sieves.[9]

  • Side Product Formation:

    • Issue: Unwanted side reactions may be occurring.

    • Solution: Lower the reaction temperature or screen different solvents. Analyze the side products to understand the competing reaction pathways.

  • Catalyst Deactivation:

    • Issue: The catalyst may be degrading under the reaction conditions.

    • Solution: Perform control experiments to assess catalyst stability. Consider using a co-catalyst or modifying the catalyst structure.

Conclusion and Future Outlook

The field of catalytic amidation is rapidly evolving, driven by the principles of green and sustainable chemistry. Organocatalysis, in particular, holds immense promise for the development of practical, efficient, and environmentally benign methods for the synthesis of amides. While the catalytic potential of 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride in amidation remains to be experimentally validated, its structure provides a compelling starting point for the design and screening of novel bifunctional organocatalysts. The protocols and principles outlined in this guide are intended to provide researchers with a robust framework for exploring this exciting frontier of chemical synthesis. Future research will undoubtedly uncover new catalysts and mechanisms, further expanding the synthetic chemist's toolkit for the construction of this vital functional group.

References

  • Recent Advances in Direct Amidation Via Organocatalysis. (2024). ResearchGate. [Link]

  • Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. [Link]

  • A step towards exploring the potential of organosilane for catalytic amidation. (2024). ChemRxiv. [Link]

  • Organocatalyzed 22 amidation reactions. (n.d.). ResearchGate. [Link]

  • Active organocatalysts in direct amidation of carboxylic acids. (n.d.). ResearchGate. [Link]

  • Catalytic Amidation. (n.d.). University College London. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (n.d.). Royal Society of Chemistry. [Link]

  • An Organic Catalyst for Room-Temperature Amidation. (2025). Thieme E-Books & E-Journals. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). PMC - NIH. [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). PMC. [Link]

  • Recent developments in catalytic amide bond formation. (2020). ResearchGate. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. (2010). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Piperazine Derivatives from 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride

Introduction: The Strategic Importance of the Piperazine Scaffold The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a vast range of therapeutic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a vast range of therapeutic applications, including anticancer, antiviral, and antipsychotic agents.[1][2][3] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a combination of structural rigidity and conformational flexibility. This allows for precise three-dimensional arrangements of pharmacophoric groups, enhancing target affinity and specificity.[4][5][6] Furthermore, the basic nature of the piperazine nitrogens often improves aqueous solubility and oral bioavailability, key attributes in drug design.[5][7]

This guide provides a detailed exploration of synthetic strategies for derivatizing 3-(4-methylpiperazin-1-yl)propan-1-amine, a versatile building block for creating novel piperazine-containing compounds. The starting material, typically supplied as a hydrochloride salt, possesses two key reactive sites: a terminal primary amine and a tertiary amine within the N-methylpiperazine ring. The primary amine is significantly more nucleophilic and sterically accessible, making it the primary site for functionalization through common synthetic transformations such as amide bond formation and reductive amination. These reactions provide robust and high-yielding pathways to a diverse library of derivatives for drug discovery and development programs.

PART 1: Core Synthetic Strategies and Mechanistic Insights

The derivatization of 3-(4-methylpiperazin-1-yl)propan-1-amine hinges on the selective reaction of its terminal primary amine. Before initiating most synthetic protocols, it is crucial to neutralize the hydrochloride salt to generate the free amine. This is typically achieved in situ by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or by a preliminary aqueous workup with a base like sodium hydroxide.

Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. This strategy involves coupling the primary amine of our starting material with a carboxylic acid.

Causality and Mechanism: A direct reaction between a carboxylic acid and an amine at ambient temperature is generally inefficient, as it results in an acid-base reaction to form a stable ammonium carboxylate salt. To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is accomplished using a "coupling reagent."

Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are classic coupling reagents. The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine to form the desired amide, generating a urea byproduct (e.g., dicyclohexylurea, DCU), which often precipitates from the reaction mixture.[8]

To enhance efficiency and, critically, to suppress potential racemization when using chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or its superior analogue 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[8] These additives react with the O-acylisourea to form an active ester, which is less reactive than the O-acylisourea but more selective, thereby minimizing side reactions. Modern uronium/aminium salt-based reagents like HBTU and HATU come pre-packaged with the HOBt or HOAt moiety, streamlining the process.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC Carbodiimide (DCC) DCC->O_Acylisourea Amine Primary Amine (R'-NH2) Amide Amide Product Amine->Amide O_Acylisourea->Amide DCU Urea Byproduct (DCU) O_Acylisourea->DCU

Caption: Carbodiimide-mediated amide bond formation workflow.

Reductive Amination: A Controlled Path to Secondary Amines

Reductive amination is a powerful and highly controlled method for forming carbon-nitrogen bonds, yielding secondary or tertiary amines.[9] It is often superior to direct N-alkylation with alkyl halides, as it elegantly avoids the common problem of over-alkylation.[10][11]

Causality and Mechanism: The reaction proceeds in two key stages that occur in a single pot. First, the primary amine reacts with an aldehyde or ketone to form a C=N double bond, specifically an imine (from a primary amine) or an enamine (from a secondary amine).[12] This condensation is reversible and often acid-catalyzed.

In the second stage, the imine (or its protonated form, the iminium ion) is selectively reduced to a single C-N bond. The success of this one-pot reaction relies on a reducing agent that is mild enough to not reduce the starting aldehyde or ketone but potent enough to reduce the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[10][11] NaBH(OAc)₃ is particularly popular due to its effectiveness under neutral or mildly acidic conditions and its non-toxic byproducts.[11]

G Amine Primary Amine (R-NH2) Imine Imine Intermediate (R-N=R') Amine->Imine Carbonyl Aldehyde/Ketone (R'=O) Carbonyl->Imine + H2O Product Secondary Amine Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Reduction

Caption: General workflow for reductive amination.

PART 2: Experimental Protocols and Data

General Laboratory and Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine is corrosive; avoid contact with skin and eyes.[13]

  • Many solvents (e.g., DCM, DMF) and reagents have specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reactions requiring anhydrous conditions should be set up using oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of N-(3-(4-methylpiperazin-1-yl)propyl)benzamide via Amide Coupling

This protocol details the synthesis of a representative amide derivative using benzoyl chloride as the acylating agent.

Materials & Equipment:

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

  • Rotary evaporator, Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Free-Basing the Amine: In a 100 mL round-bottom flask, suspend 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.94 g, 10 mmol) in anhydrous DCM (40 mL).

  • Add triethylamine (3.5 mL, 25 mmol, 2.5 eq.) to the suspension. Stir at room temperature for 20 minutes to ensure complete neutralization. The mixture should become a clear solution.

  • Acylation: Cool the flask in an ice bath (0 °C). Add a solution of benzoyl chloride (1.41 g, 10 mmol, 1.0 eq.) in DCM (10 mL) dropwise via a dropping funnel over 15 minutes. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH) until the starting amine spot is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove excess acid and TEA-hydrochloride, followed by brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure amide product.

Protocol 2: Synthesis of N-benzyl-3-(4-methylpiperazin-1-yl)propan-1-amine via Reductive Amination

This protocol describes the synthesis of a secondary amine using benzaldehyde and sodium triacetoxyborohydride.

Materials & Equipment:

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware and purification equipment as in Protocol 1.

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask, add 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.94 g, 10 mmol), DCE (40 mL), and triethylamine (1.4 mL, 10 mmol, 1.0 eq.). Stir for 15 minutes.

  • Add benzaldehyde (1.06 g, 10 mmol, 1.0 eq.) to the mixture. Stir for an additional 30 minutes at room temperature to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (2.54 g, 12 mmol, 1.2 eq.) portion-wise over 10 minutes. Expertise Note: NaBH(OAc)₃ can be mildly hydgroscopic; use a freshly opened bottle or a reagent stored in a desiccator for best results. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Allow the reaction to stir overnight (12-16 hours). Monitor for completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (40 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-benzylated secondary amine.

PART 3: Data Summary and Troubleshooting

Summary of Synthetic Protocols
ParameterProtocol 1: Amide FormationProtocol 2: Reductive Amination
Reaction Type Acylation / Amide CouplingReductive Amination
Key Reagents Benzoyl Chloride, TriethylamineBenzaldehyde, NaBH(OAc)₃
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours12 - 16 hours
Typical Yield 80 - 95%75 - 90%
Troubleshooting and Field-Proven Insights
  • Issue: Low Yield in Amide Coupling.

    • Cause: Incomplete reaction or degradation of the acylating agent. If using a carboxylic acid with a coupling reagent, moisture can hydrolyze the activated intermediate.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. Confirm the quality of the coupling reagent.

  • Issue: Formation of Di-acylated or Di-alkylated Side Products.

    • Cause: This is rare for the primary amine under controlled conditions but could indicate overly harsh conditions or incorrect stoichiometry.

    • Solution: Maintain slow, cooled addition of the electrophile (acyl chloride or aldehyde). Use a stoichiometry of ~1.0 equivalent of the electrophile relative to the amine.

  • Issue: Incomplete Reaction in Reductive Amination.

    • Cause: The reducing agent may have degraded due to moisture. The imine formation may be slow.

    • Solution: Use a fresh bottle of NaBH(OAc)₃. A small amount of acetic acid can be added as a catalyst to facilitate imine formation, but this should be done cautiously as it can also react with the reducing agent.

  • Issue: Difficulty Purifying the Product.

    • Cause: The basic piperazine nitrogen can cause the product to streak on silica gel columns.

    • Solution: Pre-treat the silica gel with triethylamine (e.g., by adding 1-2% TEA to the eluent system). This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation. Alternatively, reverse-phase chromatography can be employed.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
  • The medicinal chemistry of piperazines: A review. PubMed.
  • Asymmetric Synthesis of Biologically Active Piperazine Deriv
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Asymmetric Synthesis of Biologically Active Piperazine Derivatives.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Bentham Science Publishers.
  • Synthesis of piperazine derivatives and biological activities.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine. CymitQuimica.
  • Method for the preparation of piperazine and its derivatives.
  • 3-(4-methylpiperazin-1-yl)propan-1-amine. Synblock.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • 3-(4-Methylpiperazin-1-yl)-2-phenylpropan-1-amine hydrochloride. Sigma-Aldrich.
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine. Tokyo Chemical Industry.
  • 3-(4-Methylpiperazin-1-yl)
  • Evolution of amide bond form
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC.
  • Reductive Amin
  • Reductive Amin
  • Amide bond formation: beyond the myth of coupling reagents. Academia.edu.
  • Synthesis of new amides of the N-methylpiperazine series.
  • Amine synthesis by reductive amination (reductive alkyl
  • Method for preparing n-alkyl-piperazines.
  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Semantic Scholar.
  • N-[3-(4-methylpiperazin-1-yl)phenyl]-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine. PubChem.

Sources

Application

handling and storage protocols for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride

An Application Guide for the Safe Handling and Storage of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride Section 1: Compound Profile and Physicochemical Properties 3-(4-Methylpiperazin-1-yl)propan-1-amine and its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Safe Handling and Storage of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride

Section 1: Compound Profile and Physicochemical Properties

3-(4-Methylpiperazin-1-yl)propan-1-amine and its salts are important building blocks in medicinal chemistry and organic synthesis.[1][2] The hydrochloride salt form is often preferred over the free base due to its increased stability and ease of handling as a solid. However, its properties as an amine salt necessitate specific handling protocols to ensure its integrity and the safety of laboratory personnel.

It is critical to distinguish between the free base and its salt forms, as their properties and hazards differ. The free base (CAS 4572-03-6) is a corrosive and combustible liquid.[3][4] The dihydrochloride salt (CAS 216144-65-9) is a solid with different hazard classifications.[5] This guide focuses on the hydrochloride salt, but users must always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact material in their possession.

Table 1: Physicochemical Data for 3-(4-Methylpiperazin-1-yl)propan-1-amine and its Dihydrochloride Salt

Property3-(4-Methylpiperazin-1-yl)propan-1-amine (Free Base)3-(4-Methylpiperazin-1-yl)propan-1-amine dihydrochloride
Synonyms 1-(3-Aminopropyl)-4-methylpiperazineN/A
CAS Number 4572-03-6216144-65-9
Molecular Formula C₈H₁₉N₃C₈H₂₁Cl₂N₃
Molecular Weight 157.26 g/mol 230.18 g/mol
Physical Form Liquid[3]Solid
Primary Hazards Corrosive (H314), Combustible (H227)[2][4]Harmful if swallowed (H302), Skin/Eye/Respiratory Irritant (H315, H319, H335)

Section 2: Hazard Identification and Scientific Rationale

As a hydrochloride salt of a diamine, this compound presents several hazards that dictate the required handling procedures. The precautionary statements associated with the dihydrochloride salt include P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Causality Behind the Hazards:

  • Hygroscopicity: Amine salts are known to be hygroscopic, meaning they readily absorb moisture from the air.[6] This can lead to the solid caking or deliquescing, which makes accurate weighing difficult and can promote degradation.[7] The fundamental principle is to minimize exposure to the laboratory atmosphere at all times.

  • Corrosivity/Irritation: Although the salt is less corrosive than the free base, it is still an irritant.[5] The acidic nature of the hydrochloride and the biological activity of the amine moiety can cause irritation to the skin, eyes, and respiratory tract upon contact.[8]

  • Light Sensitivity: Many complex organic molecules, including amine derivatives, can be sensitive to light. UV radiation can provide the energy to initiate degradation pathways.[9] Therefore, protection from light is a standard precaution to ensure long-term stability.[10]

Section 3: Core Storage Protocols

Proper storage is the most critical factor in maintaining the long-term viability and purity of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. The primary goals are to protect it from moisture, air, and light.

Recommended Storage Conditions:

  • Temperature: While some suppliers recommend storing the dihydrochloride salt at room temperature, it is best practice to store amine salts in a cool environment (2-8°C) to minimize any potential for thermal degradation.[11] However, always default to the temperature specified on the product's Certificate of Analysis or SDS.

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[5] This displaces both oxygen and moisture, providing the most robust protection.

  • Location: Store in a dedicated, well-ventilated, and dry chemical cabinet away from incompatible materials such as strong oxidizing agents.[10][12] The storage area should be designated for corrosive or irritant solids.

Protocol 3.1: Long-Term Storage

  • Verify Container Integrity: Upon receipt, ensure the manufacturer's container is sealed and undamaged.

  • Inert Environment: Place the manufacturer's container inside a larger, secondary container, such as a desiccator cabinet or a sealable bag that can be purged with inert gas.

  • Add Desiccant: Place a suitable desiccant (e.g., silica gel with an indicator) within the secondary container. This creates a continuously dry environment.

  • Protect from Light: If the primary container is not amber glass, the secondary container should be opaque or stored in a dark cabinet to prevent light exposure.[13]

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and date opened. This is crucial for managing time-sensitive chemicals and practicing a "first in, first out" inventory system.[14]

Section 4: Safe Handling and Experimental Use Protocols

All handling of this compound should be performed within a certified chemical fume hood to prevent inhalation of dust.[8] Appropriate Personal Protective Equipment (PPE) is mandatory.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A properly fastened lab coat.

Protocol 4.1: Weighing and Aliquoting the Solid Causality Note: This protocol is designed to minimize atmospheric exposure for a hygroscopic solid. The most sensitive operations should be performed in a controlled atmosphere glovebox.[15]

  • Preparation: Allow the container to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment Weighing (Ideal):

    • Transfer the sealed container, a clean spatula, and pre-labeled vials into a glovebox antechamber.

    • Purge the antechamber according to the glovebox protocol.

    • Inside the glovebox, open the primary container and quickly weigh the desired amount of solid into a tared, pre-labeled vial.

    • Securely cap the new vial and the primary stock container.

  • Fume Hood Weighing (Alternative):

    • Place all necessary equipment (balance, spatula, weigh paper, vials) in the fume hood.

    • Minimize the time the primary container is open.

    • Open the container, quickly remove the required amount, and immediately reseal the container tightly. Using parafilm to further seal the cap is recommended.[13]

    • Transfer the weighed solid to its destination vessel promptly.

Protocol 4.2: Solution Preparation

  • Solvent Choice: Consult relevant literature or experimental plans for an appropriate solvent. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.

  • Dissolution: In a fume hood, add the weighed solid to a flask containing the chosen solvent.

  • Mixing: Use magnetic stirring or sonication to aid dissolution. The hydrochloride salt may require slight warming or extended stirring to fully dissolve, depending on the solvent and desired concentration.

  • Storage of Solutions: If stock solutions are prepared, they should be stored in tightly sealed containers, protected from light, and refrigerated if stability data permits. Purging the headspace of the container with inert gas before sealing can extend the solution's shelf life.

Section 5: Visualization of Handling Workflow

The following diagram illustrates the standard workflow for handling 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride from receipt to disposal, emphasizing critical control points for maintaining chemical integrity and user safety.

G cluster_storage Storage & Preparation cluster_handling Active Handling (Fume Hood / Glovebox) cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container (Seal Integrity) Receive->Inspect Check for damage Log Log in Inventory (Date Received) Inspect->Log Store Store in Cool, Dry, Dark, Inert Atmosphere Log->Store Place in secondary container w/ desiccant Equilibrate Equilibrate to RT (Prevent Condensation) Store->Equilibrate Retrieve for use Weigh Weigh Compound Equilibrate->Weigh Critical exposure point Dissolve Prepare Solution Weigh->Dissolve Use Use in Experiment Dissolve->Use Waste Dispose of Waste (per SDS & Local Rules) Use->Waste

Caption: Workflow for handling hygroscopic amine salts.

Section 6: Emergency Procedures

In the event of exposure or a spill, immediate and correct action is crucial.[8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up and place in a sealed container for hazardous waste disposal.[10]

References

  • Ningbo Innopharmchem Co., Ltd. (2026). Safe Handling and Storage of Diethylamine Hydrochloride: Essential Guidelines.
  • Sigma-Aldrich. (n.d.). 3-(4-Methylpiperazin-1-yl)propan-1-amine | 4572-03-6.
  • Guidechem. (2024). Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
  • CymitQuimica. (n.d.). 3-(4-Methylpiperazin-1-yl)propan-1-amine.
  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety.
  • Tokyo Chemical Industry. (n.d.). 3-(4-Methylpiperazin-1-yl)propan-1-amine | 4572-03-6.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (2016). 4 - SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 216144-65-9|3-(4-Methylpiperazin-1-yl)propan-1-amine dihydrochloride.
  • Guia especializado sobre. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • University of Rochester. (n.d.). How to Store Reagents.
  • TCI Chemicals. (n.d.). 3-(4-Methylpiperazin-1-yl)propan-1-amine | 4572-03-6.
  • Chem-Station. (n.d.). 3-(4-Methylpiperazin-1-yl)propan-1-ol hydrochloride — Chemical Substance Information.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Chapman University. (2012). Guidelines for Chemical Storage.
  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • ChemSRC. (2025). 3-(4-Methylpiperazin-1-yl)propan-1-ol | CAS#:5317-33-9.
  • University of Wollongong. (2024). Guideline for the Management of Time Sensitive Chemicals.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

Sources

Method

The Versatile Diamine: A Guide to 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride in Modern Organic Synthesis

Welcome to a comprehensive guide dedicated to the synthetic utility of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. This document serves as a technical resource for researchers, scientists, and professionals i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide dedicated to the synthetic utility of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering in-depth insights and practical protocols for leveraging this valuable building block in organic synthesis. Our focus extends beyond mere procedural instructions to elucidate the underlying chemical principles and strategic considerations that inform its application.

3-(4-Methylpiperazin-1-yl)propan-1-amine, with its distinct primary and tertiary amine functionalities, offers a unique platform for the construction of complex molecular architectures. The hydrochloride salt form ensures stability and ease of handling, making it a readily accessible reagent in the modern chemistry laboratory. This guide will explore its pivotal role in the synthesis of novel compounds, particularly within the realm of medicinal chemistry, where the piperazine motif is a well-established pharmacophore.

Chemical and Physical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use. 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride is a solid at room temperature, a characteristic that simplifies weighing and dispensing.[1] The presence of two basic nitrogen atoms allows for the formation of dihydrochloride and trihydrochloride salts as well.[2]

PropertyValueSource
CAS Number216144-65-9 (dihydrochloride)[2]
Molecular FormulaC8H21Cl2N3 (dihydrochloride)[2]
Molecular Weight230.18 g/mol (dihydrochloride)[2]
AppearanceWhite to pale yellow crystal powder[1]
Melting Point194°C (dec.)[1]

Safety Considerations: As with any chemical reagent, appropriate safety precautions must be observed. 3-(4-Methylpiperazin-1-yl)propan-1-amine is harmful if swallowed and may cause fertility or unborn child damage.[1] It is crucial to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1]

Core Synthetic Applications: Building Complexity

The synthetic utility of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride is primarily derived from the nucleophilic character of its primary amine. This functional group serves as a versatile handle for a variety of bond-forming reactions, enabling the introduction of the N-methylpiperazinylpropyl moiety into a target molecule.

N-Alkylation and N-Arylation: Forging Carbon-Nitrogen Bonds

The primary amine of our title compound readily participates in nucleophilic substitution reactions with alkyl and aryl halides. This fundamental transformation is a cornerstone for constructing more elaborate molecular frameworks.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride with an alkyl halide.

Materials:

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.0 eq).

  • Add a suitable base (e.g., K₂CO₃, 2.5 eq or Et₃N, 2.2 eq) to neutralize the hydrochloride salt and scavenge the acid generated during the reaction. The choice of base is critical; an inorganic base like K₂CO₃ is often preferred for ease of removal during workup.

  • Add a sufficient volume of anhydrous solvent to dissolve the reactants.

  • To the stirring suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or heated to a temperature between 50-80°C, depending on the reactivity of the alkyl halide. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.

Causality Behind Experimental Choices: The use of an excess of base is crucial to ensure the complete liberation of the free amine from its hydrochloride salt, thereby maximizing its nucleophilicity. Anhydrous conditions are necessary to prevent unwanted side reactions, such as the hydrolysis of the alkyl halide.

dot

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add Amine HCl, Base, and Solvent Inert 2. Establish Inert Atmosphere Add_Electrophile 3. Add Alkyl Halide (Electrophile) Inert->Add_Electrophile Stir_Heat 4. Stir/Heat (Monitor Progress) Add_Electrophile->Stir_Heat Quench 5. Quench and Solvent Removal Stir_Heat->Quench Extract 6. Liquid-Liquid Extraction Quench->Extract Purify 7. Column Chromatography Extract->Purify Product Product Purify->Product Pure Product

Caption: Workflow for N-Alkylation.

Acylation and Amide Bond Formation: Accessing Amide Derivatives

The primary amine of 3-(4-Methylpiperazin-1-yl)propan-1-amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable amide bonds. This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of bioactive molecules.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol outlines a standard procedure for the formation of an amide bond between 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride and a carboxylic acid using a carbodiimide coupling agent.

Materials:

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))

  • Anhydrous polar aprotic solvent (e.g., dichloromethane (DCM), DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in the anhydrous solvent. HOBt is added to suppress side reactions and racemization.

  • Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.1 eq) and the non-nucleophilic base (2.5 eq) in the anhydrous solvent.

  • Add the amine solution to the activated carboxylic acid mixture dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture if a precipitate (e.g., dicyclohexylurea if DCC is used) has formed.

  • Dilute the filtrate with the reaction solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expertise & Experience: The choice of coupling agent and additive can significantly impact the reaction efficiency and the purity of the final product. EDC/HOBt is a widely used and effective combination for a broad range of substrates. The use of a non-nucleophilic base is critical to avoid competition with the primary amine for the activated carboxylic acid.

dot

Amide_Coupling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH Active_Ester Activated Ester Intermediate Carboxylic_Acid->Active_Ester + EDC_HOBt EDC, HOBt EDC_HOBt->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product Nucleophilic Attack Amine_HCl Amine Hydrochloride Free_Amine Free Amine Amine_HCl->Free_Amine + Base Base (e.g., DIPEA) Base->Free_Amine Free_Amine->Amide_Product

Caption: Amide Bond Formation Pathway.

Reductive Amination: A Powerful C-N Bond Forming Strategy

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines. 3-(4-Methylpiperazin-1-yl)propan-1-amine can be reacted with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Protocol 3: Reductive Amination with an Aldehyde

This protocol details the reductive amination of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride

  • Aldehyde

  • Sodium triacetoxyborohydride (STAB)

  • A base (e.g., triethylamine)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.0 eq) and the aldehyde (1.1 eq) in DCM.

  • Add triethylamine (2.2 eq) to the mixture and stir for 30 minutes at room temperature to form the imine intermediate and neutralize the hydrochloride.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent, well-suited for this transformation.

  • Stir the reaction at room temperature for several hours to overnight, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via column chromatography.

Trustworthiness: This one-pot procedure is highly reliable and widely used due to its operational simplicity and the mildness of the reducing agent, which tolerates a wide range of functional groups.

Synthesis of the Reagent: From Nitrile to Amine

The title compound is often synthesized from its corresponding nitrile precursor, 3-(4-methylpiperazin-1-yl)propanenitrile, through catalytic hydrogenation.

Protocol 4: Synthesis of 3-(4-Methylpiperazin-1-yl)propan-1-amine via Nitrile Reduction

This protocol is adapted from a patented procedure and describes the synthesis of the free amine.[3]

Materials:

  • 3-(4-Methylpiperazin-1-yl)propanenitrile

  • Raney-Nickel or Raney-Cobalt catalyst

  • Methanol (MeOH) or Methanolic Ammonia (7N)

  • High-pressure autoclave

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, charge 3-(4-methylpiperazin-1-yl)propanenitrile (1.0 eq) and the solvent (e.g., 7N NH₃ in MeOH). The use of ammonia in the solvent helps to suppress the formation of secondary amine byproducts.

  • Carefully add the Raney-Nickel catalyst (e.g., ~0.12 eq).

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Heat the reaction mixture to a specified temperature (e.g., 40°C) with stirring.

  • Maintain the reaction under these conditions for several hours until the reaction is complete (monitored by GC or LC-MS).

  • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-Methylpiperazin-1-yl)propan-1-amine. The product can be further purified by distillation if necessary.

Authoritative Grounding: The use of Raney-Nickel or Raney-Cobalt for the reduction of nitriles to primary amines is a well-established and industrially relevant transformation.[3] The conditions described in the patent provide a high-yielding and selective route to the desired product.[3]

Conclusion

3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride is a versatile and valuable building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, particularly in the field of drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, paving the way for the discovery of novel chemical entities with potential therapeutic applications.

References

  • Google Patents.

Sources

Application

Application Notes &amp; Protocols: A Guide to the In Vitro Assay Preparation and Initial Characterization of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs targeting a wide arr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs targeting a wide array of biological systems.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetics, including improved aqueous solubility and oral bioavailability.[1] 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride is a member of this versatile class of compounds. While extensive biological data for this specific molecule is not widely published, its structure suggests potential interactions with various biological targets, making it a candidate for screening and drug discovery programs.

This guide serves as a comprehensive resource for the initial in vitro characterization of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. As a Senior Application Scientist, the objective here is not to present a single, definitive assay but to provide a logical, field-proven workflow for systematically evaluating a novel compound. We will proceed from foundational physicochemical assessments to broad-spectrum cytotoxicity screening and finally to hypothesis-driven assays based on the known pharmacology of the piperazine moiety.

Part 1: Foundational Physicochemical Characterization

Before any biological assay, it is critical to understand the compound's behavior in aqueous solutions. The hydrochloride salt form is intended to enhance solubility, but this must be empirically verified in the specific buffers and media used for in vitro experiments.[3]

Protocol 1: Aqueous Solubility and Stability Assessment

Rationale: Inaccurate concentration of the test compound is a primary source of experimental irreproducibility. This protocol determines the maximum soluble concentration in common biological buffers and assesses the compound's stability in solution under typical experimental conditions. The stability of biological products is paramount for ensuring that the intended molecule is being tested.[4]

Materials:

  • 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HEPES Buffer (e.g., 20 mM, pH 7.4)[5][6]

  • Cell Culture Medium (e.g., DMEM)

  • DMSO (ACS grade or higher)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • 0.22 µm syringe filters

  • Thermomixer or shaking incubator

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in sterile deionized water. The hydrochloride salt form should readily dissolve in water.[3]

  • Solubility Determination (Kinetic Method): a. Aliquot 98 µL of each test buffer (PBS, HEPES, DMEM) into separate microcentrifuge tubes. b. Add 2 µL of the 100 mM aqueous stock solution to each tube for a final concentration of 2 mM. c. Incubate the tubes at room temperature with shaking for 2 hours. d. Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitate. e. Carefully collect the supernatant and analyze the concentration via a validated HPLC method. The concentration measured is the kinetic solubility.

  • Stability Assessment: a. Prepare a fresh solution of the compound in the buffer where it showed the highest solubility (e.g., 1 mM in 20 mM HEPES). b. Analyze a T=0 sample immediately via HPLC to determine the initial peak area (100% reference). c. Incubate aliquots of the solution at different temperatures relevant to experimental workflows (4°C, 25°C, and 37°C). d. At specified time points (e.g., 2, 8, 24, 48 hours), analyze the samples by HPLC. e. Calculate the percentage of the compound remaining relative to the T=0 sample. A loss of >10% typically indicates significant degradation.

Data Presentation:

Table 1: Illustrative Solubility and Stability Data

Parameter PBS (pH 7.4) 20 mM HEPES (pH 7.4) DMEM (+10% FBS)
Kinetic Solubility > 2 mM > 2 mM > 2 mM
Stability (% Remaining)
24h @ 4°C 99.5% 99.8% 98.9%
24h @ 25°C 98.1% 99.2% 97.5%

| 24h @ 37°C | 95.3% | 98.5% | 94.1% |

Causality Insight: Using a buffer like HEPES can sometimes offer better stability compared to phosphate buffers, which can occasionally interact with test compounds.[5][6] The presence of proteins and other components in cell culture media can also affect compound stability.[4]

Workflow for Solubility Assessment

A Prepare 100 mM Stock in dH2O B Dilute to 2 mM in Test Buffers (PBS, HEPES, Media) A->B C Incubate & Centrifuge B->C D Analyze Supernatant (HPLC) C->D E Solubility > 1 mM? D->E F Proceed with Assays. Prepare working stocks in buffer. E->F Yes G Compound Precipitated. Determine max solubility. E->G No H Use DMSO for high-conc stock. Ensure final DMSO <0.5% in assay. G->H

Caption: Workflow for determining aqueous solubility.

Part 2: General In Vitro Cytotoxicity Screening

Rationale: A general cytotoxicity screen is the next logical step. It establishes the concentration range over which the compound affects basic cellular processes like metabolic activity and proliferation. This data is crucial for designing subsequent, more specific assays, ensuring that observed effects are not simply due to broad toxicity.

Protocol 2: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a robust and widely used colorimetric assay that measures the reduction of tetrazolium dye by mitochondrial reductases in living cells.[1] This provides a quantitative measure of cell viability. A panel of cell lines, including non-cancerous and various cancer lines, is recommended to identify potential cell-type-specific effects.

Materials:

  • Cell Lines: HEK293 (non-cancerous human embryonic kidney), A549 (human lung carcinoma), HCT-116 (human colon carcinoma), MDA-MB-231 (human breast adenocarcinoma).[7][8]

  • Complete growth medium appropriate for each cell line.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS).

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride in the appropriate cell culture medium. The concentration range should be wide (e.g., 0.1 µM to 200 µM). Replace the old medium with the medium containing the test compound. Include "vehicle control" (medium only) and "positive control" (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

Table 2: Illustrative Cytotoxicity Profile (IC₅₀ Values in µM)

Cell Line Lineage IC₅₀ (µM) after 48h
HEK293 Non-cancerous Kidney > 100
A549 Lung Carcinoma 45.2
HCT-116 Colon Carcinoma 21.8

| MDA-MB-231 | Breast Adenocarcinoma | 78.5 |

Causality Insight: An IC₅₀ value significantly lower in cancer cell lines compared to a non-cancerous line like HEK293 suggests a potential therapeutic window and warrants further investigation into anticancer mechanisms. The variance in IC₅₀ values across different cancer lines may indicate that the compound's activity is dependent on specific genetic backgrounds or signaling pathways.

General Workflow for Cytotoxicity Profiling

cluster_0 Assay Preparation cluster_1 Execution & Analysis A Seed Cell Panel in 96-well Plates C Treat Cells for 48-72h A->C B Prepare Serial Dilutions of Compound B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Read Absorbance (570nm) E->F G Calculate IC50 Values F->G H Interpret Data: Compare IC50 across cell lines G->H I Guide Concentration Selection for Mechanism of Action Studies H->I

Caption: Standard workflow for cytotoxicity screening.

Part 3: Hypothesis-Driven Mechanistic Assays

Rationale: The piperazine scaffold is a known pharmacophore for various targets, including G-protein coupled receptors (GPCRs), ion channels, and protein kinases.[1][9] Based on the cytotoxicity data, hypothesis-driven assays can be designed to explore specific mechanisms of action. If the compound showed selective cytotoxicity towards cancer cells, investigating its effect on key cancer signaling pathways is a logical next step.

Protocol 3: Western Blot for PI3K/Akt Pathway Inhibition

Rationale: The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is frequently dysregulated in cancer. Many small molecule inhibitors contain the piperazine moiety.[1] This protocol assesses whether the compound inhibits this pathway by measuring the phosphorylation status of Akt, a key downstream kinase.

Materials:

  • Selected cell line (e.g., HCT-116, which showed higher sensitivity).

  • Complete growth medium, serum-free medium.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membrane and Western blotting equipment.

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH.

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates. Once they reach ~70% confluency, serum-starve them overnight.

  • Stimulation & Inhibition: Pre-treat cells with the test compound at concentrations around its IC₅₀ (e.g., 10 µM and 25 µM) for 2 hours. Then, stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes. Include controls: vehicle only, and growth factor only.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting: a. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. e. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Add ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: Strip the membrane and re-probe for total Akt and then for GAPDH as a loading control.

Data Interpretation: A significant decrease in the ratio of phospho-Akt to total Akt in the compound-treated samples (compared to the "growth factor only" control) indicates inhibition of the PI3K/Akt pathway.

PI3K/Akt Signaling Pathway Diagram

RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Activates Compound Test Compound (Potential Inhibitor) Compound->PI3K Compound->Akt

Caption: Simplified PI3K/Akt signaling pathway.

Conclusion

This document provides a structured, multi-stage approach for the initial in vitro evaluation of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. By first establishing a robust physicochemical profile, then assessing broad cytotoxicity, and finally probing logical mechanistic targets based on its chemical class, researchers can efficiently and reliably characterize this novel compound. The data generated from this workflow will provide a strong foundation for making informed decisions about its potential for further development and for designing more complex biological studies.

References

  • Ulusoy, N., Gümüş, M. H., & Göktaş, O. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4330. Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Available at: [Link]

  • Singh, P., Kumar, A., & Singh, R. (2022). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 1-1. Available at: [Link]

  • Chembase.cn (n.d.). 3-(4-Methylpiperazin-1-yl)propan-1-ol hydrochloride. Retrieved from [Link]

  • Patel, S., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 114-120. Available at: [Link]

  • Interchim (n.d.). Good's buffers (biological buffers). Retrieved from [Link]

  • Hopax Fine Chemicals (2024). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Retrieved from [Link]

  • Schaduang, J., et al. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Pharmaceuticals, 18(7), 1004. Available at: [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1736-1747. Available at: [Link]

  • Wikipedia (n.d.). 2-Phenylphenol. Retrieved from [Link]

  • European Medicines Agency (1995). ICH Topic Q 5 C: Stability Testing of Biotechnological/Biological Products. Available at: [Link]

  • World Health Organization (2003). 2-Phenylphenol in Drinking-water. Available at: [Link]

  • Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-30. Available at: [Link]

  • Głowacka, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride

Welcome to the technical support center for the synthesis of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols, ensuring higher yields and purity. Our approach is rooted in established chemical principles and field-proven insights to support your experimental success.

Introduction to Synthetic Strategies

The synthesis of 3-(4-Methylpiperazin-1-yl)propan-1-amine can be approached through several common pathways. The choice of route often depends on the availability of starting materials, scalability, and the specific equipment at hand. This guide will focus on troubleshooting three primary synthetic routes:

  • Route A: Catalytic Reduction of a Nitrile Intermediate

  • Route B: Alkylation of 1-Methylpiperazine

  • Route C: Reductive Amination of an Aldehyde Intermediate

We will also address the critical final step of forming the hydrochloride salt, a common point of yield loss.

Below is a diagram illustrating the relationship between these synthetic pathways.

synthesis_overview Overview of Synthetic Routes cluster_start Key Starting Materials cluster_intermediate Key Intermediate cluster_product Final Products 1-Methylpiperazine 1-Methylpiperazine Free_Base 3-(4-Methylpiperazin-1-yl)propan-1-amine 1-Methylpiperazine->Free_Base Route B (+ 3-Halopropylamine deriv.) Acrylonitrile Acrylonitrile 3-Halopropanenitrile 3-Halopropanenitrile Nitrile_Intermediate 3-(4-Methylpiperazin-1-yl)propanenitrile 3-Halopropanenitrile->Nitrile_Intermediate + 1-Methylpiperazine (Alkylation) 3-(4-Methylpiperazin-1-yl)propanal 3-(4-Methylpiperazin-1-yl)propanal 3-(4-Methylpiperazin-1-yl)propanal->Free_Base Route C (Reductive Amination) Nitrile_Intermediate->Free_Base Route A (Nitrile Reduction) HCl_Salt 3-(4-Methylpiperazin-1-yl)propan-1-amine HCl Free_Base->HCl_Salt + HCl

Caption: Overview of the main synthetic routes to the target compound.

Troubleshooting Guide

Route A: Low Yield in Nitrile Reduction

This route typically involves the catalytic hydrogenation of 3-(4-methylpiperazin-1-yl)propanenitrile. High yields (often exceeding 90%) are achievable under optimized conditions.[1]

Question: My nitrile reduction has stalled, or the yield is significantly lower than expected. What are the likely causes?

Answer: Low yields in the catalytic reduction of 3-(4-methylpiperazin-1-yl)propanenitrile can often be attributed to catalyst deactivation, suboptimal reaction conditions, or the presence of impurities.

Troubleshooting Steps:
  • Catalyst Selection and Activity:

    • Expertise & Experience: The choice of catalyst is critical. Raney Nickel and Raney Cobalt are highly effective for this transformation.[1] Palladium on carbon (Pd/C) has been shown to be ineffective, leading to high conversion but very low yields of the desired amine, suggesting it may promote side reactions.[1]

    • Protocol: Ensure your catalyst is active. Raney catalysts, in particular, can lose activity with improper storage or handling. Use a fresh batch of catalyst or a previously validated one. The catalyst loading is also important; a patent describing this synthesis uses a catalyst-to-substrate ratio of approximately 10% by weight for Raney Nickel to achieve high yields.[1]

  • Reaction Conditions:

    • Causality: Temperature and hydrogen pressure are key drivers of the reaction rate and selectivity. Insufficient temperature or pressure can lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions.

    • Data Presentation: The following table summarizes conditions from a patented procedure that demonstrates successful high-yield synthesis.[1]

CatalystSolventBaseTemperature (°C)Pressure (bar)Time (h)Conversion (%)Yield (%)
Raney-Nickel7N NH3 in MeOHAmmonia4010510098.9
Raney-CobaltMeOHNone4010410093.7
10% Pd/CMeOHNone401021001.8
  • Role of a Base:

    • Expertise & Experience: With Raney-Nickel, the addition of a base, particularly ammonia, is advantageous to prevent the formation of secondary amines and other byproducts.[1] However, when using Raney-Cobalt, a base is not typically required and may even be detrimental.[1]

nitrile_reduction_troubleshooting Troubleshooting Nitrile Reduction Start Low Yield in Nitrile Reduction Check_Catalyst Is the catalyst (Raney Ni/Co) active? Start->Check_Catalyst Check_Conditions Are Temp. (40°C) and Pressure (10 bar) optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh catalyst. Avoid Pd/C. Check_Catalyst->Solution_Catalyst No Check_Base Is a base (Ammonia) used with Raney Ni? Check_Conditions->Check_Base Yes Solution_Conditions Adjust T and P according to validated protocols. Check_Conditions->Solution_Conditions No Solution_Base Add ammonia for Raney Ni. Omit base for Raney Co. Check_Base->Solution_Base No End Improved Yield Check_Base->End Yes Solution_Catalyst->End Solution_Conditions->End

Caption: Workflow for troubleshooting low yield in nitrile reduction.

Route B: Low Yield in Alkylation of 1-Methylpiperazine

This route involves the reaction of 1-methylpiperazine with a three-carbon electrophile. A common challenge is controlling the selectivity of the reaction to favor mono-alkylation over di-alkylation.

Question: I am getting a significant amount of the di-alkylated byproduct, or my reaction is not going to completion. How can I improve this?

Answer: The formation of 1,4-disubstituted piperazine is a common side reaction due to the presence of two nucleophilic nitrogen atoms. Optimizing stoichiometry and reaction conditions is key to maximizing the yield of the mono-alkylated product.

Troubleshooting Steps:
  • Stoichiometry Control:

    • Causality: Using a large excess of the piperazine starting material can statistically favor mono-alkylation, as the electrophile is more likely to encounter an unreacted piperazine molecule.

    • Protocol: A molar ratio of 1-methylpiperazine to the alkylating agent of at least 2:1 to 6:1 is recommended to suppress the formation of the di-alkylated product.[2]

  • Protecting Group Strategy:

    • Expertise & Experience: For syntheses where controlling stoichiometry is difficult or for smaller-scale reactions, using a protected piperazine is a more robust method. N-Boc-piperazine is a common choice. The synthesis would involve alkylation of the unprotected nitrogen, followed by methylation of the other nitrogen (if starting from piperazine) and subsequent deprotection of the Boc group. This multi-step process often provides a cleaner product.

  • Reaction with Acrylonitrile (Michael Addition):

    • Trustworthiness: A highly efficient method to form the nitrile intermediate is the aza-Michael addition of 1-methylpiperazine to acrylonitrile. This reaction is often high-yielding and avoids the use of halogenated starting materials. Subsequent reduction of the nitrile (as in Route A) yields the final product. A study on the reaction of piperazine with acrylonitrile in an ionic liquid medium reported a 99% yield of the mono-adduct, demonstrating the high selectivity of this approach.

    • Protocol:

      • Slowly add acrylonitrile to a solution of excess 1-methylpiperazine in a suitable solvent (e.g., methanol) at a controlled temperature (e.g., 0-10°C).

      • Allow the reaction to stir at room temperature until completion (monitor by TLC or GC).

      • Remove the excess 1-methylpiperazine and solvent under reduced pressure.

      • The resulting 3-(4-methylpiperazin-1-yl)propanenitrile can then be reduced as described in Route A.

Route C: Low Yield in Reductive Amination

This route involves the reaction of 3-(4-methylpiperazin-1-yl)propanal with an ammonia source in the presence of a reducing agent. Reductive amination is a powerful method for amine synthesis.[3][4]

Question: My reductive amination is giving a low yield of the primary amine. What could be the issue?

Answer: Low yields in reductive amination can stem from several factors, including the stability of the aldehyde, the choice of reducing agent, and the control of reaction conditions to favor the formation of the primary amine over side products.

Troubleshooting Steps:
  • Aldehyde Stability:

    • Expertise & Experience: Aldehydes can be prone to self-condensation or polymerization, especially under basic or acidic conditions. It is advisable to use the aldehyde immediately after preparation or purification. The starting material, 3-(4-methylpiperazin-1-yl)propanal, is commercially available.[5]

  • Choice of Reducing Agent:

    • Causality: The choice of reducing agent is critical. Some reducing agents, like sodium borohydride (NaBH₄), can reduce the aldehyde directly, competing with imine formation. Milder, more selective reducing agents are preferred.

    • Protocol: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot reductive aminations as it is less likely to reduce the aldehyde and is effective at reducing the intermediate iminium ion.[3] Sodium cyanoborohydride (NaBH₃CN) is another effective option.

  • Ammonia Source and Concentration:

    • Trustworthiness: To form a primary amine, a high concentration of an ammonia source is necessary to drive the equilibrium towards the formation of the initial imine.

    • Protocol: Use a saturated solution of ammonia in an alcohol like methanol, or use ammonium acetate or ammonium formate as the ammonia source. When using ammonia, ensure the reaction vessel is well-sealed to prevent its escape.

  • pH Control:

    • Expertise & Experience: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate both the nucleophilic attack of the amine and the dehydration step. Acetic acid is often used as a catalyst.

Final Step: Low Yield in Hydrochloride Salt Formation

Question: I am losing a significant amount of product during the conversion of the free base to the hydrochloride salt. How can I optimize this step?

Answer: The formation and crystallization of amine hydrochloride salts can be a source of significant yield loss if not performed correctly. Issues often arise from the choice of solvent, the method of HCl addition, and the crystallization conditions.

Troubleshooting Steps:
  • Solvent Selection:

    • Causality: The ideal solvent system should dissolve the free base but have low solubility for the hydrochloride salt, thus promoting precipitation.

    • Protocol: A common procedure is to dissolve the free base in a non-polar or moderately polar solvent like diethyl ether, ethyl acetate, or dichloromethane. Isopropanol is also frequently used.

  • HCl Addition:

    • Expertise & Experience: The use of aqueous HCl can introduce water into the system, which may either increase the solubility of the salt or cause the product to "oil out" instead of crystallizing.

    • Protocol: It is highly recommended to use a solution of anhydrous HCl in a solvent like diethyl ether or isopropanol. This can be prepared by bubbling HCl gas through the cooled solvent or can be purchased commercially. Add the HCl solution dropwise to the stirred solution of the free base at a low temperature (e.g., 0°C) until the solution is acidic (check with pH paper).

  • Crystallization and Isolation:

    • Trustworthiness: If the salt does not precipitate immediately, it may be necessary to induce crystallization.

    • Protocol:

      • Cooling: Cool the solution in an ice bath or refrigerator.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Anti-solvent Addition: If the salt is too soluble in the reaction solvent, a less polar "anti-solvent" (e.g., hexane or heptane) can be added slowly until turbidity is observed, then the solution is cooled.

      • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions for this synthesis? A1: 1-Methylpiperazine and the final amine product are corrosive and can cause severe skin burns and eye damage.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. The catalytic hydrogenation step involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment.

Q2: How can I monitor the progress of my reaction? A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of dichloromethane/methanol with a small amount of triethylamine or ammonia can be effective for these basic compounds.

Q3: My final hydrochloride salt is hygroscopic. How should I store it? A3: Piperazine derivatives and their salts can be hygroscopic. The final product should be stored in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

Q4: Can I use a different reducing agent for the nitrile reduction? A4: While Raney Nickel and Cobalt are well-documented for this reaction, other reducing agents like lithium aluminum hydride (LiAlH₄) could also be used. However, this would require a stoichiometric amount of the reagent and a different workup procedure. Catalytic hydrogenation is generally preferred for its scalability and cleaner reaction profile.

Q5: What is the typical appearance of 3-(4-Methylpiperazin-1-yl)propan-1-amine? A5: The free base is typically a colorless to light yellow clear liquid.[7] The hydrochloride salt is expected to be a white to off-white crystalline solid.

References

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of a Melamine (Triazine) Dendrimer. Retrieved from [Link]

  • Masaryk University. (2014). Ph.D. Thesis: New Synthetic Approaches for Preparation of Monosubstituted Piperazines. IS MUNI. Retrieved from [Link]

  • Google Patents. (2019). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • Google Patents. (1959). US2905673A - Method for preparing 1-methylpiperazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methylpiperazine-functionalized polyacrylonitrile fibre-catalysed Gewald reaction in the synthesis of 2-aminothiophenes. Retrieved from [Link]

  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Optimization

how to prevent oxidation of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride during storage

Welcome to the technical support center for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges rela...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, handling, and stability of this compound. Our goal is to provide not just procedural steps, but the scientific rationale behind them, ensuring the integrity of your experiments and the longevity of your materials.

Frequently Asked Questions (FAQs)

Q1: My vial of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride has turned a slight yellow/amber color. Is it still usable?

A change in color, typically from colorless or white to a yellowish or amber hue, is a common visual indicator of amine oxidation.[1] While slight discoloration may not always signify a critical loss of purity for all applications, it is a clear warning sign of degradation. We strongly recommend performing an analytical purity check (e.g., by HPLC) before using the material in any sensitive experiment. For applications requiring high purity, using a discolored reagent is not advised.

Q2: Why is the hydrochloride salt form of this amine supplied? Is it more stable than the free base?

Yes, the hydrochloride salt is significantly more stable against oxidation than its free base counterpart. The primary mechanism of amine oxidation involves the lone pair of electrons on the nitrogen atom reacting with oxygen or other oxidants. In the hydrochloride salt, this lone pair is protonated (bound to a proton from the hydrochloric acid), making it unavailable for reaction. This effectively "protects" the amine from oxidative degradation, enhancing its shelf life and stability.[2]

Q3: What are the primary drivers of oxidation for this compound during storage?

The main factors that accelerate the oxidation of amines are:

  • Oxygen: Direct reaction with atmospheric oxygen is the principal degradation pathway.

  • Light: Photons can provide the energy to initiate and propagate oxidative reactions. Photosensitized oxidation is a known degradation pathway for amines.

  • Elevated Temperatures: Heat increases the kinetic energy of molecules, accelerating the rate of oxidation.

  • Presence of Metal Ions: Certain metal ions, particularly transition metals, can act as catalysts for oxidation reactions.

Q4: I suspect my sample is oxidized. What are the likely degradation products?

The oxidation of an amine like 3-(4-Methylpiperazin-1-yl)propan-1-amine, which contains primary and tertiary amine functionalities, can result in a variety of products. General oxidation pathways for amines include the formation of N-oxides (at the tertiary piperazine nitrogen), hydroxylamines, nitroso compounds, and imines, which can subsequently hydrolyze to aldehydes or ketones.[3] The exact profile of degradants depends on the specific conditions of oxidation.

Troubleshooting Guide: Investigating and Managing Oxidation

This section provides a systematic approach to identifying and resolving issues related to the potential oxidation of your 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride.

Issue 1: Visual Changes in the Compound
  • Symptom: The solid or solution appears discolored (yellow, brown, or amber), or particulates are observed in a solution that was previously clear.

  • Cause: This is a strong indicator of chemical degradation, most likely oxidation.

  • Troubleshooting Steps:

    • Quarantine the Material: Immediately segregate the suspect vial to prevent its accidental use.

    • Document: Record the lot number, storage conditions, and date the discoloration was first observed.

    • Perform Purity Analysis: Conduct an analytical assessment to quantify the purity of the material. A stability-indicating HPLC method is the preferred approach. (See Experimental Protocol 1).

    • Decision: Based on the purity analysis, decide if the material is suitable for your intended application. For high-sensitivity assays, it is best to discard the material and use a fresh, uncompromised lot.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Symptom: You observe a loss of compound activity, unexpected side products in a reaction, or non-reproducible data from assays using the amine.

  • Cause: The presence of oxidative degradants can interfere with reactions, alter biological activity, or introduce impurities that complicate analysis. The effective concentration of the active amine may also be lower than expected.

  • Troubleshooting Workflow: The following diagram outlines the decision-making process when encountering inconsistent results.

G A Inconsistent Experimental Results B Check other experimental variables (reagents, instruments, protocol) A->B C Variables Ruled Out B->C No issues found D Suspect Amine Degradation C->D E Perform Purity Analysis on Amine (e.g., HPLC, NMR) D->E F Purity Confirmed (>98%) E->F Pass G Purity Compromised (<98%) E->G Fail H Re-evaluate experimental design F->H I Source fresh, high-purity amine G->I J Implement stricter storage and handling protocols I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent oxidation.

Recommended Storage Conditions

To maximize the shelf-life and maintain the integrity of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride, adhere to the following storage conditions.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of chemical reactions, including oxidation.[4]
Atmosphere Store under an inert gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidation process.[1]
Light Protect from light (Store in an amber vial or in the dark)Prevents light-induced degradation.[4]
Container Tightly sealed, original manufacturer's containerPrevents exposure to atmospheric moisture and oxygen.
Handling Equilibrate to room temperature before openingPrevents condensation of moisture from the air onto the cold solid.

These recommendations are based on best practices for high-purity amine compounds and information from chemical suppliers.[4][5]

Handling Protocol
  • Inert Atmosphere: When handling the solid, especially for long-term storage after initial opening, use a glove box or glove bag with an inert atmosphere. For frequent use, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere.

  • Minimize Air Exposure: When weighing the compound, do so efficiently to minimize the time it is exposed to the air.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, degas the solvent before use, prepare the solution, and store it under an inert atmosphere in a tightly sealed vial at 2-8°C.

Testing for Oxidation: Experimental Protocols

If you suspect degradation, the following protocols provide a framework for analytical assessment. These are based on the principles of forced degradation studies, which are used to identify degradation products and establish the stability-indicating nature of analytical methods.[2][6][7][8]

Experimental Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a general method for detecting the degradation of the parent compound. Since piperazine derivatives often lack a strong UV chromophore, pre-column derivatization is typically required for sensitive detection.[9]

  • Objective: To quantify the purity of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride and detect the presence of degradation products.

  • Derivatization Reagent Selection: Dansyl chloride (DNS-Cl) or 4-chloro-7-nitrobenzofuran (NBD-Cl) are effective for derivatizing piperazine compounds to make them detectable by UV or fluorescence.[9]

  • Sample Preparation & Derivatization:

    • Prepare a stock solution of your amine hydrochloride sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • In a separate vial, mix an aliquot of the sample solution with the derivatization reagent (e.g., NBD-Cl) in an appropriate buffer (e.g., borate buffer) and allow the reaction to proceed according to a validated protocol.[9]

    • Prepare a reference standard of the amine using the same derivatization procedure.

  • HPLC Conditions (General Example):

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[10]

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV detector set to the maximum absorbance wavelength of the derivatized amine (e.g., 340 nm for NBD-Cl derivatives).[9]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Run the derivatized reference standard to determine the retention time of the intact compound.

    • Run the derivatized test sample.

    • Compare the chromatograms. A loss of purity is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks at different retention times.

    • Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks.

Experimental Protocol 2: Confirmation of Identity and Degradation by NMR

NMR spectroscopy can provide structural information about the parent compound and its potential degradants.

  • Objective: To confirm the structure of the amine and identify potential structural changes due to oxidation.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • N-H Proton Identification: The signals for N-H protons can be broad and difficult to assign. To confirm their location, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H proton signals will disappear due to deuterium exchange, confirming their identity.[8]

    • Analysis: Compare the spectrum of the suspect sample to a reference spectrum of a pure, fresh sample. Look for the appearance of new signals or changes in the chemical shifts and integration of existing signals, which could indicate the formation of oxidation products like N-oxides or hydroxylamines.

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum.

    • Analysis: Carbons adjacent to the nitrogen atoms are deshielded. Oxidation at a nitrogen atom (e.g., forming an N-oxide) will cause a significant downfield shift for the adjacent carbons. Compare the spectrum to a reference to identify these changes.

By implementing these preventative storage strategies and utilizing the provided troubleshooting and analytical guides, researchers can ensure the stability and integrity of their 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride, leading to more reliable and reproducible scientific outcomes.

References

  • Why are organic amines often more stable as the HCl salt than in the free base form? Reddit; 2015. Available from: [Link]

  • Amine - Reactions, Synthesis, Properties. Britannica; 2026. Available from: [Link]

  • Effects of Oxidation on Amine-Containing Materials. Innovative Polymers. Available from: [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Figshare; 2020. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research; 2015. Available from: [Link]

  • Forced Degradation Studies. MedCrave online; 2016. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Hilaris Publishing; 2017. Available from: [Link]

  • Oxidation of Amines. YouTube; 2020. Available from: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate; 2015. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts; 2022. Available from: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts; 2024. Available from: [Link]

  • Spectroscopy of Amines. NC State University Libraries; 2023. Available from: [Link]

  • 3-(4-Methylpiperazin-1-yl)propan-1-ol. Chemsrc.com; 2025. Available from: [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. National Center for Biotechnology Information; 2016. Available from: [Link]

  • 3-(4-Methylpiperazin-1-yl)propan-1-ol hydrochloride — Chemical Substance Information. Chemcas. Available from: [Link]

  • Spectroscopy of Amines. OpenStax. Available from: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics; 2017. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International; 2026. Available from: [Link]

  • Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. National Center for Biotechnology Information; 2017. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis; 2012. Available from: [Link]

  • The photosensitised oxidation of amines. University of Leicester; 2015. Available from: [Link]

  • Oxidation of Amines and N-Hetarenes. Science of Synthesis; 2018. Available from: [Link]

  • Why formulate drugs as HCl salts when HCl is in stomach acid? Chemistry Stack Exchange; 2014. Available from: [Link]

  • The photosensitised oxidation of amines. University of Leicester; 2015. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 3-(4-Methylpiperazin-1-yl)propan-1-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride .

This bifunctional building block features a highly nucleophilic primary aliphatic amine and a tertiary piperazine ring. While it is a highly versatile reagent, its hydrochloride salt form and the basicity of the piperazine moiety require precise temperature control to prevent side reactions, degradation, and poor yields. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your syntheses.

Section 1: Salt Handling and Free-Basing (The Foundation)

Q: My amidation yields are highly inconsistent when using the hydrochloride salt directly. Should I free-base it prior to the reaction, and at what temperature?

A: Yes, inconsistent yields almost always stem from incomplete neutralization of the HCl salt or localized thermal degradation during base addition. The neutralization of the hydrochloride salt with a tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) is a highly exothermic process.

  • The Causality: If the base is added at room temperature (20–25 °C), localized exothermic hotspots can cause the newly liberated free primary amine to undergo premature oxidation or side reactions. Furthermore, the tertiary piperazine nitrogen can act as an intramolecular base, complicating the local pH if the temperature is not controlled.

  • The Solution: Always suspend the salt in your reaction solvent (e.g., DMF or DCM) and cool the mixture to 0 °C to 5 °C using an ice bath before adding DIPEA dropwise[1]. Allow the mixture to stir for 10 minutes at this temperature.

  • Self-Validation: You can validate successful free-basing by observing the solution; a transition from a cloudy suspension (undissolved salt) to a clear solution indicates the free amine has been liberated. Additionally, spotting 1 µL of the mixture onto moistened pH paper should yield a pH of 8–9, confirming the system is ready for coupling[1].

Section 2: Amide Coupling Workflows & Temperature Control

Q: I am using HATU for an amide coupling with this amine, but LC-MS shows a major +99 Da impurity and very little product. Is my temperature too high?

A: Yes. The +99 Da mass shift is the classic signature of guanidinylation , a well-documented side reaction where the primary amine attacks the uronium carbon of the HATU reagent instead of the activated carboxylic acid, forming a stable tetramethylguanidinium byproduct[2].

  • The Causality: This side reaction is highly temperature- and mixing-dependent. At elevated temperatures (>30 °C), or if the amine is mixed with HATU before the carboxylic acid is fully activated, the kinetics favor the direct reaction between the highly nucleophilic primary amine of 3-(4-Methylpiperazin-1-yl)propan-1-amine and HATU[3]. The intramolecular basicity of the piperazine ring can further accelerate this off-target pathway by acting as a local proton sink.

  • The Solution: Implement a strict temperature-staged pre-activation protocol . Activate the carboxylic acid with HATU and DIPEA at 0 °C to 20 °C for 15 minutes before adding the free-based amine[4]. Maintain the coupling temperature strictly between 20 °C and 25 °C [1]. Never heat a HATU-mediated coupling.

Q: How does temperature optimization differ if I switch from HATU to an acid chloride?

A: Acid chlorides are vastly more reactive than HATU-activated OAt-esters. Reacting 3-(4-Methylpiperazin-1-yl)propan-1-amine with an acid chloride at room temperature will result in a violent exothermic reaction, leading to a complex mixture of degradation products, including potential di-acylation or cleavage of the piperazine nitrogen.

  • The Solution: Acid chloride couplings must be performed at -20 °C to 0 °C . The amine and base should be pre-chilled, and the acid chloride added dropwise as a dilute solution to safely dissipate the heat of reaction.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Q: I am trying to couple this amine to a 2-chloropyrimidine via SNAr. The reaction stalls at room temperature. How high can I push the temperature without degrading the piperazine ring?

A: SNAr reactions with unactivated or mildly activated aryl halides require significant thermal energy to overcome the activation barrier of the Meisenheimer complex intermediate.

  • The Causality: While the primary amine is an excellent nucleophile, the SNAr transition state is sterically and electronically demanding. Fortunately, the N-methylpiperazine moiety is thermally stable up to 120 °C in polar aprotic solvents (e.g., DMSO, DMF), provided the system is free of oxygen.

  • The Solution: Run the reaction at 80 °C to 100 °C .

  • Self-Validation: If LC-MS reveals +16 Da impurities (N-oxide formation on the tertiary amine) at these temperatures, it indicates thermal oxidation. Validate your setup by sparging the reaction mixture with argon for 10 minutes prior to heating to create a self-protecting inert environment.

Section 4: Quantitative Troubleshooting Data

The following table summarizes the quantitative temperature boundaries and expected outcomes for various workflows involving 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride.

Reaction TypeReagents / CatalystsOptimal Temp RangeCritical Upper LimitPrimary Failure Mode if Limit Exceeded
Salt Free-Basing DIPEA or TEA0 °C to 5 °C25 °CLocalized thermal degradation; oxidation.
Amidation (Uronium) HATU / HBTU20 °C to 25 °C30 °CGuanidinylation (+99 Da byproduct)[2].
Amidation (Carbodiimide) EDC / HOBt20 °C to 25 °C40 °CEpimerization of acid; slow degradation.
Amidation (Acid Chloride) R-COCl / DIPEA-20 °C to 0 °C5 °CViolent exotherm; piperazine ring cleavage.
SNAr Coupling Aryl Halide / K₂CO₃80 °C to 100 °C120 °CN-oxide formation (thermal oxidation).

Section 5: Experimental Protocols

Protocol A: Temperature-Staged HATU Amidation

This protocol is designed as a self-validating system to prevent guanidinylation.

  • Acid Pre-Activation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add HATU (1.1 eq) followed by dropwise addition of DIPEA (1.5 eq).

  • Activation Phase: Stir the mixture at 0 °C for 15 minutes . Self-Validation: A slight color change (often to pale yellow) indicates the formation of the active OAt-ester[4].

  • Amine Preparation (Parallel): In a separate vial, suspend 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.1 eq) in DMF. Cool to 0 °C . Add DIPEA (2.0 eq) dropwise. Self-Validation: The suspension will become a clear solution, confirming the amine is free-based.

  • Coupling Phase: Transfer the free-based amine solution dropwise to the activated acid mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to 20 °C – 25 °C . Stir for 2–4 hours. Do not apply external heat[1].

Protocol B: High-Temperature SNAr Coupling
  • Preparation: Dissolve the aryl halide (1.0 eq) and 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.2 eq) in anhydrous DMSO (0.5 M).

  • Base Addition: Add anhydrous K₂CO₃ (3.0 eq).

  • Degassing (Critical): Sparge the heterogeneous mixture with argon gas for 10 minutes to remove dissolved oxygen, preventing N-oxide formation at high temperatures.

  • Heating: Transfer the flask to a pre-heated oil bath set to 90 °C . Stir vigorously for 12 hours.

  • Validation: Monitor by LC-MS. The product mass should be clearly visible without +16 Da (oxidation) or +32 Da (double oxidation) peaks.

Section 6: Visualizations

AmidationWorkflow Acid Carboxylic Acid + HATU + DIPEA Temp1 Pre-activation 0 °C to 20 °C, 15 min Acid->Temp1 ActiveEster Active OAt Ester Temp1->ActiveEster Coupling Amide Coupling 20 °C to 25 °C ActiveEster->Coupling AmineSalt Amine HCl Salt Temp2 Free-basing (DIPEA) 0 °C to 5 °C AmineSalt->Temp2 FreeAmine Free Primary Amine Temp2->FreeAmine FreeAmine->Coupling SideReaction Guanidinylation (If Temp > 30 °C) FreeAmine->SideReaction Excess HATU + Heat Product Target Amide High Yield Coupling->Product Optimal Temp

Workflow for HATU-mediated amidation highlighting critical temperature control points.

TempPathway Start 3-(4-Methylpiperazin-1-yl) propan-1-amine LowTemp < 0 °C Start->LowTemp Highly Reactive OptTemp 20 - 25 °C Start->OptTemp Standard Coupling HighTemp 80 - 100 °C Start->HighTemp Aromatic Substitution LowResult Acid Chloride Coupling Prevents Cleavage LowTemp->LowResult OptResult HATU/EDC Amidation Minimal Byproducts OptTemp->OptResult HighResult SNAr Reactions Overcomes Barrier HighTemp->HighResult

Temperature-dependent reaction pathways for 3-(4-Methylpiperazin-1-yl)propan-1-amine.

References

  • BenchChem. "Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach.
  • PMC, National Institutes of Health. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • RSC Publishing. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.

Sources

Optimization

purification methods for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride crude mixtures

Welcome to the Technical Support Center for the isolation and purification of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride . As a highly polar, multi-basic aliphatic amine, this compound presents unique challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride .

As a highly polar, multi-basic aliphatic amine, this compound presents unique challenges during synthesis workup and purification. Standard normal-phase chromatography often fails due to irreversible chemisorption, and aqueous extractions are hindered by the molecule's exceptional water solubility.

This guide is engineered for researchers and drug development professionals. It provides field-proven, self-validating methodologies to troubleshoot and optimize the purification of this specific piperazine derivative.

Material Diagnostics & Physicochemical Profiling

Before attempting purification, it is critical to understand the physicochemical boundaries of your target molecule. The presence of one primary amine and two tertiary amines (within the piperazine ring) means the molecule can exist in multiple protonation states, drastically altering its partition coefficient ( LogP ) and chromatographic behavior.

Table 1: Physicochemical Properties & Purification Impact

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 157.26 g/mol (Free Base)[1]Low molecular weight increases volatility; free base can be distilled under high vacuum.
Boiling Point 113–114 °C at 13 mmHg[2]Allows for purification of the free base via fractional vacuum distillation if thermally stable.
Physical State Combustible liquid (Free Base)[3] Hygroscopic solid (HCl Salt)The HCl salt rapidly absorbs atmospheric moisture, often "oiling out" instead of crystallizing.
pKa (Estimated) ~9.5 to 10.5 (Multiple basic centers)Requires pH > 12 to fully deprotonate for organic extraction; pH < 2 for complete salt formation.
Silica Affinity Extremely HighStrong hydrogen bonding and acid-base interactions with silanols cause severe streaking[4].

Purification Decision Matrix

The optimal purification route depends entirely on the nature of your crude mixture. Use the logic tree below to determine whether you should attempt direct salt recrystallization, free-basing followed by extraction, or reversed-phase chromatography.

PurificationWorkflow Start Crude 3-(4-Methylpiperazin-1-yl) propan-1-amine HCl Mixture Assess Assess Impurity Profile (TLC / LC-MS / NMR) Start->Assess Decision1 Are impurities primarily non-polar organics? Assess->Decision1 Path1 Direct Salt Wash (Trituration with Et2O/Acetone) Decision1->Path1 Yes Decision2 Are impurities structurally similar polar amines? Decision1->Decision2 No Recryst Recrystallization (EtOH / Et2O system) Path1->Recryst Path2 Reversed-Phase (C18) HPLC (High pH Mobile Phase) Decision2->Path2 Yes Path3 Free-Basing & Extraction (pH > 12, NaCl sat., n-Butanol) Decision2->Path3 No (Inorganics/Salts) ReSalt Re-salting with HCl (in Dioxane or EtOH) Path2->ReSalt Path3->ReSalt ReSalt->Recryst Pure Pure Hydrochloride Salt Recryst->Pure

Caption: Decision matrix for the purification of crude 3-(4-Methylpiperazin-1-yl)propan-1-amine HCl.

Troubleshooting & FAQs

Q1: I attempted to purify the crude mixture via standard silica gel column chromatography, but my product irreversibly bound to the column or streaked across all fractions. Why did this happen, and what is the alternative? A1: Normal-phase silica gel is a Brønsted acid (surface silanols have a pKa of ~4.5–5.5). 3-(4-Methylpiperazin-1-yl)propan-1-amine contains three highly basic nitrogen atoms. When loaded onto silica, an immediate acid-base reaction occurs, converting your free base into a silicate salt that binds irreversibly to the stationary phase[4]. Solution: Switch to Reversed-Phase (C18) Chromatography . To prevent peak tailing, you must run the mobile phase at a high pH (e.g., adding 0.1% Triethylamine or Ammonium Hydroxide). This suppresses the ionization of the amine, increasing its lipophilicity and allowing it to partition cleanly into the C18 stationary phase[4]. Alternatively, use amine-functionalized silica, which neutralizes the acidic silanols[4].

Q2: I basified my aqueous reaction mixture to extract the free base, but my yields are abysmal (< 10%). Standard extractions with Dichloromethane (DCM) or Ethyl Acetate aren't working. How do I recover my product? A2: The target molecule is a triamine. Even in its fully deprotonated free-base form, it acts as a massive hydrogen-bond acceptor and donor, making it highly miscible with water. Solution: You must alter the thermodynamics of the aqueous layer. First, ensure the pH is > 12 using 5M NaOH to guarantee complete deprotonation. Second, saturate the aqueous layer with solid NaCl ("salting out"); this forces the organic molecules out of the aqueous hydration shells[5]. Finally, abandon DCM and extract with a more polar organic solvent like n-butanol , or utilize a continuous liquid-liquid extractor for 24–48 hours[6].

Q3: My purified hydrochloride salt is a sticky, hygroscopic syrup rather than a workable powder. How do I force it to crystallize? A3: Polyamine hydrochlorides are notoriously hygroscopic. If even trace amounts of water or free HCl remain, the crystal lattice cannot form, resulting in a supercooled liquid or "oil"[5]. Solution: You must perform a strictly anhydrous recrystallization. Dissolve the syrup in a minimal amount of hot, anhydrous ethanol or methanol. Slowly add an antisolvent (like anhydrous diethyl ether or acetone) dropwise until the solution just turns cloudy (the cloud point). Allow it to cool very slowly to room temperature, then transfer to a 4 °C fridge[5][7]. Rapid cooling will trap solvent and cause it to oil out again.

Self-Validating Experimental Protocols

Protocol A: Free-Basing and "Salting-Out" Extraction

Objective: Isolate the free base from a crude aqueous mixture containing inorganic salts and polar byproducts.

  • Basification: Cool the crude aqueous mixture to 0 °C in an ice bath. Slowly add 5M NaOH dropwise while stirring until the pH reaches 12–13 (Verify with pH paper; the solution must be strongly basic to deprotonate the primary and tertiary amines).

  • Salting Out: Add solid NaCl to the aqueous mixture while stirring vigorously until no more salt dissolves (saturation point).

  • Extraction: Transfer to a separatory funnel. Extract 5 times with equal volumes of n-butanol or a 4:1 mixture of Chloroform/Isopropanol.

    • Self-Validation Check: Spot a drop of the remaining aqueous layer on a TLC plate. Stain with Ninhydrin (stains the primary amine purple) and Dragendorff's reagent (stains tertiary amines orange). If spots appear after heating, extraction is incomplete. Continue extracting.

  • Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under high vacuum to yield the oily free base.

Protocol B: Reversed-Phase Flash Chromatography

Objective: Chromatographic separation of structurally similar polar amine impurities.

Table 2: Optimized Chromatographic Parameters

ParameterSpecificationCausality
Stationary Phase C18-functionalized SilicaPrevents acid-base chemisorption seen in normal silica[4].
Mobile Phase A H2​O
  • 0.1% Triethylamine (TEA)
High pH (~10) keeps the target amine deprotonated and lipophilic.
Mobile Phase B Acetonitrile + 0.1% TEAElutes the lipophilic free base efficiently.
Detection ELSD or LC-MS (TIC)Aliphatic amines lack chromophores; UV detection (254 nm) will fail.
  • Loading: Dissolve the crude free base in a minimal amount of Mobile Phase A and load onto the C18 column.

  • Gradient: Run a shallow gradient from 0% B to 40% B over 12 column volumes (CVs).

  • Fraction Collection: Collect fractions based on ELSD/MS triggers.

    • Self-Validation Check: Lyophilize a small aliquot of the target fraction. Run a 1H -NMR ( CDCl3​ ). Look for the characteristic singlet at ~2.2 ppm integrating to 3 protons (the N−CH3​ group) to confirm the product.

Protocol C: Anhydrous Salt Formation & Recrystallization

Objective: Convert the pure free base oil into a stable, handleable hydrochloride salt.

  • Dissolution: Dissolve the purified free base in anhydrous isopropanol (IPA) or ethanol under a nitrogen atmosphere.

  • Precipitation: Cool the flask to 0 °C. Dropwise, add a stoichiometric excess of 2M HCl in diethyl ether (or 4M HCl in dioxane) under vigorous stirring[7]. A white precipitate will immediately form. Continue until the supernatant tests acidic (pH < 2).

  • Recrystallization: Attach a reflux condenser and heat the suspension until the solid completely redissolves. If it does not dissolve at boiling, add anhydrous methanol dropwise until the solution clears[5].

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed over 2 hours, then transfer to a refrigerator (4 °C) overnight.

    • Self-Validation Check: Observe the morphology. If an oil forms at the bottom of the flask, the cooling was too rapid or too much water is present. Reheat to dissolve, add more anhydrous ether, and cool slower.

  • Isolation: Rapidly filter the crystals via vacuum filtration under a nitrogen blanket (to prevent moisture absorption). Wash with ice-cold anhydrous ether and dry in a vacuum desiccator over P2​O5​ for 24 hours.

References

  • Organic Syntheses. "1-benzylpiperazine." Org. Synth. 1954, 34, 8. Available at: [Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Blog, Feb 10, 2023. Available at: [Link]

  • ResearchGate. "How to recrystallization amine compound and it is not soluble in common organic solvents." ResearchGate Q&A, Jan 19, 2021. Available at:[Link]

  • Fisher Scientific. "Tertiary amines." Fisher Scientific Catalog. Available at:[Link]

Sources

Troubleshooting

improving solubility of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride in non-polar solvents

Target Audience: Researchers, scientists, and drug development professionals. Objective: Overcome the insolubility of highly polar polyamine hydrochloride salts in non-polar organic solvents (e.g., dichloromethane, tolue...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: Overcome the insolubility of highly polar polyamine hydrochloride salts in non-polar organic solvents (e.g., dichloromethane, toluene, hexane).

Diagnostic Overview & Workflow

Before altering your experimental conditions, it is critical to determine whether the salt form of your amine is strictly required for your downstream application. Use the diagnostic matrix below to select the appropriate solubilization strategy.

G Start 3-(4-Methylpiperazin-1-yl) propan-1-amine HCl (Insoluble in Non-Polar Solvents) Q1 Is the HCl salt form strictly required for your downstream application? Start->Q1 A1 Free-Basing Protocol (Neutralization via NaOH) Q1->A1 No A2 Lipophilic Salt Metathesis (Exchange Cl- for Docusate) Q1->A2 Yes (Formulation) A3 Phase Transfer Catalysis (Crown Ethers / Sequestering) Q1->A3 Yes (Synthesis) O1 Free Amine Liquid Soluble in DCM/Hexane A1->O1 O2 Lipophilic Amine Salt Soluble in Lipids/DCM A2->O2 O3 Amine-PTC Complex Soluble in Organics A3->O3

Decision matrix for solubilizing amine hydrochloride salts in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride completely insoluble in non-polar solvents? A: The molecule contains three basic nitrogen centers (one primary amine and two tertiary amines in the piperazine ring). In its hydrochloride salt form, it exists as a highly polar, lattice-stabilized ionic compound. The strong electrostatic interactions and hydrogen-bonding networks between the protonated amines and chloride ions prevent solvation by non-polar molecules, which lack the dielectric constant required to separate the ion pairs.

Q2: What is the most effective way to achieve solubility if I don't need the salt form? A: Free-basing. By treating the aqueous salt solution with a strong base (e.g., NaOH), you deprotonate the amine groups. The resulting free base, 1-(3-Aminopropyl)-4-methylpiperazine, is a liquid at room temperature (density ~0.924 g/mL)[1]. Removing the ionic charge drastically increases its partition coefficient into organic solvents, allowing it to easily dissolve in dichloromethane (DCM), ether, or toluene[2].

Q3: What if my formulation strictly requires the salt form (e.g., for lipid-based drug delivery)? A: You should perform a Lipophilic Counterion Exchange (Salt Metathesis) . By swapping the small, hard chloride ion for a bulky, lipophilic counterion (such as docusate, decyl sulfate, or a long-chain fatty acid), you disrupt the crystal lattice and increase the overall lipophilicity of the complex[3]. This converts the rigid salt into a "lipophilic salt" or ionic liquid, which readily dissolves in lipid-based formulations (LBFs) and non-polar solvents[4].

Q4: Can I solubilize the HCl salt directly without altering its chemical structure? A: Yes, through Phase Transfer Catalysis (PTC) or Sequestering Agents . Using agents like crown ethers or specific polyethers can encapsulate the protonated amine or the counterion, masking the charge and dragging the intact salt into the organic phase (e.g., halogenated or aromatic solvents)[5].

Troubleshooting Guides & Experimental Protocols

Protocol A: Free-Basing via Liquid-Liquid Extraction (LLE)

Use this protocol when the free amine is required for organic synthesis or non-polar extractions.

Causality & Mechanism: The addition of a strong base (NaOH) shifts the acid-base equilibrium, deprotonating the primary and tertiary ammonium ions of the piperazine derivative. Removing the ionic charge eliminates the strong ion-dipole interactions that stabilize the salt lattice, drastically increasing the molecule's partition coefficient (logP) into organic solvents[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride in 10 mL of deionized water.

  • Basification: Slowly add 2M NaOH (aq) dropwise while stirring until the pH of the solution reaches >12.

  • Extraction: Transfer the mixture to a separatory funnel. Add 15 mL of dichloromethane (DCM) or toluene. Shake vigorously and vent. Allow the layers to separate. The free amine will partition into the lower DCM layer (or upper toluene layer).

  • Washing (Optional): Wash the organic layer with 5 mL of brine (saturated NaCl) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure.

    • Self-Validating Check: Verify the pH of the aqueous layer remains >12 to ensure complete deprotonation. Upon concentration of the organic layer, a pale yellow or colorless liquid residue (the free base) will remain, confirming successful extraction[1].

Protocol B: Lipophilic Counterion Exchange (Salt Metathesis)

Use this protocol when formulating the amine as a salt in lipid-based or non-polar vehicles.

Causality & Mechanism: A biphasic metathesis reaction is driven by the differential solubility of the products. The bulky, asymmetric lipophilic anion (e.g., docusate) pairs with the protonated amine, forming a hydrophobic ion pair. The steric bulk of the counterion disrupts the crystalline packing energy, lowering the melting point and allowing the complex to migrate into the organic phase, while the inorganic byproduct (NaCl) remains in the aqueous phase[3],[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the amine hydrochloride salt in deionized water (0.1 M concentration).

  • Counterion Addition: In a separate vessel, dissolve an equimolar amount of Sodium Docusate (or Sodium Decyl Sulfate) in dichloromethane (DCM).

  • Biphasic Mixing: Combine the two solutions in a reaction flask. Stir vigorously at room temperature for 2-4 hours to ensure complete ion exchange across the phase boundary.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to resolve. The newly formed lipophilic amine salt will reside in the organic (DCM) layer.

  • Validation:

    • Self-Validating Check: Test the separated aqueous layer with a few drops of 0.1M Silver Nitrate (AgNO₃). A heavy white precipitate (AgCl) confirms that chloride ions have been successfully displaced into the aqueous phase.

  • Recovery: Collect the organic layer, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the lipophilic salt (typically a viscous liquid or amorphous solid)[7].

Quantitative Data Summary

Table 1: Physicochemical Comparison of 3-(4-Methylpiperazin-1-yl)propan-1-amine Forms

Chemical FormPhysical State at RTSoluble InInsoluble InPrimary Use Case
Hydrochloride Salt Crystalline SolidWater, MethanolDCM, Toluene, HexaneAqueous formulations, stable storage.
Free Base Liquid (bp 113-114°C)[1]DCM, Toluene, HexaneWater (partially at high pH)Organic synthesis, non-polar extractions.
Lipophilic Salt (e.g., Docusate) Viscous Liquid / Amorphous Solid[7]DCM, Lipids, OilsWaterLipid-based formulations (LBFs)[4].
PTC Complex Solvated ComplexHalogenated/Aromatic Solvents[5]Highly polar mediaIn-situ biphasic organic reactions.

Sources

Optimization

Technical Support Center: Amide Coupling with 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride

Welcome to the technical support center for optimizing amide coupling reactions involving the sterically hindered amine, 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. This guide is designed for researchers, sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing amide coupling reactions involving the sterically hindered amine, 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride resulting in low to no yield?

A1: The primary challenge with this substrate is steric hindrance. The bulky 4-methylpiperazine group, combined with the propyl chain, physically obstructs the approach of the activated carboxylic acid to the primary amine's nitrogen atom.[1][2] This steric congestion leads to slower reaction rates, incomplete reactions, and a higher likelihood of side reactions.[1] Standard coupling reagents like DCC or EDC alone are often insufficient to overcome this hurdle.[1]

Q2: What are the common signs of a failed or difficult coupling reaction with this amine?

A2: Indicators of a problematic coupling reaction include:

  • Low or no product yield: This is the most direct sign of reaction failure.[1]

  • Presence of unreacted starting materials: Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) reveals significant amounts of the starting amine and/or carboxylic acid.

  • Formation of multiple products: Numerous spots on a TLC plate or multiple peaks in an HPLC chromatogram can indicate side reactions or degradation of starting materials or products.[1]

  • Stalled reaction: Reaction monitoring shows that the reaction has ceased before reaching completion.

Q3: My starting amine is a hydrochloride salt. How does this affect the reaction?

A3: The hydrochloride salt form means the amine is protonated. An additional equivalent of a non-nucleophilic base is required to neutralize the salt and liberate the free amine for the coupling reaction. Failure to add a sufficient amount of base will prevent the reaction from proceeding.

Troubleshooting Guide: Overcoming Steric Hindrance

Issue 1: Low or No Product Yield

When facing low or no product yield, a systematic approach to optimizing the reaction components is crucial.

Caption: Troubleshooting workflow for low-yield couplings.

  • Coupling Reagent Selection: Standard carbodiimide reagents like DCC and EDC often fail with sterically hindered substrates.[1] Upgrading to more potent phosphonium or uronium/aminium salt-based reagents is highly recommended.[1][3][4]

    • Phosphonium Salts (e.g., PyAOP, PyBOP): These are highly effective for sterically demanding couplings and are particularly useful for minimizing racemization if your carboxylic acid is chiral.[1][4] PyAOP is noted for its effectiveness in coupling N-protected N-methyl amino acids, which share similar steric challenges.[5]

    • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): HATU is a robust and common choice for difficult couplings.[3][5] COMU is a newer generation reagent with comparable efficiency to HATU but offers improved safety and solubility profiles.[3][5]

  • Reaction Conditions:

    • Base Selection: A non-nucleophilic, sterically hindered base is crucial. Diisopropylethylamine (DIPEA) is the most common choice.[3] Remember to use at least two equivalents: one to neutralize the amine hydrochloride and one for the coupling reaction itself. For particularly sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine might be beneficial.[1][3]

    • Solvent Choice: Polar aprotic solvents such as DMF, NMP, or DCM are generally good choices.[1] Ensure your starting materials are fully soluble.[6] If solubility is an issue, consider a more polar solvent like DMSO.

    • Temperature and Time: Sterically hindered couplings are often slow.[1] Increasing the reaction temperature (e.g., to 40-60 °C) can help overcome the activation energy barrier. However, be cautious with heat if your substrate is prone to racemization.[1] Extending the reaction time to 24-48 hours may also be necessary.

  • Order of Addition (Pre-activation): Pre-activating the carboxylic acid with the coupling reagent for 5-15 minutes before adding the amine can sometimes improve yields by ensuring the activated species is readily available for the sterically hindered nucleophile.[1][6]

Issue 2: Formation of Side Products

The presence of multiple byproducts often points to issues with the coupling reagent or reaction conditions.

  • Guanidinylation of the Amine: This is a known side reaction when using uronium/aminium reagents like HATU and HBTU in excess.[7]

    • Solution: Use phosphonium-based reagents (PyBOP, PyAOP) as they do not cause guanidinylation.[4][7] If using HATU, use it in slight excess (1.1-1.2 equivalents) rather than a large excess.[6]

  • N-Acylurea Formation: This occurs with carbodiimide reagents (DCC, EDC) where the activated O-acylisourea intermediate rearranges before reacting with the amine.[4]

    • Solution: The addition of nucleophilic additives like HOBt or HOAt can suppress this side reaction by forming a more stable active ester.[5] However, for this specific hindered amine, upgrading the coupling reagent is a more effective strategy.

  • Racemization: If your carboxylic acid has a chiral center, racemization can occur, especially with strong bases or elevated temperatures.[1][3]

    • Solution: Use coupling reagents known for low racemization, such as those incorporating HOAt (e.g., HATU, PyAOP) or Oxyma Pure (e.g., COMU).[3][4] Employing a weaker base like NMM or collidine and keeping the reaction temperature as low as possible can also help.[3]

Recommended Experimental Protocols

Protocol 1: General Procedure using HATU

This protocol is a good starting point for the coupling of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride with a generic carboxylic acid.

  • To a solution of the carboxylic acid (1.0 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 10-15 minutes for pre-activation.

  • Add 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, consider heating to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: For Highly Hindered or Electron-Deficient Carboxylic Acids using Acyl Fluoride Intermediate

For particularly challenging substrates, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[8][9]

  • In a flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Add a fluorinating agent such as TFFH (1.1 equiv) and a non-nucleophilic base like DIPEA or 2,4,6-collidine (1.5 equiv).

  • Stir at room temperature for 30-60 minutes to form the acyl fluoride. Monitor formation by IR (disappearance of the broad O-H stretch and appearance of the C=O stretch of the acyl fluoride).

  • In a separate flask, dissolve 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.2 equiv) in DCM and add DIPEA (1.2 equiv) to generate the free amine.

  • Slowly add the solution of the free amine to the acyl fluoride solution.

  • Stir the reaction at room temperature or elevate the temperature if necessary.[8]

  • Work-up and purify as described in Protocol 1.

Data Summary Table

Coupling ReagentClassAdvantages for Hindered CouplingsPotential Drawbacks
HATU Uronium/AminiumHigh reactivity, fast reactions, suppresses racemization.[1][5]Can cause guanidinylation of the amine if used in excess.[1][7]
PyAOP PhosphoniumHighly effective for N-methyl and hindered amino acids, low racemization.[1][5]Higher cost.
COMU Uronium/AminiumEfficiency comparable to HATU, safer (non-explosive byproducts), better solubility.[3][5]Limited solution stability.[7]
T3P® Phosphonic AnhydrideEffective for difficult couplings, water-soluble byproducts simplify purification.[1]May require elevated temperatures.[1]
TFFH FluorouroniumGenerates highly reactive acyl fluorides, effective for very hindered substrates.[3][8]Requires a two-step, in-situ process.

Conclusion

Successfully coupling 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride hinges on selecting a potent coupling reagent capable of overcoming significant steric hindrance. Uronium/aminium salts like HATU and COMU, or phosphonium salts like PyAOP, are superior choices over standard carbodiimides. Careful optimization of the base, solvent, temperature, and reaction time is also critical. For exceptionally challenging cases, the in-situ formation of an acyl fluoride intermediate provides a powerful alternative. By systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the success rate of these demanding coupling reactions.

References

  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024.
  • Overview of Peptide Coupling Reagents. ChemPep.
  • Coupling Reagents. Aapptec Peptides.
  • Due-Hansen ME, Pandey SK, Christiansen E, Andersen R, Hansen SVF, Ulven T. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org Biomol Chem. 2015;13(48):11644-11648. doi:10.1039/c5ob02129d.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.

Sources

Troubleshooting

overcoming hygroscopic issues with 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride

Welcome to the technical support center for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming the challenges associated with the hygroscopic nature of this compound. By understanding and implementing the strategies outlined below, you can ensure the integrity, accuracy, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean that 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride is hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. For 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride, this means that the powder can take up water, which can lead to significant changes in its physical and chemical properties.[1] The hydrochloride salt form, while often used to enhance aqueous solubility and stability of the parent amine, can be susceptible to moisture-induced issues.[2]

Q2: What are the potential consequences of improper handling and storage of this hygroscopic compound?

A2: Improper handling and storage can lead to several critical issues that can compromise your experimental results:

  • Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water).[1] This makes accurate weighing and handling difficult.[3]

  • Chemical Degradation: Absorbed moisture can lead to hydrolysis of the amine hydrochloride, potentially degrading the compound and affecting its purity and stability.[1] This can result in a decrease in the potency of the active pharmaceutical ingredient (API) or the formation of harmful degradation byproducts.[4]

  • Inaccurate Concentrations: If the powder has absorbed a significant amount of water, the actual weight of the active compound will be less than the measured weight. This leads to the preparation of solutions with lower-than-intended concentrations, impacting dose-response studies and other quantitative assays.[1]

Q3: How can I determine the water content of my 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride sample?

A3: The most accurate and specific method for determining water content is Karl Fischer titration.[5][6] This technique quantitatively reacts with water and is less likely to be affected by other volatile components, which can interfere with methods like Loss on Drying (LOD).[6] Both volumetric and coulometric Karl Fischer methods can be used, with the coulometric method being particularly suitable for determining trace amounts of water.[5] Near-infrared (NIR) spectroscopy can also be a rapid, non-destructive method for moisture determination, but it requires the development of a calibration model against a primary reference method like Karl Fischer titration.[7]

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its integrity, 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride should be stored in a tightly sealed container in a cool, dry place.[1] The use of a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is highly recommended for long-term storage. For sensitive applications, storing the compound under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against moisture and atmospheric degradation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when working with 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride.

Issue 1: The powder has formed clumps or is caked.

This is a clear indication of moisture absorption. The appropriate course of action depends on the severity of the caking and the requirements of your experiment.

Troubleshooting Workflow for Caked or Clumped Powder

A Start: Powder is caked or clumped B Assess severity of clumping A->B C Minor Clumping: - Gently break up with a dry spatula - Use immediately for non-critical applications - Prepare a stock solution and determine concentration analytically B->C Minor D Severe Caking or Wet Appearance: - Do not use for experiments requiring accurate weighing - Consider drying the material (see Protocol 2) - Prepare a stock solution of the entire batch and standardize B->D Severe E Review and improve storage and handling procedures: - Use desiccator - Minimize container open time - Consider aliquoting C->E D->E

Caption: Decision-making workflow for handling caked or clumped hygroscopic powder.

Issue 2: Inconsistent results in biological or chemical assays.

Inconsistent results can often be traced back to inaccuracies in sample preparation due to the hygroscopic nature of the compound.

  • Root Cause Analysis:

    • Inaccurate Weighing: Has the compound been exposed to ambient humidity for extended periods during weighing?

    • Degradation: Could the compound have degraded due to prolonged exposure to moisture?

    • Variable Water Content: Are you using different batches of the compound with varying water content?

  • Corrective Actions:

    • Implement Strict Handling Protocols: Follow the detailed protocols for handling and weighing outlined below.

    • Quantify Water Content: Use Karl Fischer titration to determine the water content of your current batch. Adjust the weighed amount of the compound to account for the water content to achieve the desired concentration of the active molecule.

    • Aliquot the Compound: For long-term use, consider aliquoting the powder into smaller, single-use vials under a dry atmosphere. This prevents repeated exposure of the bulk material to ambient humidity.[1]

Detailed Experimental Protocols

Protocol 1: Recommended Handling and Weighing Procedure

The primary goal during handling is to minimize the compound's exposure to atmospheric moisture.

  • Ideal Method (Glovebox):

    • Place all necessary equipment (spatula, weighing boat, vials) and the container of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).

    • Allow the compound to equilibrate to the glovebox temperature before opening the container.

    • Perform all weighing and sample preparation steps within the glovebox.

  • Alternative Method (Low-Humidity Environment):

    • If a glovebox is unavailable, work in a room with controlled low humidity.[4]

    • Prepare all necessary equipment in advance to minimize the time the compound container is open.

    • Place a weighing boat on an analytical balance and tare it.

    • Quickly open the container, remove the desired amount of powder with a clean, dry spatula, and place it on the weighing boat.

    • Immediately seal the primary container.

    • Record the weight and proceed with dissolution promptly.

Protocol 2: Drying a Hygroscopic Sample (if necessary)

Drying should be approached with caution as excessive heat can cause degradation.

  • Assessment: Before drying, it is crucial to have thermal stability data (e.g., from Thermogravimetric Analysis, TGA) for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride to determine a safe drying temperature that will not cause decomposition.

  • Vacuum Oven Drying:

    • Place a thin layer of the powder in a clean, dry glass dish.

    • Place the dish in a vacuum oven.

    • Dry at a mild temperature (e.g., 40-50 °C) under vacuum for several hours.

    • After drying, allow the oven to cool to room temperature before releasing the vacuum with a dry, inert gas like nitrogen.

    • Immediately transfer the dried powder to a desiccator for storage.

Protocol 3: Preparation and Standardization of a Stock Solution

For applications where the exact concentration is critical, preparing a stock solution and determining its concentration analytically is the most robust approach.

  • Approximate Solution Preparation: Weigh an amount of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride slightly in excess of what is needed for your desired concentration, taking into account potential water content. Dissolve it in the appropriate solvent.

  • Concentration Determination: Use a suitable analytical method to determine the precise concentration of the stock solution. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method.

    • Prepare a calibration curve using a certified reference standard of the compound, if available.

    • Analyze the prepared stock solution and determine its concentration based on the calibration curve.

  • Storage: Store the standardized stock solution in a tightly sealed container at the recommended temperature (typically refrigerated or frozen, depending on stability data).

Data Summary Table

ParameterRecommendationRationale
Storage Humidity < 40% Relative Humidity (RH)To minimize moisture absorption and prevent physical and chemical changes.[4][8]
Handling Environment Glovebox with inert atmosphere or low humidity room (<40% RH)To ensure accurate weighing and prevent moisture uptake during sample preparation.[9]
Water Content (Karl Fischer) Define project-specific acceptance criteria (e.g., < 1.0% w/w)To ensure batch-to-batch consistency and accurate concentration of prepared solutions.[10]

Advanced Mitigation Strategies

For drug development professionals formulating this compound into a final dosage form, several advanced strategies can be employed to manage its hygroscopicity.

Formulation Strategies to Mitigate Hygroscopicity

A Hygroscopic API: 3-(4-Methylpiperazin-1-yl)propan-1-amine HCl B Physical Barrier Approaches A->B C Chemical/Crystal Engineering Approaches A->C D Film Coating: - Apply a moisture-barrier film around the solid core B->D E Encapsulation: - Envelop the API with polymers B->E F Co-processing with Excipients: - Formulate with hydrophobic excipients C->F G Crystal Engineering: - Co-crystallization to form a less hygroscopic crystal structure C->G

Caption: Overview of advanced formulation strategies to reduce hygroscopicity issues.[3][11]

These strategies involve creating a physical barrier against moisture or altering the solid-state properties of the compound to make it inherently less hygroscopic.[3][11]

References

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com.
  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 22). PMC.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
  • Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed.
  • Hygroscopic Gravimetric Quantitative Chemical Analysis. OMICS International.
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Benchchem.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals an. (2022, September 22). DR-NTU.
  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler-Toledo.
  • Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis.
  • Application Note AN-055: Measuring Water in Anhydrous Solvents (Chlorobenzene, MIBK, Acrylonitrile). (2020, April 6). Applied Analytics.
  • How do you handle hygroscopic salts?. (2016, September 14). HepatoChem.
  • An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride. Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and purification strategies for researchers synthesizing and isolating 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and purification strategies for researchers synthesizing and isolating 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (CAS: 4572-03-6), also known as 1-(3-aminopropyl)-4-methylpiperazine.

Due to its highly polar nature and multiple basic nitrogen centers, isolating this polyamine in high purity requires strict control over thermodynamic and environmental conditions.

Section 1: Mechanistic Origins of Common Impurities

To effectively remove impurities, we must first understand their chemical origins. The standard synthesis of 3-(4-Methylpiperazin-1-yl)propan-1-amine typically proceeds via the Michael addition of 1-methylpiperazine to acrylonitrile, yielding an intermediate nitrile. This is followed by catalytic hydrogenation (e.g., using Raney Nickel and H₂) to produce the primary amine.

Because the target molecule contains three basic nitrogens (one primary, two tertiary), it is highly prone to co-purifying with structurally similar basic byproducts.

Impurities SM 1-Methylpiperazine + Acrylonitrile Int Intermediate Nitrile SM->Int Michael Addition ImpA Impurity A (Unreacted SM) SM->ImpA ImpC Impurity C (Des-methyl Byproduct) SM->ImpC Demethylation Target Target Amine Int->Target Reduction (H2/Ni) ImpB Impurity B (Incomplete Reduction) Int->ImpB

Fig 1. Logical relationship of reaction steps and the generation of common impurities.

Quantitative Data: Impurity Profiling
ImpurityOriginChemical NaturePrimary Removal Strategy
1-Methylpiperazine Unreacted starting materialVolatile diamineVacuum distillation (Forerun)
Intermediate Nitrile Incomplete reductionWeakly basic, less polarVacuum distillation (Residue)
Des-methyl Polyamine Demethylation side-reactionPrimary/secondary triaminePreventative (Source purity)
Inorganic Salts Catalyst residue / NeutralizationNon-volatile ionicFiltration / Recrystallization

Section 2: Experimental Protocols for Impurity Removal

Directly crystallizing the crude reaction mixture often leads to the entrapment of unreacted 1-methylpiperazine. Therefore, a two-stage purification workflow is mandatory: free-base distillation followed by anhydrous salt formation.

Protocol A: Free-Base Vacuum Distillation (Pre-Salt Formation)

Expertise & Causality: Polyamines are highly susceptible to thermal degradation and oxidation at elevated temperatures. Atmospheric distillation is not viable and will result in product decomposition. Vacuum distillation leverages the differing vapor pressures of the starting materials and the target product.

  • Quench & Filter: Terminate the hydrogenation reaction. Filter the crude mixture through a tightly packed Celite pad to remove the pyrophoric Raney Nickel catalyst[1].

  • Solvent Evaporation: Remove the reaction solvent (e.g., methanol or ethanol) under reduced pressure using a rotary evaporator at 40 °C.

  • Fractional Distillation: Transfer the crude free base to a short-path distillation apparatus. Apply a stable, high vacuum. The target 3-(4-Methylpiperazin-1-yl)propan-1-amine distills precisely at 113–114 °C at 13 mmHg ([2]).

  • Fraction Collection: Discard the early fractions (forerun), which primarily consist of unreacted 1-methylpiperazine. Collect the main fraction as a clear, colorless liquid.

Protocol B: Anhydrous Hydrochloride Salt Formation

Expertise & Causality: The target compound forms a trihydrochloride salt. Using aqueous hydrochloric acid leads to a highly hygroscopic, deliquescent syrup that is nearly impossible to crystallize. A self-validating anhydrous system ensures immediate precipitation of the pure salt.

  • Dissolution: Dissolve the distilled free base in anhydrous isopropanol (IPA) at a 1:5 w/v ratio.

  • Cooling: Submerge the reaction flask in an ice-water bath (0–5 °C) to control the highly exothermic salt formation.

  • Acidification: Slowly bubble dry HCl gas into the solution, or dropwise add a stoichiometric excess of 4M HCl in anhydrous dioxane.

  • Self-Validation: The immediate formation of a dense, white precipitate validates that the environment is strictly anhydrous and the salt is forming correctly.

  • Isolation: Filter the trihydrochloride salt under a nitrogen blanket. Wash with cold, dry diethyl ether and dry in a vacuum oven at 40 °C over P₂O₅.

Workflow N1 Crude Reaction Mixture (Post-Reduction) N2 Filtration over Celite (Remove Catalyst) N1->N2 N3 Vacuum Distillation (113-114 °C @ 13 mmHg) N2->N3 N4 Early Fractions (1-Methylpiperazine) N3->N4 Discard N5 Main Fraction (Target Free Base) N3->N5 Collect N6 Salt Formation (Anhydrous HCl in IPA) N5->N6 N7 Recrystallization (EtOH/Water 95:5) N6->N7 N8 Pure 3-(4-Methylpiperazin-1-yl) propan-1-amine HCl N7->N8

Fig 2. Purification and salt formation workflow for 3-(4-Methylpiperazin-1-yl)propan-1-amine.

Section 3: Troubleshooting FAQs

Q: My hydrochloride salt turned into a sticky gel overnight. How do I recover it? A: This is caused by deliquescence due to ambient humidity. Polyamines form highly hygroscopic salts. To recover the product, redissolve the gel in a minimum amount of hot, absolute ethanol, add a large volume of anhydrous diethyl ether to force precipitation, and filter immediately under a dry inert atmosphere (e.g., argon or nitrogen). Store the final product strictly locked up in a desiccator ().

Q: Can I separate the des-methyl impurity (1-(3-aminopropyl)piperazine) via recrystallization? A: It is extremely difficult. The des-methyl impurity shares a nearly identical pKa profile and solubility index with the target molecule. The most effective strategy is preventative: use high-purity (>99%) 1-methylpiperazine starting material. If it must be removed post-synthesis, preparative ion-exchange chromatography or selective Boc-protection of the secondary amine is required.

Q: Why is my distilled free base turning yellow over time? A: Aliphatic amines are prone to atmospheric oxidation, forming N-oxides and colored degradation products. Store the free base in amber glass vials under an inert atmosphere at 4 °C, or immediately convert it to the more stable hydrochloride salt.

References

  • Fisher Scientific. "1-(3-Aminopropyl)-4-methylpiperazine, 98%". fishersci.fr. URL:[Link]

  • World Intellectual Property Organization. "Continuous method for producing fatty acid amides" (WO2009121487A1). patents.google.com.

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride Stability

Welcome to the technical support center for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into ensuring the chemical stability of this compound in aqueous solutions. As a molecule with multiple ionizable centers, its integrity is critically dependent on pH. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to design robust, self-validating experiments.

Frequently Asked Questions (FAQs)

Q1: Why is pH stability so critical for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride?

The chemical stability of an active pharmaceutical ingredient (API) is paramount as it directly impacts its safety, efficacy, and shelf-life.[1] For 3-(4-Methylpiperazin-1-yl)propan-1-amine, a molecule possessing both a primary and a tertiary amine, pH is the single most important factor governing its stability in solution. The protonation state of these amine groups, which is dictated by the solution's pH, influences the molecule's susceptibility to degradative reactions like hydrolysis and oxidation.[2] An improperly buffered solution can lead to rapid degradation, resulting in loss of potency and the formation of potentially harmful impurities.

Q2: What are the key chemical features of this molecule that are sensitive to pH?

The structure contains two nitrogen atoms that act as weak bases:

  • A Primary Aliphatic Amine (-NH2): Located at the end of the propyl chain.

  • A Tertiary Amine (-N(CH3)-): Situated within the piperazine ring.

These two amines have distinct basicities and, therefore, different pKa values for their conjugate acids. The pH of the solution determines whether these groups are protonated (e.g., -NH3+, >N(CH3)H+-) or exist as the free base. This equilibrium is the key to understanding the molecule's behavior and stability profile.

Q3: What are the pKa values for this compound, and how do they influence stability?
  • The piperazine ring nitrogen (tertiary amine) is expected to have a pKa in the range of 8.5-9.5.

  • The primary amine on the propyl chain is expected to have a pKa in the range of 10.0-11.0.

The practical implication is that across a typical physiological and formulation pH range (pH 2-10), the molecule will exist as a mixture of mono-protonated and di-protonated species. The unprotonated (free base) form is generally more nucleophilic and thus more susceptible to certain degradation pathways, including oxidation.

Property Value Source
Chemical Formula C8H19N3[5][6]
Molecular Weight 157.26 g/mol [6]
CAS Number 4572-03-6[5][7]
Physical Form Liquid (Free Base)[5][7]
Estimated pKa1 ~8.5 - 9.5 (Piperazine Tertiary Amine)Derived from[3][4]
Estimated pKa2 ~10.0 - 11.0 (Primary Propyl Amine)Derived from typical alkylamines

Table 1: Physicochemical Properties and pKa Estimates.

Q4: What are the most probable degradation pathways I should be aware of?

For alkylamines, two primary degradation mechanisms are of concern in solution:

  • Oxidative Degradation: This is often the most significant pathway. The presence of dissolved oxygen, trace metal ions, or exposure to light can initiate oxidation. The tertiary amine within the piperazine ring can be particularly susceptible to forming N-oxides or undergoing dealkylation to yield secondary amines and aldehydes.[8][9][10]

  • Hydrolytic Degradation: While the C-N bonds are generally stable, extreme pH conditions (highly acidic or alkaline) and elevated temperatures can promote hydrolysis, although this is typically a slower process than oxidation for this class of compounds.[1]

Identifying these pathways is crucial. A forced degradation study is the standard method for elucidating these mechanisms and identifying potential degradants.

Q5: How do I select an appropriate buffer system for my stability study?

Buffer selection is not a trivial step; the buffer itself can influence the degradation rate.[11]

  • Match pKa to Target pH: Select a buffer system whose pKa is within ±1 pH unit of your target pH to ensure maximum buffering capacity.[12]

  • Avoid Catalysis: Some buffer species can act as catalysts. For example, phosphate and citrate buffers can sometimes participate in general acid-base catalysis. It is advisable to screen at least two different buffer systems (e.g., phosphate vs. a non-participatory buffer like HEPES) to rule out buffer-specific effects.

  • Consider Ionic Strength: Maintain a consistent ionic strength across all your study arms to ensure that any observed stability differences are due to pH and not variations in salt concentration.

pH Range Recommended Buffer System Considerations
3.0 - 5.0Citrate, AcetateCitrate can chelate metal ions, potentially reducing oxidative degradation.
6.0 - 8.0Phosphate, HEPES, HistidinePhosphate is common but can catalyze some reactions.[11] Histidine can sometimes offer a protective effect.[13]
8.0 - 10.0Borate, BicineBorate can form complexes with diols; not an issue here but good to be aware of.

Table 2: Common Buffer Systems for pH Stability Studies.

Q6: What are the recommended analytical methods for monitoring the stability of this compound?

A stability-indicating analytical method is required. This is a method that can accurately quantify the decrease in the parent compound concentration while simultaneously detecting and resolving its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability testing.[14] A reverse-phase C18 column with a gradient mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium formate or phosphate) is a typical starting point. A UV or PDA detector is standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential during method development and forced degradation studies to identify the mass of unknown degradation products, which helps in elucidating their structures.[15]

Experimental Protocols & Workflows

This section provides detailed methodologies for systematically determining the optimal pH for stability.

Workflow for pH Optimization

The overall process follows a logical sequence from broad screening to detailed kinetic analysis.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Analysis cluster_2 Phase 3: Optimization pKa pKa Determination (Protocol 1) pH_Rate pH-Rate Profile Study (Protocol 3) pKa->pH_Rate Guides buffer selection Forced Forced Degradation (Protocol 2) Analytical Develop Stability- Indicating Method (HPLC) Forced->Analytical Identifies degradants to resolve Data Analyze Data (Plot log(k) vs. pH) pH_Rate->Data Analytical->pH_Rate Required for quantification Optimal Identify Optimal pH Range (Region of minimum degradation) Data->Optimal

Figure 1: Workflow for systematic pH stability optimization.
Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under harsh conditions to identify likely degradation pathways and products, which is essential for developing a stability-indicating analytical method.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H2O2 to a final concentration of 3%.

    • Thermal: Heat the stock solution at 60°C.

    • Photolytic: Expose the stock solution to light that meets ICH Q1B guidelines.

  • Incubation: Incubate all samples at 40°C (except the thermal sample at 60°C) for 24 hours. Keep a control sample at 4°C in the dark.

  • Analysis: After incubation, neutralize the acid and base samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) and analyze by LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the parent peak area. Use the MS data to obtain the mass of the degradants.

Protocol 2: pH-Rate Profile Generation

Objective: To determine the degradation rate constant (k) at various pH values to identify the pH of maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 3, 5, 7, 9, 10). Refer to Table 2 for suggestions.

  • Sample Preparation: Spike a concentrated stock of the compound into each buffer to a final concentration of 100 µg/mL. Ensure the volume of the stock added is minimal (<1%) to not disturb the pH of the buffer.

  • Stability Chamber: Place all samples in a temperature-controlled oven at a designated stress temperature (e.g., 50°C).

  • Time Points: Pull aliquots from each sample at predetermined time points (e.g., T=0, 1, 3, 7, 14, and 28 days). Immediately quench the reaction by freezing or diluting in the mobile phase.

  • HPLC Analysis: Analyze all samples using the validated stability-indicating HPLC method.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the compound's concentration (ln[C]) versus time.

    • If the degradation follows first-order kinetics (which is common), the plot will be a straight line. The slope of this line is the negative of the observed rate constant (-k_obs).

    • Finally, create the pH-rate profile by plotting log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Hypothetical Degradation Pathways

Understanding potential degradation points is key to interpreting stability data. The diagram below illustrates plausible pathways based on established amine chemistry.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway (Extreme Conditions) Parent 3-(4-Methylpiperazin-1-yl) propan-1-amine N_Oxide Piperazine N-Oxide Parent->N_Oxide [O] Dealkylation De-methylated Piperazine + Formaldehyde Parent->Dealkylation [O] Cleavage Ring Opening or C-N Bond Cleavage Parent->Cleavage H+ / OH- High Temp

Figure 2: Plausible degradation pathways for the target molecule.

References

  • Title: The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers Source: Molecular Pharmaceutics - ACS Publications URL: [Link]

  • Title: Proposed pathway for the degradation of alkylamines in Pseudomonas strain BERT Source: ResearchGate URL: [Link]

  • Title: Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines Source: Environmental Science & Technology - ACS Publications URL: [Link]

  • Title: Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines Source: ResearchGate URL: [Link]

  • Title: Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines Source: PubMed URL: [Link]

  • Title: Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers Source: PubMed URL: [Link]

  • Title: The Stability Study of a Novel Phenylpiperazine Derivative Source: Isaac Scientific Publishing URL: [Link]

  • Title: Piperazine Source: Wikipedia URL: [Link]

  • Title: Analysis of Amine Solutions by Gas Chromatography Source: Bryan Research & Engineering, LLC URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: University of Regina URL: [Link]

  • Title: Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: The Science Behind Buffers: Why Stability Is Key in Experiments Source: kamgo URL: [Link]

  • Title: Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions with 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. This document is designed for researchers, chemists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile diamine building block. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your synthetic routes effectively.

The unique structure of this reagent—containing both a primary and a tertiary amine, and supplied as a hydrochloride salt—presents specific challenges that require careful consideration of reaction conditions. This guide addresses these issues in a direct question-and-answer format.

Section 1: Reagent Handling, Storage, and Initial Setup

Proper handling is the first line of defense against impurities and failed reactions. The quality of your starting material dictates the quality of your results.

Q1: How should I store and handle 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride to ensure its integrity?

Cause: The free base form of this amine is a combustible liquid that can be sensitive to air and light.[1][2] As a hydrochloride salt, it is more stable, but improper storage can still lead to degradation or water absorption, introducing impurities that can interfere with sensitive downstream reactions.

Solution:

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, ideally between 2-8°C.[3] Protect from light and store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or reaction with atmospheric CO₂.[1][2]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound can cause severe skin burns and eye damage. Handle in a chemical fume hood. When weighing and dispensing, work quickly to minimize exposure to atmospheric moisture.

Q2: My reaction is sluggish, with a significant amount of unreacted starting amine. I've checked all other reagents. Could the amine itself be the issue?

Cause: The most common reason for reaction failure is the acidic nature of the hydrochloride salt. The primary amine's nucleophilicity is neutralized by protonation. For it to react as a nucleophile (e.g., in an amide coupling or reductive amination), it must be converted to its free base form in situ.

Solution:

  • Stoichiometric Base Addition: You must add a sufficient amount of a suitable base to neutralize the hydrochloride salt and generate the free amine. A common mistake is using only a catalytic amount of base or failing to account for the HCl salt in stoichiometry.

  • Recommended Protocol: Before adding your electrophile (e.g., activated carboxylic acid, aldehyde), dissolve the amine hydrochloride in your anhydrous solvent and add at least 1.1 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Stir for 10-15 minutes to ensure complete deprotonation.[4] Some protocols may require more than one equivalent of base to also neutralize any acid produced during the reaction itself.[4]

cluster_prep Reagent Preparation cluster_reaction Reaction amine_hcl Amine HCl Salt (Non-nucleophilic) base Add ≥1.1 eq. Non-Nucleophilic Base (e.g., DIPEA) amine_hcl->base free_amine Free Amine (Nucleophilic) base->free_amine electrophile Add Electrophile (e.g., Activated Acid, Aldehyde) free_amine->electrophile Proceed to reaction product Desired Product

Caption: Deprotonation is a critical first step.

Section 2: Troubleshooting Amide Coupling Reactions

Amide coupling is the most common application for this reagent. Success hinges on proper activation of the carboxylic acid and careful control of reaction conditions to prevent side reactions.

Q3: I see a lot of my starting carboxylic acid remaining after the reaction, even with a coupling agent. What is causing this?

Cause: This points to the hydrolysis of your activated carboxylic acid intermediate. Most activating agents (e.g., carbodiimides, phosphonium, or uronium salts) form highly reactive species (like an O-acylisourea or active ester) that are sensitive to water. If moisture is present in the solvent, reagents, or glassware, it will compete with your amine and hydrolyze the intermediate back to the starting acid.

Solution:

  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Quality: Ensure your coupling reagents and additives are stored in desiccators and are not expired.

Q4: My chiral carboxylic acid is showing significant racemization. How can I minimize this?

Cause: Racemization during amide coupling occurs via the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize to a non-chiral form. This is often promoted by excessive heat or the use of a strong, nucleophilic base.

Solution:

  • Use Racemization-Suppressing Additives: Always use additives like 1-Hydroxybenzotriazole (HOBt) or, more modernly and safely, OxymaPure or COMU.[4][5] These additives react with the activated acid to form an active ester that is more stable and less prone to racemization than the initial intermediate.[6]

  • Control Temperature: Run the reaction at a lower temperature. Start the activation and coupling at 0°C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary for sterically hindered couplings.

  • Base Selection: Use a non-nucleophilic, hindered base like DIPEA instead of TEA.[4] Ensure you are not using a large excess of base, as this can accelerate racemization.

Table 1: Comparison of Common Coupling Reagents

Reagent SystemRelative ReactivityRacemization RiskByproduct RemovalKey Considerations
EDC / OxymaPure HighLowWater-soluble; easy aqueous extraction.A very common, effective, and safe alternative to HOBt.[4]
HATU / DIPEA Very HighVery LowWater-soluble.Excellent for difficult or sterically hindered couplings.
DIC / HOBt HighLowDiisopropylurea is soluble in most organic solvents.Better for solid-phase synthesis than DCC.[6]
DCC / HOBt HighLowDicyclohexylurea (DCU) is insoluble and precipitates, requiring filtration.Not suitable for solid-phase; DCU can be difficult to remove completely.[6]
Optimized Protocol: Amide Coupling with HATU
  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.

  • Activation: Stir the solution for 5-10 minutes at room temperature.

  • Amine Preparation: In a separate flask, dissolve 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.05 eq) in anhydrous DMF and add DIPEA (2.2 eq). Stir for 10 minutes.

  • Coupling: Add the amine/DIPEA solution to the activated carboxylic acid mixture dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt/Oxyma), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 3: Troubleshooting Reductive Amination Reactions

Reductive amination is a powerful method for forming C-N bonds. The primary amine of the title compound reacts with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine.

Q5: My reaction is incomplete, and I'm left with a mixture of starting materials and the intermediate imine. How can I drive it to completion?

Cause: This issue can stem from either incomplete imine formation or an inefficient reduction step. Imine formation is an equilibrium process, and the presence of water can shift the equilibrium back to the starting materials. The reduction step's efficiency depends on the choice and reactivity of the reducing agent.

Solution:

  • Optimize Imine Formation:

    • Water Removal: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to drive the equilibrium towards the imine.

    • pH Control: The reaction is often catalyzed by mild acid (e.g., acetic acid). However, the pH must be carefully controlled (typically 4-6) to facilitate imine formation without deactivating the amine nucleophile.

  • Choose the Right Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for one-pot reductive aminations.[7] It is mild enough not to reduce the aldehyde/ketone starting material but is highly effective at reducing the protonated imine (iminium ion). It is moisture-sensitive.

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that works well in protic solvents like methanol.[7] It is toxic and requires careful handling.

    • Sodium Borohydride (NaBH₄): This is a less selective reagent that can reduce the starting aldehyde/ketone.[7] If used, the imine must be fully formed first before the NaBH₄ is added, often in a separate step.

start Low Yield in Reductive Amination check_imine Is Imine Formation Complete? (TLC/LCMS) start->check_imine check_reduction Is Reduction Step Complete? check_imine->check_reduction Yes sol_imine1 Add Dehydrating Agent (e.g., MgSO₄, Sieves) check_imine->sol_imine1 No sol_red1 Use a More Effective Reducing Agent (e.g., STAB) check_reduction->sol_red1 No end Reaction Optimized check_reduction->end Yes sol_imine2 Optimize pH (catalytic AcOH) sol_imine1->sol_imine2 sol_imine2->end sol_red2 Increase Equivalents of Reducing Agent sol_red1->sol_red2 sol_red3 Increase Reaction Time or Temperature sol_red2->sol_red3 sol_red3->end

Caption: Troubleshooting workflow for reductive amination.

Optimized Protocol: One-Pot Reductive Amination with STAB
  • Preparation: In a round-bottom flask, dissolve 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous aprotic solvent like Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Deprotonation: Add DIPEA (1.1 eq) to neutralize the HCl salt. Stir for 10 minutes.

  • Imine Formation: Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any effervescence.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS until the imine intermediate is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract the aqueous layer three times with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Section 4: Purification Strategies

The product of reactions with this amine will be a polar, basic compound, which can present significant purification challenges.

Q6: My product streaks badly on silica gel chromatography, and I get poor separation from polar impurities. How can I improve this?

Cause: Basic amines interact strongly with the acidic silanol groups on the surface of standard silica gel.[8] This leads to tailing, streaking, and sometimes irreversible adsorption, resulting in poor separation and low recovery.

Solution:

  • Neutralize the Silica: Pre-treat the column or add a basic modifier to the eluent. A common practice is to add 0.5-2% triethylamine or ammonium hydroxide to the solvent system (e.g., DCM/Methanol).[8] This deactivates the acidic sites on the silica, allowing the basic compound to elute cleanly.

  • Use Amine-Functionalized Silica: For particularly difficult separations, use a commercially available amine-functionalized silica (KP-NH) cartridge.[8] This stationary phase provides a less acidic surface, greatly improving peak shape and separation for basic compounds.

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (C18) with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can be an effective alternative. The amine is protonated and elutes as a salt.

Q7: Is there a non-chromatographic method to purify my final product?

Cause: Chromatography can be time-consuming and may not be suitable for large-scale purifications.

Solution:

  • Purification via Salt Formation: This is an excellent and scalable alternative.

    • After an aqueous workup to remove water-soluble impurities, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or isopropanol).

    • Slowly add a solution of an acid (e.g., HCl in ether, or p-toluenesulfonic acid in isopropanol) dropwise.[9]

    • The corresponding ammonium salt of your product will often precipitate or crystallize out of the solution as a pure solid.

    • The solid can be collected by filtration, washed with cold solvent, and dried.[9] This method is highly effective at removing non-basic impurities. The free base can be regenerated later by treatment with a base if needed.

References
  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC. ([Link])

  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - PMC. ([Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. ([Link])

  • Reductive Amination - Common Conditions. ([Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. ([Link])

  • Coupling Reagents - Aapptec Peptides. ([Link])

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. ([Link])

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of molecules is paramou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of molecules is paramount. For compounds like 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride, a versatile building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone for identity and purity confirmation. This guide provides a comprehensive analysis of the expected ¹H NMR chemical shifts for this compound, a comparative discussion with related structures, and a detailed experimental protocol for acquiring high-quality spectral data.

Molecular Structure and Proton Environments

3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride possesses several distinct proton environments, the understanding of which is key to interpreting its ¹H NMR spectrum. The formation of the hydrochloride salt involves the protonation of one or both of the basic nitrogen atoms, which significantly influences the chemical shifts of adjacent protons due to the inductive effect of the positive charge. In an acidic medium, it is most likely that both the primary amine and the tertiary amine of the piperazine ring will be protonated, leading to a dihydrochloride salt.[1][2]

Diagram: Molecular Structure and Proton Assignments

Caption: Molecular structure of 3-(4-Methylpiperazin-1-yl)propan-1-amine dihydrochloride with proton assignments.

Predicted ¹H NMR Chemical Shifts and Comparative Analysis

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Justification and Comparison
h (CH₂-NH₃⁺) ~3.0 - 3.3Triplet (t)Protons adjacent to a protonated primary amine are significantly deshielded. This is a downfield shift compared to a typical aminopropane.
g (-CH₂-CH₂-CH₂-) ~2.0 - 2.3Multiplet (m)A typical aliphatic methylene group, appearing as a multiplet due to coupling with both neighboring CH₂ groups.
f (N-CH₂-CH₂-) ~3.3 - 3.6Triplet (t)These protons are adjacent to the protonated piperazine nitrogen, causing a significant downfield shift.
a, d (Piperazine CH₂) ~3.4 - 3.8Broad MultipletThe protons on the piperazine ring adjacent to the propyl chain will be deshielded by the protonated nitrogen.
b, c (Piperazine CH₂) ~3.4 - 3.8Broad MultipletThese protons are also on the piperazine ring and will be in a similar chemical environment to protons 'a' and 'd'. The signals for the piperazine protons often appear as a broad, complex multiplet.[5]
e (N-CH₃) ~2.9 - 3.2Singlet (s)The methyl group protons are deshielded by the adjacent protonated nitrogen, appearing as a sharp singlet. In related N-methylpiperazine compounds, this signal appears around 2.3 ppm in the free base form.[6]
NH₃⁺ and N⁺-H Variable (Broad)Singlet (s)The signals for the protons on the nitrogen atoms are often broad and their chemical shift is highly dependent on the solvent, concentration, and temperature. They may also exchange with residual water in the NMR solvent, leading to a very broad signal or no observable signal at all.[7]

Comparative Insights:

  • Effect of Protonation: The hydrochloride salt form is expected to show all proton signals at a downfield position compared to its free base, 3-(4-Methylpiperazin-1-yl)propan-1-amine. This is due to the inductive effect of the positively charged nitrogen atoms, which withdraws electron density from the surrounding protons.

  • Comparison with N-Methylpiperazine: The chemical shifts for the piperazine ring protons and the N-methyl group in 1-methylpiperazine are typically observed at lower ppm values (around 2.3-2.5 ppm for the ring protons and ~2.2 ppm for the methyl group) in a non-polar solvent.[8][9] The presence of the propylamino substituent and protonation in the title compound significantly alters this electronic environment.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.
  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of D₂O or DMSO-d₆). D₂O is a good choice as the compound is a salt and should be soluble. The use of D₂O will result in the exchange of the NH protons, which will therefore not be visible in the spectrum. If observation of the NH protons is desired, DMSO-d₆ is a suitable alternative.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
  • Tune and shim the instrument to ensure a homogeneous magnetic field.
  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
  • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to obtain pure absorption signals.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at ~4.79 ppm or DMSO-d₆ at ~2.50 ppm).
  • Integrate the signals to determine the relative number of protons for each peak.
  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to aid in structural assignment.

Diagram: ¹H NMR Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acquire Acquire FID (16-32 Scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Multiplicity Analysis integrate->analyze

Caption: A streamlined workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR spectrum of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride, offering valuable insights for researchers working with this compound. By understanding the influence of the molecular structure and the effects of protonation on chemical shifts, scientists can confidently interpret their experimental data. The provided protocol for data acquisition serves as a practical starting point for obtaining high-quality spectra, ensuring accurate structural verification and purity assessment.

References

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023). Vertex AI Search.
  • 2-Methylpiperazine(109-07-9) 1H NMR spectrum. ChemicalBook.
  • 1-Methylpiperazine(109-01-3) 1H NMR spectrum. ChemicalBook.
  • ¹H NMR spectra of compound 3a measured in five different solvents.
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine | 4572-03-6. Sigma-Aldrich.
  • 216144-65-9|3-(4-Methylpiperazin-1-yl)propan-1-amine dihydrochloride. BLDpharm.
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine | 4572-03-6. Tokyo Chemical Industry.
  • 1-Methylpiperazine | C5H12N2 | CID 53167. PubChem.
  • Table 4. Observed and calculated 1H NMR chemical shifts (δ, ppm) of 3H-phenoxazin-3-one derivatives. Apparent 3JH,H (Hz) in pa.
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine. CymitQuimica.
  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. MDPI.
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine | 4572-03-6. Tokyo Chemical Industry.
  • NMR shifts 1H -general.cdx. Chemistry Connected.
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine. Sigma-Aldrich.
  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.
  • ¹H NMR Chemical Shift.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

Sources

Comparative

HPLC Method Development for 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride: A Comparative Guide

The Analytical Challenge: Physicochemical Profiling 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride is a highly polar, multi-basic aliphatic amine. Structurally, it features a piperazine ring with a methyl substit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Physicochemical Profiling

3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride is a highly polar, multi-basic aliphatic amine. Structurally, it features a piperazine ring with a methyl substituent and a propylamine chain[1]. From a chromatographic perspective, this compound presents a triad of severe analytical challenges:

  • Extreme Hydrophilicity (LogP < 0): The molecule is highly polar. In standard Reversed-Phase Liquid Chromatography (RPLC), it fails to partition effectively into the hydrophobic stationary phase (e.g., C18), resulting in elution at or near the void volume ( t0​ ).

  • Multiple Basic Centers: Under typical acidic to neutral mobile phase conditions (pH 2–7), the primary amine and the tertiary amines of the piperazine ring are fully protonated. These positively charged centers interact strongly with residual, unendcapped acidic silanols on silica-based columns via secondary ion-exchange mechanisms, causing severe peak tailing and irreversible adsorption[2].

  • Lack of a Strong Chromophore: The absence of a conjugated π -system means the compound exhibits negligible UV absorbance above 220 nm, rendering standard UV detection highly susceptible to baseline drift and solvent interference.

To overcome these limitations, analytical scientists must pivot away from standard RPLC and employ specialized chromatographic modes that leverage the molecule's polarity and charge.

Comparative Evaluation of Chromatographic Modes

To objectively evaluate the best approach for this compound, we must compare the mechanistic causality, advantages, and limitations of three primary separation strategies.

A. High-pH Reversed-Phase Liquid Chromatography (High-pH RPLC)

By raising the mobile phase pH above the compound's highest pKa​ (typically >10 for aliphatic amines), the basic nitrogen centers are deprotonated, neutralizing the molecule. This increases its hydrophobicity and allows for standard partitioning into a C18 phase[3].

  • Causality: Neutralizing the analyte eliminates electrostatic repulsion and silanol interactions, improving both retention and peak shape.

  • Limitation: Requires specialized, high-pH stable columns (e.g., hybrid silica or polymer-based). Furthermore, high pH can suppress the ionization efficiency in positive-mode Electrospray Ionization (ESI+) Mass Spectrometry, though some modern sources indicate basic compounds can still form abundant positive ions at high pH[3].

B. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier technique for retaining highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[4].

  • Causality: The aqueous component of the mobile phase forms a water-rich liquid layer on the polar stationary phase. The polar basic amine preferentially partitions into this aqueous layer[5]. The high organic content enhances ESI+ MS desolvation, making HILIC exceptionally sensitive for bioanalytical LC-MS/MS applications[6].

  • Limitation: HILIC is highly sensitive to the sample diluent; injecting the sample in highly aqueous diluents will disrupt the water-rich layer, causing peak distortion.

C. Mixed-Mode Cation Exchange (MMC)

Mixed-mode chromatography utilizes a stationary phase that combines two retention mechanisms—typically a hydrophobic alkyl chain (reversed-phase) and an ionic functional group (cation exchange)[7][8].

  • Causality: For our piperazine derivative, the carbon backbone interacts hydrophobically with the alkyl chains, while the protonated basic nitrogens interact electrostatically with the negatively charged cation-exchange ligands (e.g., sulfonic acid groups)[2]. This orthogonal selectivity allows chromatographers to independently tune retention: organic modifier controls hydrophobic retention, while buffer concentration (ionic strength) controls electrostatic retention.

HPLC_Decision Start Polar Basic Amine (e.g., Piperazine derivative) Q1 Is LogP < 0? Start->Q1 RPLC Standard RPLC (High pH or Endcapped C18) Q1->RPLC No (Hydrophobic) Q2 MS Detection Required? Q1->Q2 Yes (Hydrophilic) HILIC HILIC (Amide/Silica + High ACN) Q2->HILIC Yes (High MS Sensitivity) MMC Mixed-Mode Cation Exchange (RP + SCX/WCX) Q2->MMC Yes (Orthogonal Selectivity) IP_RPLC Ion-Pairing RPLC (Requires Volatile IP Agent) Q2->IP_RPLC No (UV/CAD acceptable)

Decision tree for selecting the optimal HPLC mode for polar basic amines.

Quantitative Data & Performance Comparison

The following table synthesizes the expected performance metrics when analyzing 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride across different chromatographic modes.

ParameterStandard RPLC (Low pH)High-pH RPLCHILICMixed-Mode Cation Exchange (MMC)
Retention Factor ( k′ ) < 0.5 (Void elution)2.0 - 4.03.0 - 8.04.0 - 10.0
Peak Symmetry ( Tf​ ) > 2.0 (Severe tailing)1.0 - 1.31.0 - 1.21.0 - 1.2
Primary Retention Mechanism Hydrophobic (Weak)HydrophobicHydrophilic PartitioningHydrophobic + Electrostatic
MS Compatibility Excellent (but poor retention)ModerateExceptional Good (Requires volatile buffers)
Equilibration Time ~10 Column Volumes (CV)~10 CV>20 CV ~15 CV
Sample Diluent Sensitivity LowLowHigh (Must be >70% Organic) Moderate

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes built-in system suitability checks to verify the mechanistic stability of the separation.

Protocol A: HILIC Method Development (Optimized for LC-MS/MS)

Because the analyte is highly polar, HILIC provides the best retention and MS sensitivity[4][6].

Step 1: Column & Mobile Phase Selection

  • Column: Amide-bonded or Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: The buffer controls the ionization state of the analyte and prevents secondary interactions. A minimum of 3% water is strictly required to maintain the stationary phase hydration layer[4][5].

  • Mobile Phase B (Organic): 100% Acetonitrile.

Step 2: Gradient Design

  • Start at 90% B (highly retentive for HILIC).

  • Ramp down to 60% B over 10 minutes. Causality: In HILIC, increasing the aqueous phase (A) increases elution strength.

Step 3: Sample Preparation & Injection

  • Critical Step: Dissolve the 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride standard in a diluent matching the starting mobile phase (e.g., 90% Acetonitrile / 10% Water). Injecting in 100% water will cause catastrophic peak splitting.

Step 4: System Validation Criteria

  • Calculate the Retention Factor ( k′ ). The method is validated if k′>2.0 . If k′<2.0 , increase the starting percentage of Acetonitrile to 95%.

  • Check USP Tailing Factor ( Tf​ ). If Tf​>1.5 , increase the ammonium formate concentration to 20 mM to better shield the stationary phase.

Protocol B: Mixed-Mode Cation Exchange (MMC) Method Development

If HILIC equilibration times are too long or sample diluent constraints are problematic, MMC is the superior alternative[7][8].

Step 1: Column & Mobile Phase Selection

  • Column: RP/SCX Mixed-Mode Column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

Step 2: Isocratic or Gradient Optimization

  • Unlike RPLC, increasing the organic modifier in MMC will elute the hydrophobic portion, but the electrostatic interaction will remain strong.

  • Causality: To elute the multi-basic piperazine derivative, you must increase the ionic strength or adjust the pH. Run a gradient from 10% B to 50% B, while simultaneously increasing the buffer concentration from 20 mM to 100 mM Ammonium Acetate.

Step 3: System Validation Criteria

  • Inject a neutral marker (e.g., toluene) to map the hydrophobic retention ( tR​1 ).

  • Inject the basic amine. The difference in retention time between the neutral marker and the basic amine quantifies the electrostatic contribution of the column.

MMC_Mechanism cluster_StationaryPhase Mixed-Mode Stationary Phase Analyte 3-(4-Methylpiperazin-1-yl) propan-1-amine (Protonated Amines) Hydrophobic Alkyl Chain (C18/C8) Hydrophobic Interaction Analyte->Hydrophobic Carbon Backbone Ionic Cation Exchange Group (SO3- or COO-) Electrostatic Interaction Analyte->Ionic Basic Nitrogens (+)

Mechanistic interaction of a polar basic amine within a Mixed-Mode Cation Exchange system.

Detection Strategies

Because 3-(4-Methylpiperazin-1-yl)propan-1-amine lacks a strong chromophore, traditional UV detection at 254 nm will yield no signal.

  • Mass Spectrometry (LC-MS/MS): The optimal choice. The multiple basic nitrogens ensure highly efficient protonation [M+H]+ in ESI+ mode. HILIC mobile phases (high acetonitrile, volatile formate buffers) provide the best desolvation efficiency and lowest limits of detection[6].

  • Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD): If MS is unavailable, CAD or ELSD serve as excellent universal detectors for this non-volatile analyte. Crucial Rule: When using CAD/ELSD, all mobile phase additives (including the ion-pairing agents or buffers used in MMC and HILIC) must be strictly volatile (e.g., ammonium formate, ammonium acetate, or trifluoroacetic acid). Non-volatile salts like sodium phosphate will permanently foul the detector.

  • Low-Wavelength UV (205 - 210 nm): Only viable if the sample matrix is exceptionally clean. At these wavelengths, baseline drift during gradient elution is severe, and trace organic impurities in the mobile phase will cause significant interference.

References

  • Fisher Scientific.Triethylamine (HPLC), Fisher Chemical™ (Contains specs for 3-(4-methylpiperazin-1-yl)propan-1-amine).
  • Cytiva.Fundamentals of mixed mode (multimodal) chromatography.
  • Thermo Fisher Scientific.Mixed-Mode Chromatography.
  • Chromatography Online.Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications.
  • Chromatography Online.Mixed-Mode Chromatography—A Review.
  • Thermo Fisher Scientific.HILIC Method Development in a Few Simple Steps.
  • MAC-MOD Analytical.ACE HILIC Method Development Guide.
  • HPST.Analysis of Drugs of Abuse at Low and High pH Using an Agilent Poroshell HPH C18 by LC/MS.

Sources

Comparative

3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride vs 1-(2-aminoethyl)piperazine in drug design

A Senior Application Scientist's Guide: Selecting the Optimal Piperazine Linker for Drug Design A Comparative Analysis of 3-(4-Methylpiperazin-1-yl)propan-1-amine and 1-(2-aminoethyl)piperazine In the intricate process o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide: Selecting the Optimal Piperazine Linker for Drug Design

A Comparative Analysis of 3-(4-Methylpiperazin-1-yl)propan-1-amine and 1-(2-aminoethyl)piperazine

In the intricate process of drug design, the selection of appropriate linkers and scaffolds is a critical decision that profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. Among the most versatile building blocks, piperazine derivatives are frequently employed for their ability to enhance aqueous solubility, modulate basicity, and provide synthetically tractable handles for further modification. This guide provides an in-depth comparison of two commonly used piperazine-based linkers: 3-(4-Methylpiperazin-1-yl)propan-1-amine (herein referred to as MMPPA ) and 1-(2-aminoethyl)piperazine (herein referred to as AEP ), offering experimental insights to guide rational drug design.

Part 1: Physicochemical Profile and Structural Analysis

At first glance, MMPPA and AEP share a common piperazine core and a terminal primary amine. However, their subtle structural distinctions—the linker length and the presence of an N-methyl group—lead to significant differences in their physicochemical properties, which in turn dictate their suitability for specific applications.

Property3-(4-Methylpiperazin-1-yl)propan-1-amine (MMPPA)1-(2-aminoethyl)piperazine (AEP)Rationale for Difference
Molecular Formula C8H19N3[1]C6H15N3MMPPA has an additional methyl and propyl group compared to AEP's ethyl group.
Molecular Weight 157.26 g/mol [2]129.21 g/mol [3]Higher carbon and hydrogen count in MMPPA.
Topological Polar Surface Area (TPSA) 35.1 Ų (Calculated)41.3 Ų[4]The tertiary amine in MMPPA is less polar than the secondary amine in AEP.
cLogP (Calculated) -0.5 to -0.2 (Estimated)-1.3[4]The N-methyl group and longer alkyl chain in MMPPA increase lipophilicity.
Hydrogen Bond Donors 1 (Primary Amine)2 (Primary and Secondary Amines)AEP possesses an additional N-H group on the piperazine ring.
Hydrogen Bond Acceptors 3 (All Nitrogens)3 (All Nitrogens)Both molecules have three nitrogen atoms capable of accepting hydrogen bonds.
Basicity (pKa) pKa1 ~9.8 (propylamine), pKa2 ~8.5 (piperazine N), pKa3 ~4.5 (N-methylpiperazine N) (Estimated)pKa1 ~9.7 (ethylamine), pKa2 ~9.0 (piperazine N-H), pKa3 ~5.0 (piperazine N) (Estimated)The electron-donating methyl group slightly reduces the basicity of the adjacent nitrogen in MMPPA. The secondary amine in AEP is more basic than the tertiary amine in MMPPA.

dot digraph "Figure_1_Chemical_Structures" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

// MMPPA Structure mmp_name [label="3-(4-Methylpiperazin-1-yl)propan-1-amine (MMPPA)", pos="1.5,1.5!"]; mmp_mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=78308&t=l", label="", pos="1.5,0!"];

// AEP Structure aep_name [label="1-(2-aminoethyl)piperazine (AEP)", pos="4.5,1.5!"]; aep_mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8795&t=l", label="", pos="4.5,0!"]; } dot Caption: Figure 1: Comparative chemical structures of MMPPA and AEP.

Part 2: Comparative Impact in Drug Design Applications

The choice between MMPPA and AEP hinges on the specific design objectives for the drug candidate, whether optimizing for metabolic stability, target engagement, or solubility.

Metabolic Stability: The N-Methyl Advantage

A primary metabolic liability for many piperazine-containing drugs is N-dealkylation of the piperazine ring nitrogen.[5] The secondary amine (N-H) in AEP is a prime site for Phase I metabolism by cytochrome P450 enzymes, leading to rapid clearance.

MMPPA offers a distinct advantage here. The N-methyl group on the piperazine ring sterically hinders and electronically deactivates the nitrogen, significantly reducing the rate of N-dealkylation.[5] This "metabolic blocking" strategy can substantially increase the compound's half-life and overall exposure in vivo.

  • Causality: The C-H bonds on the N-methyl group are less readily oxidized compared to the N-H bond of a secondary amine. This modification forces metabolism to other, potentially less favorable, positions on the molecule, often slowing the overall rate of clearance. While N-demethylation can still occur, it is frequently a slower process than the dealkylation of a secondary amine.

Solubility and Permeability: A Trade-Off

Aqueous solubility is paramount for oral absorption and formulation. Here, the properties of AEP are generally more favorable.

  • AEP's Higher Solubility: With a lower cLogP and an additional hydrogen bond donor, AEP is inherently more hydrophilic and typically exhibits greater aqueous solubility.[3][4] This can be crucial for achieving desired concentrations in in vitro assays and for developing oral dosage forms.

  • MMPPA's Increased Lipophilicity: The addition of a methyl group and an extra methylene in the linker makes MMPPA more lipophilic. While this may slightly decrease aqueous solubility, it can improve passive membrane permeability, a key factor for crossing the gastrointestinal tract or the blood-brain barrier.[6] The lower TPSA of MMPPA also suggests better potential for membrane permeation.

The selection is therefore a balancing act. If poor solubility is a primary project hurdle, AEP is the logical starting point. If the goal is to enhance membrane penetration and the parent scaffold is already sufficiently soluble, MMPPA may provide a superior profile.

Pharmacodynamics and Target Engagement

The linker's length and flexibility are critical for positioning a pharmacophore optimally within a target's binding site.[7][8][9]

  • Linker Length: MMPPA's three-carbon (propyl) linker provides greater length and rotational freedom compared to AEP's two-carbon (ethyl) linker. This can be advantageous for spanning a larger distance between two recognition pockets on a target protein or for avoiding steric clashes.[10] Conversely, the shorter, more constrained ethyl linker of AEP might be ideal for enforcing a specific conformation required for high-affinity binding, minimizing the entropic penalty upon binding.[10]

  • Basicity and Ionic Interactions: The terminal primary amines of both molecules will be protonated at physiological pH (7.4), allowing for strong ionic interactions with acidic residues like aspartate or glutamate in a binding pocket. The subtle differences in the pKa of the piperazine nitrogens can also influence secondary interactions and the overall charge state of the molecule, which can be fine-tuned to optimize binding and selectivity.

dot digraph "Figure_2_Decision_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

// Nodes start [label="Project Goal Defined", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; stability_check [label="Is Metabolic Stability\na Key Hurdle?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solubility_check [label="Is Poor Solubility\na Major Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; linker_check [label="Does Target Require\nLonger/Flexible Linker?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

use_mmp [label="Prioritize MMPPA\n(N-Methylated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_aep [label="Prioritize AEP\n(Shorter, More Polar)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

evaluate_both [label="Evaluate Both Linkers\nEmpirically", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> stability_check;

stability_check -> use_mmp [label=" Yes"]; stability_check -> solubility_check [label="No"];

solubility_check -> use_aep [label=" Yes"]; solubility_check -> linker_check [label="No"];

linker_check -> use_mmp [label=" Yes"]; linker_check -> evaluate_both [label="Uncertain"];

use_aep -> evaluate_both [style=dashed, label="Consider MMPPA if\npermeability is poor"]; use_mmp -> evaluate_both [style=dashed, label="Consider AEP if\nsolubility becomes an issue"]; } dot Caption: Figure 2: Decision workflow for selecting between MMPPA and AEP.

Part 3: Experimental Protocols for Comparative Evaluation

To make an evidence-based decision, the following head-to-head experimental comparisons are recommended. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Kinetic Solubility Assessment (Turbidimetric Method)

This high-throughput assay rapidly assesses the solubility of compounds as they precipitate out of an aqueous buffer from a DMSO stock solution.[11][12]

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds (MMPPA-conjugate and AEP-conjugate) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Aqueous Dilution: Add phosphate-buffered saline (PBS, pH 7.4) to each well, diluting the DMSO concentration to a final, constant level (e.g., 1-2%). This rapid solvent shift will cause poorly soluble compounds to precipitate.[12]

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.[11][12]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or by reading absorbance at a high wavelength (e.g., 620 nm) on a plate reader.[11][12]

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity reading is not significantly above the background (buffer + DMSO only).

  • Trustworthiness Check: Include control compounds with known high (e.g., hydrocortisone) and low (e.g., ketoconazole) solubility to validate the assay performance.[12]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a cell-free assay that models passive diffusion across a lipid membrane, providing a measure of a compound's intrinsic permeability.[6][13][14]

Methodology:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a synthetic lipid solution (e.g., phosphatidylcholine in dodecane) and allow the solvent to evaporate, forming an artificial membrane.[13]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4) containing a small percentage of DMSO to act as a sink.[13]

  • Prepare Donor Plate: Add the test compounds (MMPPA-conjugate and AEP-conjugate) to the donor plate wells at a known concentration (e.g., 10-100 µM).

  • Create Sandwich: Place the donor plate onto the acceptor plate, creating a "sandwich" where the only path between the plates is through the artificial membrane.[15]

  • Incubation: Incubate the sandwich assembly for a defined period (e.g., 4-18 hours) at room temperature.[6][16]

  • Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[13][14]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the concentrations in the donor and acceptor wells and known assay parameters (volume, surface area, incubation time).

  • Trustworthiness Check: Run high-permeability (e.g., testosterone) and low-permeability (e.g., Lucifer Yellow) controls to define the dynamic range of the assay and check membrane integrity.[13][14]

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are highly concentrated in liver microsomes.[17][18]

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine liver microsomes (human or rat), a NADPH regenerating system (cofactor for CYP enzymes), and buffer (e.g., potassium phosphate, pH 7.4).[17][19]

  • Pre-incubation: Pre-incubate the mixture at 37°C to activate the enzymes.

  • Initiate Reaction: Add the test compound (MMPPA-conjugate or AEP-conjugate) at a low concentration (e.g., 1 µM) to start the reaction.[20]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17][20]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Trustworthiness Check: Include control compounds with known high (e.g., verapamil) and low (e.g., warfarin) metabolic turnover to ensure the microsomal batch is active and the assay is performing as expected.

dot digraph "Figure_3_Experimental_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

// Nodes Compound_A [label="AEP-Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_B [label="MMPPA-Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"];

Solubility [label="Protocol 1:\nKinetic Solubility Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Permeability [label="Protocol 2:\nPAMPA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Protocol 3:\nMetabolic Stability Assay", fillcolor="#34A853", fontcolor="#FFFFFF"];

Decision [label="Select Optimal\nLinker", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges {Compound_A, Compound_B} -> Solubility; Solubility -> Permeability; Permeability -> Metabolism; Metabolism -> Decision; } dot Caption: Figure 3: Sequential workflow for experimental compound evaluation.

Conclusion and Recommendation

The choice between 3-(4-Methylpiperazin-1-yl)propan-1-amine (MMPPA) and 1-(2-aminoethyl)piperazine (AEP) is a classic medicinal chemistry decision that balances competing properties.

  • Choose AEP as a default or when initial leads suffer from poor aqueous solubility . Its higher polarity and additional hydrogen bond donor make it an excellent tool for improving this key property. However, be prepared to address potential metabolic instability at the piperazine N-H.

  • Choose MMPPA when metabolic stability is a primary concern or when seeking to improve membrane permeability . The N-methyl group serves as an effective metabolic block against N-dealkylation, often leading to a significantly improved pharmacokinetic profile. The longer propyl linker also offers different spatial and flexibility options for optimizing target engagement.

Ultimately, the most effective strategy is empirical evaluation. By synthesizing analogs with both linkers and subjecting them to the rigorous, comparative assays outlined above, researchers can make a data-driven decision that best aligns with the project's goals, accelerating the journey toward a successful drug candidate.

References

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • Shewmake, T. A., et al. (2008). Effects of Linker Length and Flexibility on Multivalent Targeting. Biomacromolecules, 9(11), 3057–3064. [Link]

  • ResearchGate. Effects of Linker Length and Flexibility on Multivalent Targeting. [Link]

  • Arizona State University. Effects of linker length and flexibility on multivalent targeting. [Link]

  • PubMed. Effects of linker length and flexibility on multivalent targeting. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Asanuma, H., et al. (2009). The effect of linker length on binding affinity of a photoswitchable molecular glue for DNA. Bioorganic & Medicinal Chemistry Letters, 19(6), 1753-1756. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • YouTube. Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. [Link]

  • Wikipedia. Aminoethylpiperazine. [Link]

  • PMC. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • Veeprho. 1-(2-Aminoethyl)piperazine | CAS 140-31-8. [Link]

  • PubChem. Aminoethylpiperazine. [Link]

  • ACS Publications. Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. [Link]

  • RSC Publishing. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. [Link]

  • Semantic Scholar. Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro from N-Alkyl Piperazine Analogs. [Link]

  • PubChem. 3-(4-Ethylpiperazin-1-yl)propan-1-amine. [Link]

  • R Discovery. N-methylpiperazine Research Articles. [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • ChemInfo. 3-(4-Methylpiperazin-1-yl)propan-1-ol hydrochloride — Chemical Substance Information. [Link]

Sources

Validation

FTIR Spectral Analysis and Form Selection: 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride vs. Free Base

Executive Summary For drug development professionals and synthetic chemists, the selection between a free base and its corresponding salt form is a critical formulation milestone. 3-(4-Methylpiperazin-1-yl)propan-1-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the selection between a free base and its corresponding salt form is a critical formulation milestone. 3-(4-Methylpiperazin-1-yl)propan-1-amine (CAS 4572-03-6)[1], a widely used precursor in pharmaceutical synthesis, is frequently converted into its hydrochloride (HCl) salt to enhance aqueous solubility, chemical stability, and bioavailability.

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy serves as a non-destructive, high-resolution technique to validate this salt formation[2]. This guide objectively compares the FTIR spectral profile of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride against its free base alternative, detailing the mechanistic causality behind the spectral shifts and providing a self-validating experimental protocol for your laboratory.

Mechanistic Causality: Why Salt Formation Alters the FTIR Spectrum

Understanding the spectral differences between the free base and the HCl salt requires analyzing the protonation state of the molecule's nitrogen centers. The molecule contains a primary aliphatic amine (-NH₂) and a tertiary piperazine ring.

  • Free Base Dynamics : In its unprotonated state, the primary amine (-NH₂) exhibits a characteristic sharp doublet in the high-frequency region (typically 3400–3300 cm⁻¹) due to asymmetric and symmetric N-H stretching vibrations[3]. The aliphatic C-H stretches from the propyl chain and piperazine ring remain clearly resolved just below 3000 cm⁻¹.

  • Hydrochloride Salt Dynamics : Upon treatment with hydrochloric acid, the primary amine is protonated to form an ammonium ion (-NH₃⁺), and the tertiary nitrogens may also protonate to form R₃NH⁺[4]. This fundamental change in the dipole moment and the introduction of strong hydrogen bonding with the chloride counterion (Cl⁻) drastically alters the spectrum. The sharp -NH₂ doublet disappears, replaced by a massive, broad absorption band spanning from 3200 cm⁻¹ down to 2500 cm⁻¹ (often centered near 3000 cm⁻¹)[5],[4]. Furthermore, the N-H bending (deformation) vibrations for the protonated amine intensify and shift into the 1620–1560 cm⁻¹ region[5].

Comparative Data: Hydrochloride Salt vs. Free Base

The following table summarizes the quantitative spectral shifts observed when comparing the free base to the hydrochloride salt. This acts as a diagnostic checklist for confirming successful salt formation.

Spectral Region (cm⁻¹)Free Base (3-(4-Methylpiperazin-1-yl)propan-1-amine)Hydrochloride Salt FormVibrational Assignment & Causality
3400 – 3300 Present (Sharp Doublet)Absent Asymmetric/symmetric N-H stretch of the free primary amine (-NH₂)[3].
3200 – 2500 AbsentPresent (Broad, intense, multi-peak band)N-H stretching of the protonated amine (-NH₃⁺ / R₃NH⁺). Broadening is caused by strong hydrogen bonding with Cl⁻[5],[4],[6].
2950 – 2800 Present (Distinct peaks)Obscured / OverlappedAliphatic C-H stretching (propyl chain, piperazine methyl). In the salt, this is often swallowed by the broad -NH₃⁺ band.
1620 – 1560 Weak to Moderate (~1600 cm⁻¹)Strong (~1580 cm⁻¹)N-H bending (deformation). Intensifies significantly upon protonation to -NH₃⁺[5].
1250 – 1000 ModerateShifted / ModerateC-N stretching of the aliphatic chain and piperazine ring[3]. Shifts slightly due to the inductive effect of the protonated nitrogens.

Experimental Methodology: ATR-FTIR Validation Protocol

To ensure trustworthiness and reproducibility, the following self-validating ATR-FTIR protocol should be used to screen the salt forms. ATR-FTIR is preferred over traditional KBr pellet methods as it prevents moisture absorption (hygroscopicity) that could artificially broaden the O-H/N-H stretching regions[2].

Step 1: System Initialization and Background Collection

  • Action : Clean the ATR crystal (typically Diamond or ZnSe) with isopropyl alcohol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality : Removes atmospheric water vapor and CO₂ interferences, ensuring that any broad bands observed in the 3000 cm⁻¹ region are strictly from the sample's protonated amines, not ambient humidity.

Step 2: Sample Application and Pressure Optimization

  • Action : Place 2–5 mg of the solid hydrochloride salt (or a drop of the liquid free base) directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Causality : The evanescent wave in ATR only penetrates 0.5 to 2 microns into the sample. Intimate contact is required to achieve a high signal-to-noise ratio, particularly for resolving the complex -NH₃⁺ multi-peak structure between 3200–2500 cm⁻¹.

Step 3: Spectral Acquisition

  • Action : Acquire the spectrum using 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

  • Causality : Co-adding 64 scans statistically reduces random detector noise, which is critical for identifying the weaker C-N stretching bands (1250–1000 cm⁻¹) against the baseline.

Step 4: Data Processing and Validation

  • Action : Apply an ATR correction algorithm and baseline correction. Overlay the spectrum with the free base reference.

  • Causality : ATR correction accounts for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in ATR). Validation is achieved if the 3400 cm⁻¹ doublet is completely depleted, confirming 100% conversion to the HCl salt.

Workflow Visualization: Salt Screening & FTIR Validation

G N1 Synthesize Free Base 3-(4-Methylpiperazin-1-yl)propan-1-amine N2 HCl Salt Formation (Protonation of Amines) N1->N2 Add HCl N3 ATR-FTIR Spectroscopy (Non-destructive Analysis) N1->N3 Analyze Free Base N2->N3 Analyze HCl Salt N4 Spectral Comparison (Peak Shifts & Broadening) N3->N4 N5 Confirm -NH3+ Formation (Broad 3200-2500 cm⁻¹) N4->N5 Salt Form Profile N6 Confirm Free -NH2 (Doublet 3400-3300 cm⁻¹) N4->N6 Free Base Profile

Experimental workflow for synthesizing and validating the HCl salt form using ATR-FTIR spectroscopy.

References

  • National Center for Biotechnology Information. "1-(3-Aminopropyl)-4-methylpiperazine | C8H19N3 | CID 78328". PubChem. URL:[Link]

  • Heacock, R. A., and L. Marion. "The Infrared Spectra of Secondary Amines and Their Salts". Canadian Science Publishing. URL:[Link]

  • Smith, Brian C. "Organic Nitrogen Compounds V: Amine Salts". Spectroscopy Online. URL:[Link]

  • Marcelo, M. C., et al. "ATR-FTIR spectra of the standards of four adulterant substances". ResearchGate. URL:[Link]

  • Chemistry LibreTexts. "24.10: Spectroscopy of Amines". LibreTexts. URL:[Link]

  • Kazarian, Sergei G., et al. "Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging". ACS Publications. URL: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride

Introduction In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The validation of analytical procedures is the cornerstone of a robust quality control system,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The validation of analytical procedures is the cornerstone of a robust quality control system, ensuring that every measurement is reliable, reproducible, and fit for its intended purpose. This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride, a key intermediate or active pharmaceutical ingredient (API) characterized by its piperazine and primary amine functionalities.

The imperative for rigorous validation is underscored by global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] Adherence to guidelines such as ICH Q2(R2) is not merely a regulatory hurdle but a scientific necessity to guarantee the identity, strength, quality, and purity of pharmaceutical products.[1][5][6][7] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and experimental frameworks to navigate the selection and validation of the most appropriate analytical techniques for this specific analyte.

The Regulatory Pillar: Understanding Validation Parameters

Before delving into a comparative analysis of techniques, it is crucial to establish the universal parameters that define a validated method. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[8][9][10] These core characteristics, as outlined in the ICH guidelines, form a self-validating system where each parameter contributes to the holistic assurance of the method's performance.

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][8][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of test results obtained by the method to the true value.[5][11] It is often assessed using recovery studies of a known quantity of the analyte in a sample matrix.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories.

  • Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride depends on the analytical objective, whether it is for bulk assay, trace impurity analysis, or stability testing. The molecule's structure—a non-volatile, polar amine hydrochloride—guides the choice of appropriate methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and powerful separation technique, particularly suitable for non-volatile, polar, or thermally unstable compounds, making it a primary choice for analyzing amine compounds.[12]

  • Principle of Causality: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like an amine hydrochloride, Reversed-Phase HPLC (RP-HPLC) using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer) is the most common approach. The hydrochloride salt ensures good aqueous solubility.

  • Detection Considerations:

    • UV Detection: The analyte lacks a significant chromophore, leading to poor sensitivity with UV detection. To overcome this, derivatization with a UV-absorbing agent like dansyl chloride can be employed.[13] However, this adds a step to sample preparation and can introduce variability.

    • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer offers high sensitivity and unparalleled specificity. It can definitively identify the analyte and its impurities based on their mass-to-charge ratio, making it ideal for impurity profiling and trace-level quantification.[14]

  • Advantages: High resolution, excellent quantitative performance (accuracy and precision), and suitability for both assay and impurity determination.

  • Limitations: The need for derivatization for sensitive UV detection can be a drawback. LC-MS systems have higher operational costs and complexity.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[12] Direct analysis of amine hydrochlorides by GC is generally not feasible due to their low volatility and thermal instability.

  • Principle of Causality: GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[12] To make 3-(4-Methylpiperazin-1-yl)propan-1-amine amenable to GC analysis, two steps are necessary: first, converting the hydrochloride salt to the free base, and second, derivatization to increase volatility and reduce polarity. This derivatization step is critical for successful GC analysis of many amines.[12]

  • Detection Considerations:

    • Flame Ionization Detector (FID): Provides good sensitivity for carbon-containing compounds but lacks specificity.

    • Mass Spectrometry (GC-MS): The gold standard for GC detection, providing structural information and high specificity, which is invaluable for identifying unknown impurities.[12][15]

  • Advantages: High separation efficiency, especially with capillary columns. GC-MS offers definitive identification.

  • Limitations: The mandatory and often complex derivatization process increases sample preparation time and potential for error. Not suitable for thermally labile degradation products.

Titrimetric Methods

Titrimetry is a classic, absolute analytical technique that can be highly accurate and precise for assaying the bulk substance.

  • Principle of Causality:

    • Acid-Base Titration: The amine groups in the molecule can be titrated with a standardized acid (if in free base form), or more commonly, the hydrochloride salt can be assayed by titrating the chloride ion. Argentometric titration (using silver nitrate) or mercurimetric titration can determine the chloride content.[16][17] Alternatively, non-aqueous acid-base titration can be used to directly quantify the amine functionality.

    • Potentiometric Titration: Using an electrode to monitor the titration progress allows for a more accurate and objective determination of the equivalence point compared to colorimetric indicators, especially in non-aqueous media.[18]

  • Advantages: High accuracy and precision for assaying pure substances, low cost, and simple instrumentation. It is often a primary method found in pharmacopoeias.

  • Limitations: Lacks specificity; it will quantify any acidic or basic species present, making it unsuitable for impurity analysis or analysis in complex matrices.[19] It also has significantly lower sensitivity compared to chromatographic methods.

Spectrophotometric Methods

UV-Visible spectrophotometry is a simple and cost-effective technique, though its application here has specific requirements.

  • Principle of Causality: This method relies on the absorption of light by the analyte. As the target molecule has poor intrinsic UV absorbance, direct quantification is impractical. The strategy involves a chemical reaction to form a colored complex (a chromophore) that can be measured.[20] For piperazine derivatives, reactions with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can form charge-transfer complexes with distinct absorbance maxima.[21]

  • Advantages: Rapid, inexpensive, and accessible instrumentation.

  • Limitations: Prone to interference from other substances that can react with the complexing agent or absorb at the same wavelength, leading to poor specificity. The derivatization reaction must be carefully controlled for reproducibility.

Quantitative Data Summary

The table below provides a comparative overview of the expected performance of these analytical techniques for the validation of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. The values represent typical performance characteristics achievable under optimized conditions.

Parameter RP-HPLC (UV with Derivatization) GC-MS (with Derivatization) Titrimetry (Potentiometric) Spectrophotometry (Colorimetric)
Primary Use Assay, Impurity ProfilingAssay, Impurity IdentificationBulk AssayBulk Assay
Specificity HighVery HighLowLow to Moderate
Linearity (R²) > 0.999> 0.99N/A> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%97.0 - 103.0%
Precision (%RSD) < 1.0%< 2.0%< 0.5%< 2.0%
LOQ Low (ng/mL)Very Low (pg/mL)High (mg/mL)Moderate (µg/mL)
Throughput ModerateLow to ModerateHighHigh
Cost & Complexity ModerateHighLowLow

Experimental Protocols & Workflows

To ensure trustworthiness, every protocol must be a self-validating system. Below is a detailed methodology for the validation of a hypothetical RP-HPLC method for the assay of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride, adhering to ICH Q2(R2) principles.[1][7][8]

Workflow Visualization

A robust validation process follows a logical sequence, ensuring all performance characteristics are thoroughly evaluated.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol & Execution cluster_2 Phase 3: Data Evaluation & Reporting Dev Analytical Procedure Development (ICH Q14) Opt Optimize Chromatographic Conditions Dev->Opt ATP Define Analytical Target Profile (ATP) ATP->Dev Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) Opt->Protocol Method Ready for Validation Execute Execute Validation Experiments Protocol->Execute Report Generate Validation Report Execute->Report Experimental Data Lifecycle Ongoing Lifecycle Management (Routine Use & Monitoring) Report->Lifecycle G Assay Assay Method Specificity Specificity Assay->Specificity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Accuracy->Precision Accuracy->Range Precision->Accuracy Precision->Range Linearity->Range Range->Accuracy Range->Precision LOQ LOQ LOD LOD LOQ->LOD

Sources

Validation

Gas Chromatography Analysis of 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with polyamine hydrochloride salts. 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride—often referred to as 1-(3-Aminopropyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with polyamine hydrochloride salts. 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride—often referred to as 1-(3-Aminopropyl)-4-methylpiperazine hydrochloride—is a highly polar, basic compound critical to pharmaceutical development and chemical synthesis.

This guide objectively compares the two leading gas chromatography (GC) methodologies for this analyte, dissecting the physical chemistry behind the workflows and providing self-validating protocols to ensure absolute data integrity.

The Analyte: Mechanistic Challenges of Polyamine Hydrochlorides

To design a robust GC method, we must first understand the causality behind chromatographic failures. This analyte presents a dual challenge:

  • Non-Volatility of the Salt: Hydrochloride salts cannot be volatilized intact. Direct injection into a hot GC inlet leads to unpredictable thermal decomposition and the deposition of hydrochloric acid residues. This rapidly destroys the inertness of the inlet liner, creating active sites that ruin subsequent chromatography[1].

  • The "Silanol Effect" (Lewis Acid-Base Interaction): Even after converting the salt to a free base, the molecule features a primary aliphatic amine and a piperazine ring containing a tertiary amine. The lone electron pairs on these nitrogen atoms act as strong Lewis bases. They readily form hydrogen bonds with residual, weakly acidic silanol groups (-SiOH) present on the surface of fused silica columns and glass liners. This interaction causes severe peak tailing, irreversible adsorption, and non-linear responses at low concentrations[2].

Mechanism Amine Free Primary/Tertiary Amine (Strong Lewis Base) Interaction Hydrogen Bonding & Irreversible Adsorption Amine->Interaction Solution2 TFAA Derivatization (Amide Formation) Amine->Solution2 Silanol Active Silanol (-SiOH) in GC Inlet/Column Silanol->Interaction Solution1 Base-Deactivated Surface Coating Silanol->Solution1 Outcome1 Peak Tailing & Signal Loss Interaction->Outcome1 Outcome2 Sharp, Symmetrical Chromatographic Peaks Solution1->Outcome2 Solution2->Outcome2

Mechanistic pathways of amine-silanol interactions and analytical solutions.

Comparative Analytical Strategies

To overcome these mechanistic hurdles, analytical chemists must choose between two divergent strategies: Direct Free-Base Analysis or Pre-Column Derivatization .

Strategy A: Direct Free-Base Analysis (Base-Deactivated Columns)

By utilizing a strong base (e.g., NaOH) during sample preparation, the hydrochloride salt is neutralized to yield the volatile free amine[1]. To prevent this free amine from adsorbing to the column, specialized base-deactivated columns (such as the Rtx-Volatile Amine or CP-Volamine) are employed. These columns incorporate a basic surface modification that shields the acidic fused silica, allowing for the direct elution of highly basic compounds[2][3].

Strategy B: Pre-Column Derivatization (Standard Columns)

For laboratories lacking specialized base-deactivated columns, or those requiring the high structural specificity of GC-MS, pre-column derivatization is the superior choice. Following free-basing, the extract is reacted with an acylating agent like Trifluoroacetic Anhydride (TFAA). TFAA selectively reacts with the primary amine to form a stable, less polar trifluoroacetamide derivative[4][5]. The tertiary amines in the piperazine ring lack a replaceable proton and remain unreacted[6]. This partial derivatization drastically reduces the molecule's overall hydrogen-bonding potential, enabling flawless analysis on standard non-polar columns.

GC_Workflow Start 3-(4-Methylpiperazin-1-yl) propan-1-amine HCl Split Select Analytical Strategy Start->Split Prep1 Liquid-Liquid Extraction (NaOH + Ethyl Acetate) Split->Prep1 Direct Free Base Prep2 Free-Basing + TFAA Derivatization Split->Prep2 Derivatization GC1 Base-Deactivated Column (e.g., Rtx-Volatile Amine) Prep1->GC1 GC2 Standard Non-Polar Column (e.g., HP-5ms) Prep2->GC2 Result1 Intact Free Base Analysis (High throughput) GC1->Result1 Result2 Derivatized Amine Analysis (High resolution & MS) GC2->Result2

Workflow comparison for GC analysis of amine hydrochlorides.

Performance Comparison Data

The following table summarizes the quantitative and operational differences between the two methodologies, allowing researchers to select the optimal approach based on their laboratory's infrastructure.

ParameterStrategy A: Direct Free-Base AnalysisStrategy B: Pre-Column Derivatization (TFAA)
Recommended Column Phase Base-Deactivated (e.g., Rtx-Volatile Amine)Standard 5% Phenyl (e.g., HP-5ms)
Sample Prep Time Fast (< 10 minutes)Moderate (~ 45 minutes)
Analyte Form Injected Intact Free BaseTrifluoroacetamide Derivative
Peak Symmetry (Tailing Factor) Good (1.2 - 1.5)Excellent (1.0 - 1.1)
GC-MS Compatibility Moderate (Higher column bleed at >250°C)High (Low bleed, distinct fragmentation)
Column Lifetime Moderate (Phase susceptible to matrix damage)Long (Highly rugged siloxane phase)
Estimated LOD (FID) ~ 1.0 - 5.0 µg/mL~ 0.1 - 0.5 µg/mL

Validated Experimental Protocols

To ensure trustworthiness, every protocol described below acts as a self-validating system . The inclusion of strict system suitability criteria ensures that any mechanical or chemical failure (e.g., active sites in the liner, incomplete derivatization) is immediately detected before sample analysis begins.

Protocol 1: Direct Free-Base Extraction & Analysis

Best for high-throughput purity screening using GC-FID.

Step-by-Step Methodology:

  • Alkalization: Accurately weigh 10 mg of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride into a glass centrifuge tube. Add 1.0 mL of 1 M NaOH to completely liberate the free base.

  • Extraction: Add 2.0 mL of GC-grade Ethyl Acetate.

  • Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a base-deactivated autosampler vial.

  • GC Conditions:

    • Column: Rtx-Volatile Amine (30 m x 0.32 mm x 5.0 µm).

    • Inlet: 250°C, Base-deactivated liner (e.g., Sky® liner), Split ratio 10:1.

    • Oven: 60°C (hold 1 min) to 250°C at 15°C/min.

System Suitability & Validation Check: Inject a 10 µg/mL standard of the extracted free base. The system is considered validated for the sequence only if the tailing factor (Tf) of the analyte peak is ≤ 1.5 and the peak area RSD (n=3) is ≤ 5% . If Tf > 1.5, the basic deactivation of the inlet liner has failed, and the liner must be replaced immediately.

Protocol 2: TFAA Derivatization & Analysis

Best for trace-level quantification and structural confirmation via GC-MS.

Step-by-Step Methodology:

  • Free-Basing: Perform steps 1-3 from Protocol 1 to obtain the free base in Ethyl Acetate.

  • Solvent Removal: Transfer 1.0 mL of the organic extract to a clean reaction vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen.

  • Derivatization: Reconstitute the residue in 100 µL of Ethyl Acetate and add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes to ensure complete acylation of the primary amine.

  • Quenching: Cool to room temperature. Evaporate to dryness under nitrogen to remove highly acidic TFAA byproducts (which would otherwise damage the GC column). Reconstitute in 1.0 mL of Ethyl Acetate.

  • GC Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Inlet: 250°C, Ultra-Inert splitless liner, Splitless mode.

    • Oven: 70°C (hold 1 min) to 280°C at 20°C/min.

System Suitability & Validation Check: Inject the derivatized standard. The protocol is validated if the chromatogram demonstrates >99% conversion (verified by the complete absence of the underivatized free-base peak at its known retention time) and the derivatized peak exhibits a Tf ≤ 1.2 .

References

  • Source: americanlaboratory.
  • Title: Rtx-Volatile Amine GC Capillary Column, 15 m, 0.32 mm ID, 5.
  • Source: nih.
  • Title: A Comparative Guide to Gas Chromatography (GC)
  • Source: mdpi.
  • Source: scispace.

Sources

Comparative

Yield Optimization and Comparison Guide: 3-(4-Methylpiperazin-1-yl)propan-1-amine Hydrochloride vs. Alternative Piperazine Linkers

In medicinal chemistry and drug development, piperazine derivatives are ubiquitous pharmacophores. The synthesis of aminoalkyl-piperazines—specifically 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride—is a fundamen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and drug development, piperazine derivatives are ubiquitous pharmacophores. The synthesis of aminoalkyl-piperazines—specifically 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride—is a fundamental workflow for generating targeted therapeutics, including functional uroselective α1-adrenoceptor antagonists[1].

This guide objectively compares the synthetic yield of this N-methylated derivative against other common piperazines, such as 1-(3-aminopropyl)piperazine and 1-(2-aminoethyl)piperazine. By analyzing the mechanistic causality behind these yields, researchers can optimize their synthetic routes, ensure self-validating protocols, and minimize costly chromatographic separations.

Mechanistic Causality: The "Built-In" Protection Advantage

The primary challenge in synthesizing mono-alkylated piperazines lies in the symmetry and dual reactivity of the piperazine core[2]. Unprotected piperazine possesses two equivalent secondary amines. When subjected to standard alkylation or Aza-Michael addition conditions, the initial mono-alkylated product remains highly nucleophilic. This leads to rapid subsequent reactions and the formation of unwanted 1,4-bis-alkylated byproducts, drastically reducing the yield of the target mono-adduct[3].

Conversely, 1-methylpiperazine utilizes its N-methyl group not just as a pharmacokinetic modifier for the final drug, but as a built-in synthetic protecting group. This strategy is highly effective across various substitution reactions, as 1-methylpiperazine demonstrates highly predictable kinetic profiles without the risk of dimerizing[4].

In the synthesis of 3-(4-Methylpiperazin-1-yl)propan-1-amine, the reaction proceeds via an Aza-Michael addition with acrylonitrile. Because the N4 position is already blocked by the methyl group, the reaction is strictly limited to mono-addition, pushing the yield of the intermediate 3-(4-methylpiperazin-1-yl)propanenitrile to near-quantitative levels[5][6].

Visualizing the Synthetic Logic

G N1 1-Methylpiperazine (N-protected) N3 Aza-Michael Addition (Quantitative, No Bis-alkylation) N1->N3 N2 Acrylonitrile (Michael Acceptor) N2->N3 N4 3-(4-Methylpiperazin-1-yl)propanenitrile (Intermediate) N3->N4 N5 Catalytic Reduction (Raney Ni / H2) N4->N5 N6 3-(4-Methylpiperazin-1-yl)propan-1-amine (Overall Yield: 80-85%) N5->N6 P1 Unprotected Piperazine P3 Aza-Michael Addition (Competitive Reactions) P1->P3 P2 Acrylonitrile (Michael Acceptor) P2->P3 P4 Mono-adduct (Yield: 40-50%) P3->P4 P5 Bis-adduct (Side Product) 1,4-bis(2-cyanoethyl)piperazine P3->P5

Comparative synthetic pathways highlighting the yield efficiency of N-methyl protection.

Quantitative Yield Comparison

The table below summarizes the typical overall yields and primary synthetic bottlenecks when preparing various aminoalkyl-piperazines.

Target CompoundSynthetic RoutePrimary Challenge / BottleneckTypical Overall Yield
3-(4-Methylpiperazin-1-yl)propan-1-amine HCl Aza-Michael addition + Nitrile ReductionExothermic control during addition80–85%
1-(3-Aminopropyl)piperazine HCl Unprotected piperazine + AcrylonitrileBis-alkylation (1,4-adduct formation)40–50%
1-(2-Aminoethyl)piperazine (AEP) Direct alkylation with 2-chloroethylaminePolymerization / Over-alkylation55–65%
Self-Validating Experimental Protocol

To achieve the >80% overall yield for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride, the protocol must be treated as a self-validating system where each step is explicitly designed to suppress specific side reactions.

Step 1: Aza-Michael Addition (Cyanoethylation)

Causality: Acrylonitrile is a potent Michael acceptor, making the reaction highly exothermic. Dropwise addition at 0–5 °C prevents the thermal polymerization of acrylonitrile and ensures complete conversion without degradation[7].

  • Dissolve 1-methylpiperazine (1.0 eq) in absolute ethanol (3 volumes).

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add acrylonitrile (1.1 eq) dropwise over 30 minutes, strictly maintaining the internal temperature below 10 °C.

  • Remove the ice bath and stir at ambient temperature for 12 hours.

  • Concentrate under reduced pressure to yield 3-(4-methylpiperazin-1-yl)propanenitrile as a pale yellow oil (Typical yield: >95%). The crude product requires no further purification.

Step 2: Catalytic Hydrogenation (Nitrile Reduction)

Causality: The reduction of nitriles to primary amines frequently suffers from the formation of secondary and tertiary amine byproducts (dimerization). Conducting the hydrogenation in methanolic ammonia forces the equilibrium away from the intermediate imine condensing with the newly formed primary amine, thus self-validating the primary amine output.

  • Dissolve the crude 3-(4-methylpiperazin-1-yl)propanenitrile in 7 M ammonia in methanol (5 volumes).

  • Add Raney Nickel catalyst (10% w/w). (Safety Note: Raney Nickel is highly pyrophoric; keep wet and handle under inert gas).

  • Hydrogenate in a Parr apparatus at 50 psi H₂ and 40 °C for 8 hours.

  • Filter the mixture carefully through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield the free base, 3-(4-Methylpiperazin-1-yl)propan-1-amine (Typical yield: 85–90%).

Step 3: Salification

Causality: Isolating the compound as a hydrochloride salt prevents atmospheric CO₂ absorption (which leads to carbamate formation) and oxidative degradation, ensuring long-term stability and high purity for downstream applications[8].

  • Dissolve the free base in anhydrous diethyl ether (10 volumes).

  • Cool to 0 °C and slowly bubble anhydrous HCl gas into the solution (alternatively, add 2.0 M HCl in diethyl ether dropwise) until precipitation ceases.

  • Filter the white precipitate under a nitrogen atmosphere.

  • Wash with cold diethyl ether and dry in vacuo at 40 °C to afford 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride.

References
  • [3] NIH PubMed Central. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. URL:[Link]

  • [2] ResearchGate. PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. URL:[Link]

  • [1] Journal of Medicinal Chemistry (ACS Publications). N-Arylpiperazinyl-N'-propylamino Derivatives of Heteroaryl Amides as Functional Uroselective α1-Adrenoceptor Antagonists. URL:[Link]

  • [4] The Journal of Organic Chemistry (ACS Publications). Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. URL:[Link]

  • [5] The Journal of Organic Chemistry (ACS Publications). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. URL:[Link]

  • [7] ResearchGate. An efficient synthesis of 4-chromanones. URL:[Link]

  • [6] Organometallics (ACS Publications). Synthesis and Structural Characterization of Nickel Complexes Possessing P-Stereogenic Pincer Scaffolds and Their Application in Asymmetric Aza-Michael Reactions. URL:[Link]

Sources

Validation

A Comparative Crystallographic Guide to Piperazine-Based Amine Hydrochlorides for Pharmaceutical Development

Introduction: The Critical Role of Solid-State Characterization In the realm of pharmaceutical development, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is of paramo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solid-State Characterization

In the realm of pharmaceutical development, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is of paramount importance. This arrangement, or crystal structure, dictates a multitude of physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. For researchers and drug development professionals, a thorough understanding of the solid-state properties of a compound is therefore not merely academic—it is a cornerstone of rational drug design and formulation. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level architecture, providing unambiguous structural data.[1][2]

This guide focuses on the crystallographic analysis of piperazine-containing compounds, a common scaffold in medicinal chemistry. While a comprehensive crystallographic dataset for 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride is not publicly available at the time of this writing, this guide will provide a comparative analysis of structurally related piperazine derivatives for which crystal structures have been determined. By examining these analogues, we can derive valuable insights into how molecular modifications influence crystal packing and intermolecular interactions, knowledge that is directly applicable to the development of new chemical entities.

Comparative Analysis of Piperazine Derivative Crystal Structures

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a versatile building block.[3] Its conformation—typically a chair form—and the nature of its substituents play a crucial role in the resulting crystal lattice.[4] The formation of hydrochloride salts is a common strategy to improve the solubility and stability of basic compounds like these. The presence of the chloride anion and the protonated amine(s) introduces strong hydrogen bonding opportunities, which are often the dominant forces in the crystal packing of these salts.[5]

Below is a comparison of crystallographic data for several substituted piperazine derivatives, illustrating the diversity in crystal systems and packing arrangements.

Compound Formula Crystal System Space Group Key Features & Interactions
1-[3-(3'-methyl-2',4'-dioxospiro[fluorene-9,5'-imidazolidin]-1'-yl)propyl]-4-phenylpiperazine-1,4-diium dichloride monohydrate [5]C29H32N4O22+·2Cl-·H2OMonoclinicP21/nThe piperazine ring is doubly protonated. The crystal packing is dominated by N-H···Cl and O-H···Cl hydrogen bonds.
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine [4]C23H23N3O4SMonoclinicC2/cThe piperazine ring adopts a chair conformation.
1,4-Diphenethylpiperazine [6]C20H26N2MonoclinicC2/cThe piperazine ring is in a chair conformation.
4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate [3]C11H17N2O+·C7H3N2O7−TriclinicP1The piperazine ring adopts a chair conformation. The cation and anion are linked by a bifurcated N—H⋯O hydrogen bond.

This comparison underscores how the nature of the substituents and the specific salt form (e.g., mono- vs. dihydrochloride, presence of other anions) directly influences the crystal symmetry and the network of intermolecular interactions. For instance, the doubly protonated piperazine in the first example leads to a robust network of hydrogen bonds with the chloride anions, a common feature in such dihydrochloride salts.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The acquisition of high-quality crystallographic data is a meticulous process that begins with the growth of a suitable single crystal. The following protocol outlines the typical workflow for the structural determination of a small molecule hydrochloride salt.

Part 1: Crystal Growth

The foundational step for any SCXRD experiment is obtaining a high-quality single crystal.[7] For a novel compound like 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride, this is an empirical process.

Causality Behind Experimental Choices:

  • Solvent Selection: The goal is to find a solvent or solvent system in which the compound has moderate solubility. If solubility is too high, the solution will be unsaturated and no crystals will form. If it's too low, the compound will precipitate as a powder. A typical starting point for a hydrochloride salt would be a polar solvent like methanol, ethanol, or water, or mixtures thereof.

  • Evaporation Rate: Slow evaporation is key. Rapid solvent removal leads to rapid precipitation and the formation of microcrystalline powder, which is unsuitable for single-crystal diffraction.[7] Covering the crystallization vessel with parafilm and piercing it with a few small holes is a standard technique to control the rate of evaporation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the compound in a suitable solvent (e.g., methanol/ether) at room temperature to create a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Place the vial in a vibration-free environment. Cover the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a spatula or loop and rinse them with a small amount of cold solvent.[7]

Part 2: Data Collection and Structure Solution

Expertise in Practice: The choice of diffractometer and radiation source (typically Mo-Kα or Cu-Kα) depends on the nature of the crystal. For small organic molecules, a standard diffractometer with a CCD or CMOS detector is usually sufficient.[6] The data collection strategy aims to measure a complete and redundant set of diffraction spots.

Step-by-Step Methodology:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant (like paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K). Low-temperature collection minimizes thermal motion of the atoms, resulting in a more precise structure.

  • Unit Cell Determination: The crystal is centered in the X-ray beam. A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity of each diffraction spot is measured.

  • Data Reduction: The raw diffraction data is processed. This involves integrating the intensities of the reflections, applying corrections for factors like absorption, and merging equivalent reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[2]

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are often located in the difference Fourier map or placed in calculated positions.[2]

Visualizing the Process and Structure

Diagrams are essential for conceptualizing both the molecular structure and the experimental process.

Caption: Generalized structure of a protonated N,N'-disubstituted piperazine.

cluster_workflow Single-Crystal X-Ray Diffraction Workflow A Crystal Growth (Slow Evaporation) B Crystal Selection & Mounting A->B C Data Collection (Diffractometer) B->C D Data Reduction & Correction C->D E Structure Solution (Phase Determination) D->E F Structure Refinement E->F G Validation & Analysis (CIF File) F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the specific crystal structure of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride remains to be determined and published, a comparative analysis of related piperazine derivatives provides invaluable predictive insights. The examples discussed demonstrate that subtle changes in substitution on the piperazine ring can lead to significant differences in crystal packing, governed by a network of hydrogen bonds and other intermolecular forces. The detailed experimental protocol provided serves as a robust template for researchers aiming to characterize novel amine hydrochlorides. Ultimately, the rigorous application of single-crystal X-ray diffraction is an indispensable tool in modern drug development, enabling the crucial connection between molecular structure and macroscopic properties.

References

  • Główka, M. L., et al. (2021). Crystallographic studies of piperazine derivatives of 3-methyl-5-spirofluorenehydantoin in search of structural features of P-gp inhibitors. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 8), 467–478. Available at: [Link]

  • Golen, J. A., et al. (2012). Synthesis and Crystal Structures of N,N'-Disubstituted Piperazines. Crystal Structure Theory and Applications, 1(3), 38-44. Available at: [Link]

  • Özel, G., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1169-1182. Available at: [Link]

  • Jotani, M. M., et al. (2018). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1695–1700. Available at: [Link]

  • Vinaya, K., et al. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl). Structural Chemistry, 19(4), 765-770. Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]

  • Galia, E. (2008). X-ray single crystal and powder diffraction: possibilities and applications. Materiales de Construcción, 58(291), 99-111. Available at: [Link]

  • Márquez-Zavaleta, M. F., et al. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 914. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride proper disposal procedures

An authoritative guide to the handling, application, and proper disposal of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (also known as 1-(3-Aminopropyl)-4-methylpiperazine hydrochloride). This document provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the handling, application, and proper disposal of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride (also known as 1-(3-Aminopropyl)-4-methylpiperazine hydrochloride). This document provides researchers and safety officers with field-proven, self-validating protocols to ensure operational safety, regulatory compliance, and scientific integrity.

Chemical Profile & Mechanistic Context

3-(4-Methylpiperazin-1-yl)propan-1-amine is a versatile bifunctional building block widely used in drug development and materials science. It is frequently utilized as a precursor in organic synthesis, notably for the preparation of furan-2-carboxylic acid[3-(4-methyl-piperazin-1-yl)-propyl]-amide derivatives[1].

While the free base (CAS 4572-03-6) is a combustible, corrosive liquid[2], the hydrochloride salt (e.g., the trihydrochloride variant, CAS 65876-28-0)[3] is typically handled as a hygroscopic solid. The salt form offers improved oxidative stability and ease of handling; however, it retains severe corrosive properties (GHS H314) and can cause irreversible eye and skin damage[1].

The Causality of Hazard: The primary risk when handling the hydrochloride salt lies in its pH-dependent speciation. If the salt is inadvertently exposed to strong aqueous bases during disposal or extraction, it rapidly deprotonates to form the free base. This phase change volatilizes the compound, releasing noxious, combustible amine vapors[2] that pose an immediate inhalation hazard.

Quantitative Data & Properties

To ensure proper logistical planning, all pertinent physical and hazard data are summarized below.

Table 1: Physical Properties and Hazard Classifications

ParameterFree Base (CAS 4572-03-6)Hydrochloride Salt
Physical State Colorless to light yellow liquid[2]Solid (Powder/Crystalline)
Molecular Weight 157.26 g/mol [1][2]~266.64 g/mol (Trihydrochloride)[3]
Boiling Point 113°C - 114°C (at 13 mmHg)[1]N/A (Decomposes)
Density / Specific Gravity 0.924 - 0.930 g/cm³[1][2]N/A
Flash Point 92°C (Combustible)[2]Non-combustible solid
GHS Hazard Statements H314, H227[2]H314[3]
UN Transport Number UN 2735 (Amines, liquid, corrosive)[1]UN 3259 (Amines, solid, corrosive)

Experimental Workflow: Amide Coupling Application

This protocol details the synthesis of furan-2-carboxylic acid[3-(4-methyl-piperazin-1-yl)-propyl]-amide using the hydrochloride salt[1].

Mechanistic Rationale: Because the starting material is a hydrochloride salt, the primary amine is protonated and non-nucleophilic. We must use a non-nucleophilic organic base (like N,N-Diisopropylethylamine, DIPEA) to liberate the free base in situ without competing for the electrophilic furan-2-carbonyl chloride.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • In Situ Freebasing: Add 4.0 equivalents of DIPEA dropwise at room temperature. Causality: 3 equivalents neutralize the trihydrochloride salt to liberate the nucleophilic primary amine, while the 4th equivalent acts as an acid scavenger for the subsequent coupling.

  • Activation: Cool the reaction mixture to 0°C using an ice bath to control the exothermic nature of the acid chloride reaction.

  • Coupling: Add 1.1 equivalents of furan-2-carbonyl chloride dropwise. Stir for 30 minutes at 0°C, then allow it to warm to room temperature for 2 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the dark purple spot (primary amine) validates the completion of the coupling.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Proper Disposal Procedures

Improper disposal of amine hydrochlorides can lead to dangerous cross-reactions in waste carboys. The following step-by-step Standard Operating Procedure (SOP) ensures compliance with P501 (Dispose of contents to an approved waste disposal plant)[2].

Step 1: Segregation of Solid Waste

  • Action: Collect all unused 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride powder, contaminated weigh boats, and spatulas in a puncture-resistant, High-Density Polyethylene (HDPE) solid waste container.

  • Labeling: Mark strictly as "Hazardous Solid Waste: Corrosive, Toxic (Amine Salts)."

  • Restriction: Do NOT place in general biohazard or glass-disposal bins.

Step 2: Treatment of Aqueous Waste

  • Action: If the salt is dissolved in water or buffers, measure the pH using wide-range pH indicator strips (Self-Validation step).

  • Neutralization: If the pH is highly acidic (< 4), carefully neutralize to pH 6-8 using dilute NaHCO3​ .

  • Causality: Never use strong bases (like 10M NaOH) for neutralization. A localized high pH will convert the salt back into the volatile, combustible free base[2], creating an inhalation hazard in the waste hood.

  • Disposal: Pour the pH-balanced solution into a designated "Aqueous Waste" carboy.

Step 3: Management of Organic Waste

  • Action: For reaction filtrates (e.g., from the DCM workflow above), collect the solvent in a "Halogenated Organic Waste" carboy.

  • Restriction: Ensure the carboy does NOT contain strong oxidizers (e.g., nitric acid, peroxides). Causality: Piperazine derivatives are electron-rich and can undergo violent, exothermic N-oxidation if mixed with strong oxidizers.

Step 4: Spill Cleanup Protocol

  • Action: In the event of a solid spill, wear heavy-duty nitrile gloves and safety goggles (P280). Sweep up the solid using a designated chemical dustpan.

  • Decontamination: Wipe the area with a damp paper towel slightly acidified with 1% acetic acid to ensure any residual free base is protonated and rendered non-volatile, followed by a water wash. Dispose of towels in the solid corrosive waste bin.

Waste Workflow Visualization

The following diagram maps the logical decision tree for the disposal of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride waste streams.

G Start Waste Generation: 3-(4-Methylpiperazin-1-yl)propan-1-amine HCl State What is the Physical State? Start->State Solid Solid Waste (Powder/Consumables) State->Solid Solid Liquid Liquid Waste (Solutions/Wash) State->Liquid Liquid SolidBin Solid Hazardous Waste Bin Label: Corrosive/Toxic Solid->SolidBin Solvent What is the Solvent Type? Liquid->Solvent Aqueous Aqueous Solution Solvent->Aqueous Water/Buffer Organic Organic Solvent Solvent->Organic DCM, DMF, etc. pHCheck Check pH Neutralize to pH 6-8 (Avoid Strong Bases) Aqueous->pHCheck OrgWaste Organic Waste Carboy (Halogenated or Non-Hal) Organic->OrgWaste AqWaste Aqueous Waste Carboy (Strictly NO Oxidizers) pHCheck->AqWaste

Figure 1: Segregation and neutralization workflow for amine hydrochloride waste.

References

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride

For laboratory professionals engaged in the fast-paced world of drug discovery and development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in the fast-paced world of drug discovery and development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride. Our commitment is to empower researchers with the knowledge to maintain a safe laboratory environment, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride is a member of the piperazine family, a class of compounds widely used in pharmaceutical synthesis. The parent amine, 3-(4-methylpiperazin-1-yl)propan-1-amine, is classified as a corrosive material that can cause severe skin burns and eye damage, as well as respiratory irritation.[1] The hydrochloride salt form is expected to share these corrosive properties. A thorough risk assessment is the first step in any experimental protocol involving this compound.

Key Hazards:

  • Skin Corrosion/Irritation: Direct contact can cause severe burns.[1]

  • Serious Eye Damage: Poses a significant risk of serious and potentially irreversible eye damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with the rationale rooted in mitigating the specific hazards identified.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3][4]To protect against splashes of the chemical which can cause severe eye damage.[2]
Hand Protection Nitrile or other chemically resistant gloves.[2]To prevent skin contact and subsequent burns or irritation. Gloves should be inspected before each use.[2][5]
Skin and Body Protection A lab coat or chemical-resistant apron, full-length pants, and closed-toe shoes.[4]To protect the skin from accidental spills and splashes.
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges.[3]Necessary when working outside of a certified chemical fume hood or if there is a potential for aerosolization or dust generation.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Engineering Controls and a Safe Work Environment
  • Ventilation: Always handle 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] This is the primary engineering control to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate work area.[4][6]

Step-by-Step Handling Procedures
  • Preparation: Before handling, thoroughly read the Safety Data Sheet (SDS) for the compound.[4] Ensure all necessary PPE is donned correctly.

  • Weighing and Aliquoting: Conduct these activities within a chemical fume hood to contain any dust or vapors.[6] Use non-sparking tools to prevent ignition sources.[2]

  • Solution Preparation: When dissolving the compound, always add the solid to the solvent slowly. If diluting a solution, always add acid to water, never the other way around, to prevent a potentially exothermic reaction.[7]

  • Storage: Keep the container tightly closed when not in use.[8] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Clear the immediate area of all personnel.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand for liquids, or by carefully sweeping up solids to avoid generating dust.[2]

  • Collect and Dispose: Place all contaminated materials into a clearly labeled, sealed, and chemically compatible container for hazardous waste.[2]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure laboratory and environmental safety.

  • Waste Segregation: Do not mix waste containing 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be treated as contaminated waste and disposed of accordingly.[2]

  • Institutional Protocols: Adhere strictly to your institution's specific chemical waste disposal procedures. This typically involves contacting the EHS office to arrange for pickup and providing them with a complete description of the waste.[2]

Workflow Diagram for Safe Handling

The following diagram illustrates the logical flow for the safe handling and disposal of 3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal Read_SDS Read SDS Don_PPE Don Appropriate PPE Read_SDS->Don_PPE 1. Assess Hazards Weigh_Aliquot Weighing & Aliquoting Don_PPE->Weigh_Aliquot 2. Begin Work Prepare_Solution Solution Preparation Weigh_Aliquot->Prepare_Solution 3. Experimental Use Store_Container Store in a Cool, Dry, Well-Ventilated Area Prepare_Solution->Store_Container 4. After Use Segregate_Waste Segregate Chemical Waste Store_Container->Segregate_Waste 5. End of Use Dispose_Contaminated Dispose of Contaminated Materials as Hazardous Segregate_Waste->Dispose_Contaminated EHS_Pickup Arrange for EHS Pickup Dispose_Contaminated->EHS_Pickup 6. Follow Protocol

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)propan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.